3-Fluorophenyl N,N-diethylcarbamate
Description
BenchChem offers high-quality 3-Fluorophenyl N,N-diethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluorophenyl N,N-diethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
(3-fluorophenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H14FNO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
JHISYNVCHBCMCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC(=CC=C1)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 3-Fluorophenyl N,N-diethylcarbamate
Executive Summary
3-Fluorophenyl N,N-diethylcarbamate (CAS: 205187-05-9) is a carbamate ester structurally related to the acetylcholinesterase (AChE) inhibitor Rivastigmine. In medicinal chemistry, this motif is frequently utilized to probe structure-activity relationships (SAR) within the cholinergic system or as a pseudo-irreversible inhibitor in agrochemical development.
This guide details the synthesis of this compound via nucleophilic acyl substitution , prioritizing a high-purity protocol using sodium hydride (NaH) to ensure complete conversion of the electron-deficient 3-fluorophenol.
Part 1: Chemical Profile & Retrosynthetic Analysis[1]
Target Molecule Data
| Property | Specification |
| IUPAC Name | 3-Fluorophenyl N,N-diethylcarbamate |
| Molecular Formula | |
| Molecular Weight | 211.23 g/mol |
| Physical State | Colorless to pale yellow oil |
| Boiling Point | ~272°C (Predicted) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Key Hazard | Acetylcholinesterase Inhibitor (Handle with extreme caution) |
Retrosynthetic Strategy
The most robust route to
-
Disconnection: O-C(O) bond.
-
Synthons: 3-Fluorophenol (Nucleophile) + Diethylcarbamoyl chloride (Electrophile).
-
Strategic Consideration: The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the phenol (
~9.0) compared to unsubstituted phenol ( 10.0). This facilitates deprotonation but renders the resulting phenoxide slightly less nucleophilic. Consequently, a strong, irreversible base (NaH) is preferred over weaker carbonate bases to drive the reaction kinetics.
Part 2: Reaction Mechanism & Pathway
The synthesis proceeds via a base-catalyzed nucleophilic acyl substitution.
Mechanistic Diagram (Graphviz)
Figure 1: Mechanism of base-mediated carbamoylation involving deprotonation, nucleophilic attack, and chloride elimination.[1][2][3][4][5][6]
Part 3: Detailed Experimental Protocol
Method A: High-Purity Synthesis (Sodium Hydride Route)
This method is recommended for drug discovery applications where stoichiometric precision and minimal purification are required.
1. Reagents & Setup
-
Substrate: 3-Fluorophenol (1.0 eq, 10 mmol, 1.12 g)
-
Electrophile: Diethylcarbamoyl chloride (1.2 eq, 12 mmol, 1.63 g)
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 eq, 12 mmol, 0.48 g)
-
Solvent: Anhydrous THF (30 mL)
-
Atmosphere: Dry Nitrogen or Argon balloon
2. Step-by-Step Procedure
Step 1: Deprotonation
-
Flame-dry a 100 mL two-neck round-bottom flask (RBF) and cool under inert gas flow.
-
Add NaH (0.48 g) to the flask. Optional: Wash NaH with dry hexane (2 x 5 mL) to remove mineral oil if NMR purity is critical, though usually unnecessary for this scale.
-
Add anhydrous THF (15 mL) and cool the suspension to 0°C (ice bath).
-
Dissolve 3-Fluorophenol (1.12 g) in THF (5 mL) and add dropwise to the NaH suspension over 10 minutes.
-
Observation: Vigorous evolution of hydrogen gas (
).
-
-
Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous (formation of sodium phenoxide).
Step 2: Acylation
-
Add Diethylcarbamoyl chloride (1.63 g) dropwise via syringe to the cold phenoxide solution.
-
Remove the ice bath and allow the reaction to warm to room temperature (25°C) .
-
Stir for 4–6 hours.
-
Monitoring: Check TLC (20% EtOAc in Hexanes). The phenol spot (
~0.4) should disappear, replaced by the less polar carbamate ( ~0.6).
-
Step 3: Work-up
-
Quench the reaction carefully with saturated aqueous
(10 mL) to neutralize excess hydride. -
Dilute with Ethyl Acetate (EtOAc, 50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with:
-
Water (2 x 20 mL)
-
1M NaOH (1 x 15 mL) – Critical step to remove any unreacted phenol.
-
Brine (1 x 20 mL)
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude oil is often >95% pure.
-
If necessary, purify via flash column chromatography (Silica gel, Gradient: 0%
20% EtOAc in Hexanes).
Method B: Operational Simplicity (Carbonate Route)
For larger scales (>10g) where NaH handling is hazardous, use Potassium Carbonate (
-
Conditions: 3-Fluorophenol (1 eq), Diethylcarbamoyl chloride (1.5 eq),
(2.0 eq) in refluxing (80°C) for 12 hours. -
Note: This reaction is slower due to the heterogeneous nature of the base but is more robust against moisture.
Part 4: Process Workflow & Quality Control
Operational Workflow (Graphviz)
Figure 2: Operational workflow for the synthesis of 3-Fluorophenyl N,N-diethylcarbamate.
Characterization Criteria
To validate the synthesis, the following spectral signatures must be confirmed:
-
NMR (400 MHz,
):-
Aromatic Region: Multiplets at
6.8 – 7.4 ppm (4H total). Look for the specific splitting pattern of the 3-fluoro substitution. -
Ethyl Groups:
-
Quartet at
~3.4 ppm (4H, ). Note: Due to restricted rotation around the amide bond (C-N), these may appear as broad or split signals at room temperature. -
Triplet at
~1.2 ppm (6H, ).
-
-
-
NMR:
-
Carbonyl: Signal at
~154 ppm (Carbamate C=O). -
C-F Coupling: Observe doublet splitting for carbons ipso/ortho to the fluorine atom (
coupling).
-
Part 5: Troubleshooting & Expertise
"The reaction stalled."
-
Cause: Diethylcarbamoyl chloride is moisture sensitive. If the bottle is old, it hydrolyzes to diethylamine and
. -
Fix: Distill the carbamoyl chloride or use a fresh bottle. Add a catalytic amount of DMAP (10 mol%) to activate the acyl chloride if using Method B.
"I see a new spot, but it's not the product."
-
Cause: O-acylation vs C-acylation is rarely an issue with carbamoyl chlorides. However, if using NaH, ensure the temperature is kept at 0°C during addition to prevent decomposition of the sensitive carbamoyl chloride before it reacts.
"Yield is low after column."
-
Cause: Carbamates are generally stable on silica, but extremely acidic silica can cause hydrolysis.
-
Fix: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize acidity.
Part 6: Safety & Toxicology (Critical)
-
Cholinergic Toxicity: As a structural analog of Rivastigmine, this compound is a potential Acetylcholinesterase (AChE) inhibitor . Absorption through skin or inhalation can lead to cholinergic crisis (miosis, salivation, tremors, respiratory distress).
-
Protocol: Double-glove (Nitrile). Handle only in a fume hood.
-
Decontamination: Treat spills with 1M NaOH (hydrolyzes the carbamate).
-
-
Reagent Hazards: Sodium Hydride is pyrophoric; Diethylcarbamoyl chloride is a lachrymator and suspected carcinogen.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Greig, N. H., et al. (2005). Phenserine and ring C hetero-analogues: drug candidates for the treatment of Alzheimer's disease. Medicinal Research Reviews.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 205187-05-9, 3-Fluorophenyl N,N-diethylcarbamate.
-
Bar-On, P., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry.
Sources
- 1. Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
An In-Depth Technical Guide to the Structure Elucidation of 3-Fluorophenyl N,N-diethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 3-Fluorophenyl N,N-diethylcarbamate, a molecule of interest in medicinal chemistry and drug development. Moving beyond a generic recitation of analytical techniques, this document delves into the strategic application and interpretation of modern spectroscopic methods. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a complete and unambiguous structural picture. This guide is designed to equip researchers with the practical and theoretical insights necessary to confidently characterize this and similar molecular entities.
Introduction: The "Why" Behind the Structure
In the landscape of drug discovery and development, the precise structural characterization of a molecule is the bedrock upon which all subsequent research is built. The seemingly subtle placement of a fluorine atom or the orientation of a diethylamino group can profoundly influence a compound's pharmacological and toxicological profile. 3-Fluorophenyl N,N-diethylcarbamate, with its combination of an aromatic fluoride, a carbamate linkage, and flexible alkyl chains, presents a compelling case study for a multi-faceted analytical approach.
The carbamate functional group is a well-established pharmacophore found in numerous therapeutic agents, valued for its relative metabolic stability compared to esters and its ability to participate in hydrogen bonding.[1] The introduction of a fluorine atom to the phenyl ring can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, an unambiguous confirmation of the structure of 3-Fluorophenyl N,N-diethylcarbamate is not merely an academic exercise but a critical step in its potential development as a therapeutic agent.
This guide will navigate the logical progression of experiments and data interpretation, emphasizing a self-validating system of analysis where each piece of spectroscopic data corroborates the others, leading to a robust and defensible structural assignment.
Foundational Analysis: A Multi-pronged Spectroscopic Approach
The elucidation of a novel or synthesized molecule rarely relies on a single analytical technique. Instead, a synergistic approach, where the strengths of various methods complement each other, provides the most comprehensive and reliable structural information. For 3-Fluorophenyl N,N-diethylcarbamate, our primary tools will be NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Experimental Workflow for Structural Elucidation
Caption: A logical workflow for the synthesis, purification, and structural elucidation of 3-Fluorophenyl N,N-diethylcarbamate using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like fluorine. For 3-Fluorophenyl N,N-diethylcarbamate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. Based on the structure of 3-Fluorophenyl N,N-diethylcarbamate, we can predict the following signals.
Predicted ¹H NMR Data
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | td | 1H | H-5 (Aromatic) |
| ~7.05 | ddd | 1H | H-6 (Aromatic) |
| ~6.95 | ddd | 1H | H-4 (Aromatic) |
| ~6.85 | ddd | 1H | H-2 (Aromatic) |
| ~3.40 | q | 4H | -N(CH₂CH₃)₂ |
| ~1.20 | t | 6H | -N(CH₂CH₃)₂ |
Note: These are predicted values and may vary slightly from experimental results. Predictions are based on computational algorithms.[1][2][3]
Interpretation and Causality:
-
Aromatic Region (6.8-7.4 ppm): The four protons on the fluorophenyl ring will appear in this region. The fluorine atom at position 3 will influence the chemical shifts and coupling patterns of the adjacent protons. The proton at C5, being para to the carbamate group and meta to the fluorine, is expected to be the most downfield. The coupling patterns (triplet of doublets, etc.) will be complex due to both H-H and H-F coupling.
-
Diethylamino Group: The two methylene groups (-CH₂-) are chemically equivalent and will appear as a quartet due to coupling with the adjacent methyl groups. The two methyl groups (-CH₃) are also equivalent and will appear as a triplet, coupling with the adjacent methylene protons. The downfield shift of the methylene protons (~3.40 ppm) is due to the deshielding effect of the adjacent nitrogen atom.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (ppm) | Assignment |
| ~163 (d, ¹JCF ≈ 245 Hz) | C-3 (Aromatic) |
| ~154 | C=O (Carbamate) |
| ~151 (d, ²JCF ≈ 10 Hz) | C-1 (Aromatic) |
| ~130 (d, ³JCF ≈ 8 Hz) | C-5 (Aromatic) |
| ~115 (d, ⁴JCF ≈ 2 Hz) | C-6 (Aromatic) |
| ~110 (d, ²JCF ≈ 22 Hz) | C-2 (Aromatic) |
| ~107 (d, ⁴JCF ≈ 1 Hz) | C-4 (Aromatic) |
| ~42 | -N(CH₂CH₃)₂ |
| ~14 | -N(CH₂CH₃)₂ |
Note: These are predicted values and may vary slightly from experimental results. Predictions are based on computational algorithms.[4][5][6][7]
Interpretation and Causality:
-
Carbon-Fluorine Coupling: The most striking feature of the ¹³C NMR spectrum will be the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom (C-3), which will appear as a doublet. Smaller two-, three-, and four-bond couplings will also be observed for the other aromatic carbons.
-
Carbonyl Carbon: The carbamate carbonyl carbon (C=O) is expected to appear significantly downfield (~154 ppm).
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by both the fluorine and the carbamate substituents.
-
Alkyl Carbons: The methylene and methyl carbons of the diethylamino group will appear in the upfield region of the spectrum.
Predicted ¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom.
Predicted ¹⁹F NMR Data
| Predicted Chemical Shift (ppm) | Multiplicity |
| ~ -110 to -120 | Multiplet |
Note: These are predicted values relative to a standard (e.g., CFCl₃) and may vary. Predictions are based on computational algorithms.[8]
Interpretation and Causality:
-
The single fluorine atom in the molecule will give rise to a single multiplet in the ¹⁹F NMR spectrum.
-
The multiplicity of the signal will be due to coupling with the adjacent aromatic protons (H-2 and H-4). This coupling information can be used to further confirm the substitution pattern of the aromatic ring.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis. For 3-Fluorophenyl N,N-diethylcarbamate (Molecular Formula: C₁₁H₁₄FNO₂, Molecular Weight: 211.23 g/mol ), we would expect to see a molecular ion peak ([M]⁺) in the mass spectrum.
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 211 | [M]⁺ (Molecular Ion) |
| 112 | [F-C₆H₄-O]⁺ |
| 100 | [N(CH₂CH₃)₂C=O]⁺ |
| 72 | [N(CH₂CH₃)₂]⁺ |
Note: These are predicted fragmentation patterns and the relative intensities of the peaks will depend on the ionization method used (e.g., Electron Ionization - EI). Predictions are based on established fragmentation rules for similar compounds.[9][10]
Interpretation and Causality:
-
Molecular Ion Peak: The presence of a peak at m/z 211 would confirm the molecular weight of the target compound.
-
Key Fragmentations: The carbamate linkage is a likely site of fragmentation. Cleavage of the C-O bond can lead to the formation of the 3-fluorophenoxy radical and the [N(CH₂CH₃)₂C=O]⁺ cation at m/z 100. Alternatively, cleavage of the O-C(aryl) bond can lead to the formation of the [F-C₆H₄-O]⁺ fragment at m/z 112. Further fragmentation of the diethylcarbamoyl cation can lead to the formation of the diethylamino cation at m/z 72.
Fragmentation Pathway Diagram
Caption: A simplified representation of the predicted major fragmentation pathways for 3-Fluorophenyl N,N-diethylcarbamate in mass spectrometry.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule.
Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-2980 | Medium-Strong | Aliphatic C-H stretch |
| ~1700-1730 | Strong | C=O stretch (Carbamate) |
| ~1580-1610 | Medium | C=C stretch (Aromatic) |
| ~1200-1250 | Strong | C-O stretch (Aryl-O) |
| ~1100-1200 | Strong | C-N stretch |
| ~1000-1100 | Medium | C-F stretch |
Note: These are predicted absorption ranges and may vary slightly. Predictions are based on characteristic group frequencies.[11][12][13]
Interpretation and Causality:
-
Carbonyl Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption band for the carbamate carbonyl (C=O) stretch, typically appearing in the 1700-1730 cm⁻¹ region.[14]
-
C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the ethyl groups (below 3000 cm⁻¹).
-
Aromatic and Other Stretches: The presence of the aromatic ring will be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-O and C-N stretches of the carbamate group, as well as the C-F stretch, will also give rise to characteristic absorption bands in the fingerprint region.
Synthesis and Experimental Protocols
A plausible synthetic route to 3-Fluorophenyl N,N-diethylcarbamate involves the reaction of 3-fluorophenol with diethylcarbamoyl chloride in the presence of a base.
Synthetic Protocol:
-
To a solution of 3-fluorophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Slowly add diethylcarbamoyl chloride (1.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Fluorophenyl N,N-diethylcarbamate.
Analytical Sample Preparation:
-
NMR: Dissolve a small amount of the purified product (5-10 mg) in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
MS: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or dissolve in a suitable solvent for direct injection for electron ionization (EI) analysis.
-
IR: The spectrum can be obtained from a neat sample (if liquid) or as a thin film on a salt plate.
Conclusion: A Unified Structural Narrative
References
- Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Mestrelab. (n.d.). Mnova NMRPredict. Retrieved from [Link]
-
EPFL. (2024, June 4). Web-based application for in silico fragmentation. MS tools. Retrieved from [Link]
-
Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved from [Link]
-
Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]
-
RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
-
Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
ResearchGate. (2023, July 15). How to predict IR Spectra? Retrieved from [Link]
-
Patiny, L. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]
-
Bajpai, A. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai [Video]. YouTube. [Link]
-
CompOmics. (n.d.). MS²PIP Server. Retrieved from [Link]
-
CD ComputaBio. (n.d.). IR Spectrum Prediction Service. AIDD Platform. Retrieved from [Link]
-
NIR Calibration Model. (n.d.). NIR-Predictor. Retrieved from [Link]
-
PraxiLabs. (n.d.). IR simulation | infrared spectra. Retrieved from [Link]
-
Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link]
-
ChemRxiv. (2022, January 25). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. Retrieved from [Link]
-
ResearchGate. (2020, August 5). Is there any free software that can facilitate the prediction of the fragmentation acquired from the mass spectroscopy? Retrieved from [Link]
-
Cheminfo.org. (n.d.). Mass electronic impact : generate all possible fragments and recombinations. Retrieved from [Link]
-
Patiny, L. (n.d.). Predict all NMR spectra. Retrieved from [Link]
- Al-Ghorbani, M., & El-Gamal, M. I. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Mini reviews in medicinal chemistry, 20(15), 1438–1463.
-
Patiny, L. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
PMC. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
-
Publications. (2021, August 9). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
MolView. (n.d.). Retrieved from [Link]
-
u:scholar. (2017, August 10). Machine learning molecular dynamics for the simulation of infrared spectra. Retrieved from [Link]
-
PMC. (n.d.). Molecular structure and selective theophylline complexation by conformational change of diethyl N,N′-(1,3-phenylene)dicarbamate. Retrieved from [Link]
-
Bioactive Conformational Ensemble - Molecular Modeling and Bioinformatics Group. (n.d.). Project Summary ethyl [(1R,3aR,4aR,6R,8aR,9S,9aS)-9-{(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl}-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl]carbamate. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Search by substructure for IR spectra and compare. Retrieved from [Link]
Sources
- 1. Predict 1H proton NMR spectra [nmrdb.org]
- 2. Visualizer loader [nmrdb.org]
- 3. Predict 1H proton NMR spectra [nmrdb.org]
- 4. Visualizer loader [nmrdb.org]
- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. CASPRE [caspre.ca]
- 8. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 10. Account Suspended [calistry.org]
- 11. researchgate.net [researchgate.net]
- 12. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]
- 13. praxilabs.com [praxilabs.com]
- 14. Molecular structure and selective theophylline complexation by conformational change of diethyl N,N′-(1,3-phenylene)dicarbamate - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Elucidation of 3-Fluorophenyl N,N-diethylcarbamate: A Technical Guide
Introduction
3-Fluorophenyl N,N-diethylcarbamate is a molecule of interest in the fields of medicinal chemistry and drug development. Its structural motifs, a fluorinated aromatic ring coupled with a diethylcarbamate group, suggest potential applications as an intermediate in the synthesis of pharmacologically active compounds. The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of parent molecules, making this compound a valuable building block for the design of novel therapeutics. This guide provides a comprehensive overview of the spectroscopic characteristics and a detailed protocol for the synthesis of 3-Fluorophenyl N,N-diethylcarbamate, intended for researchers and professionals in the chemical and pharmaceutical sciences.
Molecular Structure and Properties
Chemical Structure:
Caption: Molecular structure of 3-Fluorophenyl N,N-diethylcarbamate.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 205187-05-9 | [1] |
| Molecular Formula | C₁₁H₁₄FNO₂ | [1] |
| Molecular Weight | 211.23 g/mol | [1] |
| Appearance | Predicted: Yellow to pale yellow to colorless oil | [1] |
| Boiling Point (Predicted) | 272.8 ± 32.0 °C at 760 Torr | [1] |
| Density (Predicted) | 1.123 ± 0.06 g/cm³ at 20 °C | [1] |
Spectroscopic Characterization
Due to the limited availability of published experimental spectra for 3-Fluorophenyl N,N-diethylcarbamate, the following data are predicted based on established spectroscopic principles and computational models. These predictions provide a reliable framework for the identification and characterization of the compound.[2][3]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The hindered rotation around the carbamate C-N bond may lead to broadening or splitting of the signals for the ethyl groups at room temperature.[4]
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | t | 1H | Ar-H |
| ~7.00 - 7.15 | m | 3H | Ar-H |
| ~3.40 | q | 4H | -N(CH₂CH₃)₂ |
| ~1.20 | t | 6H | -N(CH₂CH₃)₂ |
Interpretation: The aromatic region is expected to show a complex pattern due to the fluorine substitution. The triplet around 7.30 ppm is likely the proton at the 5-position, coupled to the adjacent protons. The multiplet between 7.00 and 7.15 ppm would correspond to the remaining three aromatic protons. The ethyl groups on the nitrogen are expected to show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group.
Caption: Key ¹H NMR correlations for 3-Fluorophenyl N,N-diethylcarbamate.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).
Predicted ¹³C NMR Data (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~163 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~155 | C=O (carbamate) |
| ~152 (d) | C-O |
| ~130 (d) | Ar-CH |
| ~115 (d) | Ar-CH |
| ~110 (d) | Ar-CH |
| ~107 (d) | Ar-CH |
| ~42 | -N(CH₂CH₃)₂ |
| ~14 | -N(CH₂CH₃)₂ |
Interpretation: The most downfield signal in the aromatic region, a doublet with a large coupling constant, is assigned to the carbon directly bonded to fluorine. The carbamate carbonyl carbon is expected around 155 ppm. The remaining aromatic carbons will appear as doublets due to C-F coupling. The aliphatic region will show two signals for the ethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups within the molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1710 | Strong | C=O stretching (carbamate) |
| ~1600, ~1480 | Medium-Strong | C=C stretching (aromatic) |
| ~1250 | Strong | C-O stretching |
| ~1200 | Strong | C-N stretching |
| ~1100 | Strong | C-F stretching |
Interpretation: The most prominent peak in the IR spectrum is expected to be the strong carbonyl stretch of the carbamate group at approximately 1710 cm⁻¹. The presence of the aromatic ring is confirmed by the C=C stretching bands. The C-F stretch will also be a significant feature.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely lead to the fragmentation of the molecule.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 211
-
Major Fragments:
-
m/z = 112 (loss of C₅H₁₀N) - corresponding to the 3-fluorophenoxy radical cation.
-
m/z = 100 (diethylaminocarbonyl cation, [CON(C₂H₅)₂]⁺)
-
m/z = 72 (diethylamino cation, [N(C₂H₅)₂]⁺)
-
Interpretation: The molecular ion peak at m/z 211 should be observable. Common fragmentation pathways for carbamates involve cleavage of the C-O and C-N bonds. The fragment at m/z 100 is a characteristic ion for N,N-diethylcarbamates.
Experimental Protocol: Synthesis of 3-Fluorophenyl N,N-diethylcarbamate
This protocol is based on established methods for the synthesis of aryl carbamates from phenols and carbamoyl chlorides.[5][6]
Reaction Scheme:
Caption: Synthetic workflow for 3-Fluorophenyl N,N-diethylcarbamate.
Materials and Equipment:
-
3-Fluorophenol
-
Diethylcarbamoyl chloride
-
Pyridine or Triethylamine (dried)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorophenol (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath with stirring.
-
Addition of Base: Slowly add pyridine or triethylamine (1.2 eq) to the solution.
-
Addition of Carbamoyl Chloride: Add diethylcarbamoyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-Fluorophenyl N,N-diethylcarbamate.
Safety and Handling
-
3-Fluorophenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Diethylcarbamoyl Chloride: Corrosive and a lachrymator. Reacts with water. Handle with extreme care in a fume hood, using appropriate PPE.
-
Pyridine/Triethylamine: Flammable and toxic. Use in a well-ventilated area.
-
Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This technical guide provides a detailed overview of the predicted spectroscopic data and a reliable synthetic protocol for 3-Fluorophenyl N,N-diethylcarbamate. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel organic compounds for applications in drug discovery and materials science. The predictive nature of the spectroscopic data underscores the importance of experimental verification, and the provided protocol offers a robust starting point for the laboratory synthesis of this compound.
References
-
3-Fluorophenyl N,N-diethylcarbamate. PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. Available from: [Link]
-
NMR Predictor. ChemAxon [Internet]. Available from: [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports [Internet]. 2022 Nov 24;12(1):20288. Available from: [Link]
-
IR spectra prediction. Cheminfo [Internet]. Available from: [Link]
-
Spectra Prediction. CFM-ID [Internet]. Available from: [Link]
-
Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules [Internet]. 2024 Jul 25;29(15):3429. Available from: [Link]
-
Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). ResearchGate [Internet]. Available from: [Link]
-
Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules [Internet]. 2016 Oct 27;21(11):1439. Available from: [Link]
-
N,N-Diethyl ortho-methylsulfanyl aryl carbamates. ResearchGate [Internet]. Available from: [Link]
-
Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. Green Chemistry [Internet]. 2020;22(13):4231-9. Available from: [Link]
- Production process for 3-fluorophenol. Google Patents [Internet].
-
Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry [Internet]. 2013;25(16):9375-7. Available from: [Link]
-
N,N-diethyl-4-((3-fluorophenyl)(piperidin-4-ylidene)methyl)benzamide. PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2006-. Available from: [Link]
Sources
3-Fluorophenyl N,N-diethylcarbamate literature review
Topic: 3-Fluorophenyl N,N-diethylcarbamate: Synthesis, Pharmacological Mechanisms, and Synthetic Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists.
Executive Summary
3-Fluorophenyl N,N-diethylcarbamate (CAS: 205187-05-9) represents a pivotal scaffold in two distinct domains of chemical science: medicinal chemistry and organometallic synthesis. Biologically, it functions as a pseudo-irreversible inhibitor of cholinesterases (AChE and BChE), serving as a probe for investigating the cholinergic hypothesis in neurodegenerative disorders like Alzheimer’s disease. Synthetically, it is a high-value substrate for Directed ortho-Metalation (DoM), where the carbamate moiety acts as a powerful Directed Metalation Group (DMG), facilitating regiospecific functionalization of the fluoroarene core.
This guide provides a rigorous analysis of its synthesis, mechanistic behavior, and experimental protocols, moving beyond generic descriptions to offer actionable, field-proven methodologies.
Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | 3-Fluorophenyl N,N-diethylcarbamate |
| Molecular Formula | C₁₁H₁₄FNO₂ |
| Molecular Weight | 227.23 g/mol |
| CAS Number | 205187-05-9 |
| Physical State | Colorless to pale yellow oil (at RT) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water. |
| Key Functional Groups | Carbamate (DMG, electrophile), Aryl Fluoride (electron-withdrawing). |
Synthesis Protocol: Nucleophilic Carbamoylation
The most robust route to 3-Fluorophenyl N,N-diethylcarbamate is the base-promoted coupling of 3-fluorophenol with N,N-diethylcarbamoyl chloride.
Reaction Logic
-
Reagent Choice: N,N-Diethylcarbamoyl chloride is preferred over isocyanates because dialkyl carbamates are more stable and selective than their mono-alkyl counterparts.
-
Base Selection: Sodium hydride (NaH) is the optimal base for deprotonating the phenol. While weak bases (Et₃N) can work, NaH ensures irreversible deprotonation, driving the reaction to completion and minimizing the hydrolysis of the acid chloride.
-
Solvent: Tetrahydrofuran (THF) (anhydrous) is essential to solubilize the phenoxide intermediate while preventing hydrolysis.
Step-by-Step Methodology
Reagents:
-
3-Fluorophenol (1.0 equiv)[1]
-
N,N-Diethylcarbamoyl chloride (1.2 equiv)
-
Sodium Hydride (60% dispersion in oil, 1.5 equiv)
-
Anhydrous THF (0.2 M concentration relative to phenol)
Protocol:
-
Activation: In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.5 equiv) in anhydrous THF at 0°C.
-
Deprotonation: Add 3-fluorophenol (1.0 equiv) dropwise. Observation: Vigorous H₂ gas evolution will occur. Stir at 0°C for 30 minutes until evolution ceases and a clear phenoxide solution forms.
-
Coupling: Add N,N-diethylcarbamoyl chloride (1.2 equiv) dropwise via syringe.
-
Progression: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The phenol spot (lower R_f) should disappear.
-
Quench & Workup: Cool to 0°C. Quench cautiously with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, 0–20% EtOAc in Hexane).
Synthesis Workflow Diagram
Caption: Step-wise synthesis via irreversible deprotonation and acyl substitution.
Biological Application: Cholinesterase Inhibition[2][3][4]
Substituted phenyl carbamates are classic inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[2]
Mechanism of Action
Unlike non-covalent inhibitors (e.g., Donepezil), 3-Fluorophenyl N,N-diethylcarbamate acts as a pseudo-irreversible inhibitor .
-
Association: The compound enters the active site of the enzyme.
-
Carbamylation: The serine hydroxyl group (Ser203 in AChE) attacks the carbonyl carbon of the carbamate.
-
Release: The 3-fluorophenol leaving group is expelled.
-
Inhibition: The enzyme is now "carbamylated" (covalently modified). The diethylcarbamyl-enzyme complex hydrolyzes very slowly (minutes to hours) compared to the acetyl-enzyme complex (microseconds), effectively silencing the enzyme.
Selectivity (AChE vs. BChE)
The N-substituents dictate selectivity.[3]
-
N-Methyl carbamates (e.g., Physostigmine): Generally potent AChE inhibitors but chemically unstable.
-
N,N-Diethyl carbamates: Often show enhanced stability and a shift in selectivity toward BChE or balanced inhibition. The bulky diethyl group fits better into the slightly larger acyl pocket of BChE compared to the restricted pocket of AChE.
Mechanistic Pathway[6][7]
Caption: Kinetic pathway of pseudo-irreversible inhibition via active-site carbamylation.
Synthetic Utility: Directed ortho-Metalation (DoM)
Beyond biology, this compound is a premier substrate for organolithium chemistry.
The "Complex-Induced Proximity Effect" (CIPE)
The O-carbamate group is one of the strongest Directed Metalation Groups (DMGs) available. It coordinates with strong bases (e.g., sec-Butyllithium), directing deprotonation to the ortho position.
-
Regioselectivity: The 3-fluoro substituent also has an ortho-directing effect.
-
Site A (C2): Between the Carbamate and the Fluorine.[4][5] This is the "cooperative" site (activated by both groups).
-
Site B (C6): Activated only by the Carbamate.
-
Outcome: Lithiation typically occurs predominantly at C2 due to the cooperative inductive effect of the fluorine and the coordination of the carbamate.
-
Fries Rearrangement (Anionic)
Upon warming the lithiated species, the N,N-diethylcarbamoyl group can migrate from the oxygen to the ortho-carbon (Anionic Fries Rearrangement), yielding a substituted salicylamide derivative. This is a powerful method for constructing polysubstituted aromatics.
Caption: Regioselective functionalization via Directed ortho-Metalation (DoM).
Safety & Toxicology
-
Cholinergic Toxicity: As a carbamate, this compound must be treated as a potential cholinesterase inhibitor. Exposure can lead to increased acetylcholine levels. Symptoms include miosis (pinpoint pupils), salivation, and muscle tremors.
-
Handling: Use nitrile gloves and work in a fume hood.
-
Antidote: Atropine is the standard countermeasure for carbamate poisoning.
-
-
Chemical Hazards: Reacts with strong nucleophiles. Releases 3-fluorophenol (toxic, irritant) upon metabolic or chemical hydrolysis.
References
-
Hoffman Chemicals. (n.d.). 3-Fluorophenyl N,N-diethylcarbamate Product Specifications. Retrieved from
-
Greig, N. H., et al. (2005). Phenserine and ring C hetero-analogues: drug candidates for the treatment of Alzheimer's disease. Medicinal Research Reviews. Link
-
Kratochvil, B., et al. (2014). Diethyl 2-(Phenylcarbamoyl)phenyl Phosphorothioates: Synthesis, Antimycobacterial Activity and Cholinesterase Inhibition. Molecules. Link
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Link
-
BenchChem. (2025).[6] N-ethylcarbamoyl chloride reactivity and synthesis data. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 3-Fluorophenyl N,N-diethylcarbamate in Modern Organic Synthesis
Abstract: This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of 3-Fluorophenyl N,N-diethylcarbamate. We will explore its role as a powerful precursor in directed ortho-metalation (DoM) reactions, its subsequent transformations into highly functionalized aromatic systems, and the underlying principles that govern its reactivity. Detailed, field-tested protocols are provided for key transformations, emphasizing experimental design, mechanistic rationale, and practical execution.
Introduction: A Multifaceted Synthetic Tool
3-Fluorophenyl N,N-diethylcarbamate is a versatile reagent in organic synthesis, primarily valued for the robust directing capabilities of the O-carbamate group. The N,N-diethylcarbamate moiety is one of the most powerful directed metalation groups (DMGs) known, enabling highly regioselective functionalization of the aromatic ring.[1][2] The presence of the fluorine atom at the 3-position not only introduces a site for potential bioisosteric replacement or further modification but also electronically activates the C-2 position, enhancing the efficiency of metalation. This guide elucidates the strategic application of this reagent, moving beyond simple protocols to explain the causality behind its synthetic utility.
Figure 1. Structure of 3-Fluorophenyl N,N-diethylcarbamate.
Core Application: Directed ortho-Metalation (DoM)
The cornerstone of 3-Fluorophenyl N,N-diethylcarbamate's utility is the Directed ortho-Metalation (DoM) reaction. This process allows for the deprotonation of the aromatic ring exclusively at the position ortho to the DMG, creating a nucleophilic aryllithium species that can be trapped by a wide array of electrophiles.[3]
Mechanism and Regioselectivity
The DoM reaction is initiated by treating the substrate with a strong lithium amide or alkyllithium base, typically sec-butyllithium (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at cryogenic temperatures (-78 °C).[2]
Causality of Regioselectivity:
-
Coordination: The Lewis basic oxygen atoms of the carbamate group coordinate to the lithium cation of the base. This pre-complexation brings the base into close proximity with the ortho protons.[3]
-
Deprotonation: The coordinated base then abstracts a proton from the nearest position, C-2. The inductive electron-withdrawing effect of both the carbamate and the C-3 fluorine atom increases the kinetic acidity of the C-2 proton, facilitating a rapid and clean deprotonation.
-
Stabilization: The resulting C-2 lithiated species is stabilized by the continued coordination with the carbamate group, preventing scrambling or decomposition at low temperatures.[4]
Figure 2. Mechanism of Directed ortho-Metalation (DoM).
Scope of Electrophiles
The stabilized ortho-lithiated intermediate is a potent nucleophile that reacts efficiently with a diverse range of electrophiles. This versatility allows for the introduction of various functional groups at the C-2 position with high precision.
| Electrophile (E+) | Reagent Example | Resulting Functional Group | Typical Yield (%) |
| Iodide | I2 | -I | >90 |
| Aldehyde/Ketone | Acetone, Benzaldehyde | -C(OH)R2 | 70-90 |
| Carboxylation | CO2 (gas or dry ice) | -COOH | 75-85 |
| Alkynes | Phenylacetylene | -C≡C-Ph | 70-80[5] |
| Sulfenylation | Diphenyl disulfide (PhSSPh) | -SPh | >85 |
| Silylation | Trimethylsilyl chloride (TMSCl) | -Si(CH3)3 | >90 |
Table 1. Representative electrophiles for trapping the ortho-lithiated intermediate derived from 3-Fluorophenyl N,N-diethylcarbamate.
Advanced Synthetic Applications
The true power of the DoM strategy lies in the subsequent transformations of the functionalized products.
Anionic Fries Rearrangement
If the ortho-lithiated intermediate is not quenched with an external electrophile but is instead allowed to warm, it undergoes a facile[4][5]-anionic Fries rearrangement. This reaction involves the intramolecular transfer of the carbamoyl group from the oxygen to the lithiated carbon, yielding a highly valuable 2-hydroxy-6-fluorobenzamide derivative upon aqueous workup.[2][4]
Mechanistic Insight: The N,N-diethylcarbamates are notably stable at -78 °C, allowing for electrophilic trapping.[4] In contrast, N,N-dimethylcarbamates are often less stable and can rearrange even at this low temperature. This difference in stability is a critical consideration in experimental design. The rearrangement provides a powerful route to salicylamides, which are important pharmacophores.
Figure 3. Mechanism of the Anionic Fries Rearrangement.
Synthesis of Substituted Benzofurans
A compelling application of this methodology is the synthesis of substituted benzofurans. This multi-step, one-pot sequence demonstrates the strategic power of the DoM reaction.[5] The ortho-lithiated species is first trapped with a terminal alkyne. The resulting O-aryl carbamate is then subjected to cyclization conditions, often using a transition metal catalyst or strong base, to furnish the benzofuran core.
Figure 4. Workflow for the synthesis of 4-fluorobenzofurans.
Experimental Protocols
Safety Note: Alkyllithium reagents such as s-BuLi are pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe and cannula techniques. Reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Directed ortho-Metalation and Iodination
This protocol describes the regioselective iodination of 3-Fluorophenyl N,N-diethylcarbamate at the C-2 position.
Materials:
-
3-Fluorophenyl N,N-diethylcarbamate (1.0 eq)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled (1.2 eq)
-
sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane (1.2 eq)
-
Iodine (I2) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen.
-
Reagent Addition: Add anhydrous THF to the flask, followed by 3-Fluorophenyl N,N-diethylcarbamate (1.0 eq) and TMEDA (1.2 eq).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Add s-BuLi (1.2 eq) dropwise via syringe over 10 minutes. The solution may turn yellow or orange. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding saturated aqueous Na2S2O3 to consume excess iodine.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of 4-Fluoro-2-phenylbenzo[b]furan
This protocol is adapted from demonstrated literature procedures for the synthesis of benzofurans.[5]
Materials:
-
3-Fluorophenyl N,N-diethylcarbamate (1.0 eq)
-
TMEDA, freshly distilled (1.2 eq)
-
s-BuLi, ~1.4 M in cyclohexane (1.2 eq)
-
Phenylacetylene (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium tert-butoxide (KOtBu) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
ortho-Alkynylation: Follow steps 1-4 from Protocol 1 to generate the ortho-lithiated intermediate.
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the reaction mixture at -78 °C. Stir for 1 hour at this temperature, then allow the mixture to warm to 0 °C and stir for an additional hour.
-
Solvent Exchange & Cyclization: Carefully quench the reaction at 0 °C with saturated NH4Cl. Extract the product into ethyl acetate, wash with brine, and dry over MgSO4. Filter and concentrate the solvent completely in vacuo.
-
To the crude intermediate, add anhydrous DMF and potassium tert-butoxide (3.0 eq).
-
Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.
-
Workup and Purification: Cool the reaction to room temperature and pour it into water. Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over MgSO4, and concentrate. Purify the crude product by flash column chromatography to yield the desired benzofuran.
Conclusion
3-Fluorophenyl N,N-diethylcarbamate serves as a powerful and versatile building block in modern organic synthesis. Its utility, centered on the highly regioselective Directed ortho-Metalation reaction, provides a reliable platform for constructing complex, polysubstituted aromatic molecules. The ability to trap the resulting aryllithium species with a wide variety of electrophiles or to induce an anionic Fries rearrangement opens numerous pathways for the synthesis of novel chemical entities relevant to the pharmaceutical and materials science industries. The protocols and mechanistic insights provided herein are intended to equip researchers with the foundational knowledge to effectively integrate this reagent into their synthetic programs.
References
-
Humeniuk, M. et al. (2022). Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. MDPI. Available at: [Link]
-
Bhattacharjee, A. et al. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, ACS Publications. Available at: [Link]
-
University of Wisconsin. Directed (ortho) Metallation. Course Materials. Available at: [Link]
-
Wikipedia. (2023). Directed ortho metalation. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner. Journal of the American Chemical Society. Available at: [Link]
-
Miah, M. J. et al. (2016). Directed ortho-Metalation of O-Aryl N,N-Dialkylcarbamates. European Journal of Organic Chemistry. Available at: [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
-
Ashenhurst, J. (2018). Protecting Groups For Amines – Carbamates. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (2024). Protecting group. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Fernández, I. et al. (2015). ortho-Lithiation Reactions of O-3,n-Dihalophenyl N,N-Diethylcarbamates: Synthesis of Dihalosalicylamides and 2,3,n-Trihalophenol Derivatives. European Journal of Organic Chemistry. Available at: [Link]
Sources
Comprehensive Guide to the Quantitative Analysis of 3-Fluorophenyl N,N-diethylcarbamate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed technical guide on the analytical methods for the precise and reliable quantification of 3-Fluorophenyl N,N-diethylcarbamate. Recognizing the compound's structural characteristics as a carbamate, this guide emphasizes methodologies that account for the potential thermal lability and polarity inherent to this class of molecules. We present a comparative overview of suitable analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS), detailing the rationale behind method selection. The core of this document provides a robust, step-by-step protocol for a validated Reversed-Phase HPLC-MS/MS (LC-MS/MS) method, which offers superior sensitivity and selectivity. Alternative protocols for HPLC-UV and GC-MS are also described to accommodate varying laboratory capabilities. Furthermore, this guide includes comprehensive procedures for sample preparation and method validation in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity, accuracy, and reproducibility.
Introduction
3-Fluorophenyl N,N-diethylcarbamate is a synthetic organic molecule belonging to the carbamate class. Carbamates are esters of carbamic acid and are structurally characterized by the –OC(=O)N< functional group. This class of compounds is diverse, with applications ranging from pharmaceuticals to pesticides.[1] The introduction of a fluorine atom on the phenyl ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and biological activity, making it a compound of interest in drug discovery and development.
Accurate quantification of such compounds is critical throughout the research and development lifecycle. Whether assessing pharmacokinetic profiles in biological matrices, determining purity in bulk drug substances, or monitoring stability, a robust and reliable analytical method is paramount. This document serves as a practical guide for scientists to develop, validate, and implement such methods.
Physicochemical Properties and Analytical Considerations
While specific experimental data for 3-Fluorophenyl N,N-diethylcarbamate is not widely published, its structure allows for the inference of key properties that guide analytical strategy.
-
Structure:
-
Molecular Formula: C₁₁H₁₄FNO₂
-
Molecular Weight: 211.23 g/mol
-
-
Polarity: The carbamate and diethylamino groups impart a degree of polarity, while the fluorophenyl ring provides lipophilicity. This amphiphilic nature makes it well-suited for reversed-phase chromatography.
-
Thermal Lability: A critical consideration for carbamates is their tendency to degrade under high temperatures, such as those found in a standard Gas Chromatography (GC) injection port.[2][3] This thermal instability makes Liquid Chromatography (LC) the preferred separation technique.[2] Direct GC analysis can be challenging and often requires a derivatization step to create a more thermally stable analog.[4][5]
-
UV Absorbance: The presence of the fluorophenyl ring suggests that the molecule will absorb ultraviolet (UV) light, enabling detection by HPLC-UV. The absorption maximum can be determined using a photodiode array (DAD) detector, but a common wavelength for phenyl-containing compounds is around 254 nm.[6]
Method Selection: A Comparative Overview
The choice of analytical technique depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is the most suitable separation technique due to the thermal lability of carbamates.[3]
-
HPLC with UV Detection (HPLC-UV): A widely accessible, robust, and cost-effective method. It is ideal for purity assessments and the analysis of relatively high-concentration samples. However, its selectivity can be limited in complex matrices where co-eluting, UV-absorbing interferences may be present.
-
HPLC with Fluorescence Detection (FLD): This technique requires the analyte to be fluorescent or to be derivatized to produce a fluorescent product. For N-methylcarbamates, a common approach is post-column derivatization with o-phthalaldehyde (OPA).[7][8] This significantly enhances sensitivity and selectivity. While this specific compound is an N,N-diethylcarbamate, the applicability of this derivatization strategy would need to be experimentally verified.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low-level analytes in complex biological and environmental matrices.[9] Its exceptional selectivity, achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), minimizes matrix effects.[9] Its high sensitivity allows for low limits of quantification (LOQ).[10]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): As discussed, direct analysis is challenging.[1] However, if LC instrumentation is unavailable, GC-MS can be employed following a derivatization step. This adds complexity and potential variability to the workflow but can yield the required sensitivity and confirmatory data.[4]
Decision-Making Workflow for Method Selection
The following diagram illustrates a logical workflow for choosing the appropriate analytical method based on application requirements.
Caption: Decision workflow for selecting an analytical method.
Recommended Analytical Protocols
Sample Preparation
Effective sample preparation is crucial to remove interferences and concentrate the analyte. The choice of method depends on the sample matrix.
Protocol 4.1.1: Liquid-Liquid Extraction (LLE) for Aqueous/Biological Fluids
-
Principle: This technique partitions the analyte between the aqueous sample and a water-immiscible organic solvent based on its relative solubility.
-
Procedure:
-
To 1.0 mL of sample (e.g., plasma, urine) in a glass centrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., a structurally similar, stable-isotope labeled analog or a compound with similar chemical properties).
-
Add 3.0 mL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 200 µL of the mobile phase (as described in the LC method) and transfer to an autosampler vial for analysis.
-
Protocol 4.1.2: Solid-Phase Extraction (SPE) for Cleaner Extracts
-
Principle: SPE provides a more selective extraction and cleaner final extract compared to LLE by utilizing specific interactions between the analyte and a solid sorbent.[11] For an analyte of intermediate polarity, a reversed-phase (e.g., C18 or C8) sorbent is a logical starting point.
-
Procedure:
-
Conditioning: Pass 2 mL of methanol through a C18 SPE cartridge, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load 1.0 mL of the pre-treated sample (e.g., plasma diluted 1:1 with water) onto the cartridge.
-
Washing: Pass 2 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elution: Elute the analyte with 2 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (Step 7).
-
Primary Method: Reversed-Phase HPLC-Tandem Mass Spectrometry (RP-HPLC-MS/MS)
This method offers the best combination of sensitivity and selectivity and is recommended for demanding applications such as pharmacokinetic studies.
-
Instrumentation and Materials:
-
HPLC system with a binary pump, degasser, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid or ammonium acetate (for mobile phase modification).
-
-
Protocol:
-
Standard Preparation: Prepare a stock solution of 3-Fluorophenyl N,N-diethylcarbamate (1 mg/mL) in methanol. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in the appropriate blank matrix.
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Parameters:
-
Ionization Mode: ESI Positive. The carbamate structure is amenable to protonation.
-
Optimization: Infuse a standard solution (approx. 500 ng/mL) directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize collision energy for the most abundant and stable product ions.
-
Expected Precursor Ion ([M+H]⁺): m/z 212.2
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for confident identification and quantification (e.g., one for quantification, one for qualification). The specific product ions must be determined experimentally.
-
-
Data Analysis: Integrate the peak areas for the analyte and internal standard. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards. Apply a linear regression with a 1/x² weighting to determine the concentration in unknown samples.
-
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: This method is suitable for higher concentration samples and purity analysis. It relies on the UV absorbance of the fluorophenyl ring.
-
Protocol:
-
Instrumentation: Standard HPLC system with a DAD or UV detector.
-
HPLC Conditions: Use the same column and mobile phase composition as the LC-MS/MS method. Isocratic elution (e.g., 60% Acetonitrile / 40% Water) may be sufficient if resolution from impurities is adequate.
-
Detection: Monitor at the absorbance maximum, determined by a DAD scan (likely between 240-270 nm). If a DAD is unavailable, 254 nm is a reasonable starting point.[6]
-
Quantification: Use an external or internal standard calibration curve based on peak area.
-
Analytical Method Validation
A method must be validated to demonstrate it is fit for its intended purpose.[12] Validation should be performed according to ICH Q2(R2) guidelines.[13][14] The following parameters should be assessed for the primary LC-MS/MS method.
-
Specificity/Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous components interfere with the detection of the analyte or IS.[13]
-
Linearity and Range: Analyze calibration standards at a minimum of five concentration levels. The correlation coefficient (r²) should be ≥ 0.99.[15]
-
Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) on at least three separate days. Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and precision (%CV or %RSD) should not exceed 15% (20% at LLOQ).[15]
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest point on the calibration curve that meets the accuracy and precision criteria. The LOD is typically determined as the concentration with a signal-to-noise ratio of at least 3.[10]
-
Recovery and Matrix Effect: Assess the efficiency of the extraction process (recovery) and the suppressive or enhancing effect of the matrix on ionization (matrix effect).
-
Robustness: Intentionally make small variations to method parameters (e.g., column temperature, mobile phase composition) to ensure the method's performance remains acceptable.[15]
Table 1: Typical Acceptance Criteria for Method Validation
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within 85-115% of nominal (80-120% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Selectivity | No significant interference at the retention time of the analyte/IS |
| LLOQ | Lowest standard on the curve meeting accuracy and precision criteria |
Overall Analytical Workflow
The entire process from sample receipt to final report generation requires a structured workflow to ensure data integrity.
Caption: General workflow for sample analysis and data reporting.
Conclusion
The successful quantification of 3-Fluorophenyl N,N-diethylcarbamate relies on the selection of an appropriate analytical method that accounts for the inherent properties of carbamates, particularly their thermal lability. An LC-MS/MS method is presented as the primary recommended approach, offering superior sensitivity and selectivity for complex matrices. For less demanding applications, an HPLC-UV method provides a robust and accessible alternative. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to guarantee the generation of reliable, accurate, and reproducible data, thereby ensuring confidence in the results for research, development, and quality control purposes.
References
- AMSbiopharma. (2025, July 22).
- ResearchGate. (2025, November 18). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols.
- ProQuest. (Date not available). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry.
- Springer. (Date not available).
- Thermo Fisher Scientific Inc. (Date not available).
- European Medicines Agency. (Date not available). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- PubMed. (2005, November 15).
- SlideShare. (Date not available).
- International Council for Harmonisation. (2023, November 30).
- Atlantis Press. (Date not available). GC/MS Method for Detecting 8 Kinds of Pesticide Residues in Organic Vegetables.
- PubMed. (2012, September 15).
- Scholar Research Library. (2016).
- Separation Science. (2023, December 8).
- ResearchGate. (Date not available).
- Agilent. (Date not available).
- Agilent. (Date not available).
- PubMed. (2003, August 15).
- Benchchem. (Date not available). Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)
- Acta Scientiarum Polonorum, Technologia Alimentaria. (2023).
- ASTM International. (1992).
- EPA. (2007, February).
- MDPI. (2022, May 23). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning.
- MDPI. (2023, September 24). Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques.
Sources
- 1. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 4. scispec.co.th [scispec.co.th]
- 5. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. agilent.com [agilent.com]
- 8. NEMI Method Summary - D5315 [nemi.gov]
- 9. food.actapol.net [food.actapol.net]
- 10. Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ijpsjournal.com [ijpsjournal.com]
Application Note: High-Sensitivity LC-MS/MS Analysis of N,N-Diethylcarbamates
Focus Analytes: Diethylcarbamazine (Pharma), Diethofencarb (Agri), and related carbamate moieties.
Introduction & Chemical Logic
N,N-diethylcarbamates represent a structural class characterized by the
-
Pharmacology: As the active core of Diethylcarbamazine (DEC) , a World Health Organization (WHO) essential medicine for lymphatic filariasis.
-
Agriculture: As the functional moiety in carbamate fungicides like Diethofencarb .
The analytical challenge lies in their physicochemical duality. The diethylamine group imparts basicity (
This guide provides a unified, high-sensitivity LC-MS/MS workflow. It moves beyond "recipe-following" to explain the why—enabling you to adapt the method for specific derivatives.
Method Development Strategy (Expertise & Experience)
Chromatographic Separation (The "Base" Problem)
Standard C18 columns often fail with basic carbamates due to secondary interactions with residual silanols. Two strategies are field-proven to mitigate this:
-
Strategy A (High pH Stability): Use a hybrid-silica column (e.g., Waters XBridge or Phenomenex Kinetex EVO) at pH 9-10. At this pH, the amine is deprotonated (neutral), increasing hydrophobicity and retention while eliminating ionic interaction with silanols.
-
Strategy B (Acidic Shielding - Recommended): Use a charged-surface hybrid (CSH) or polar-embedded C18 column with an acidic mobile phase. The acid keeps the analyte protonated (
), while the column's surface charge repels the positive ion from the silica surface, sharpening the peak.
Protocol Choice: We utilize Strategy B for this guide as it is more compatible with positive mode ESI (ESI+) sensitivity.
Mass Spectrometry: The Diagnostic Fragment
The N,N-diethylcarbamate moiety possesses a unique fragmentation signature. Upon Collision Induced Dissociation (CID), the carbamate linkage typically cleaves to yield the diethylcarbamoyl cation (
-
Mechanism: The protonated molecular ion undergoes inductive cleavage at the ether oxygen.
-
Utility: This m/z 100 fragment is a high-intensity "quantifier" ion for almost all members of this class.
Experimental Protocol
Materials & Reagents
-
Analytes: Diethylcarbamazine Citrate (DEC), Diethofencarb.
-
Internal Standard (IS): Diethylcarbamazine-d3 (Crucial for compensating matrix effects).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: LC-MS grade Formic Acid (FA), Ammonium Formate (AmForm).
Sample Preparation
We define two workflows depending on the matrix complexity.
Workflow A: Protein Precipitation (Plasma/Serum)
Best for high-throughput clinical analysis of DEC.
-
Aliquot 100 µL plasma into a 1.5 mL tube.
-
Add 10 µL Internal Standard (IS) working solution (1 µg/mL).
-
Add 300 µL ice-cold Acetonitrile (1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL supernatant to an autosampler vial containing 100 µL water (dilution prevents solvent effects on peak shape).
Workflow B: QuEChERS (Food/Vegetables)
Best for Diethofencarb in high-water content vegetables.
-
Weigh 10 g homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL Acetonitrile (1% Acetic Acid).
-
Add QuEChERS salt kit (4g MgSO4, 1g NaCl, 1g NaCitrate). Shake vigorously for 1 min.
-
Centrifuge at 4,000 rpm for 5 min.
-
Transfer supernatant to dSPE tube (PSA + C18) to remove sugars/lipids.
-
Centrifuge and filter (0.2 µm PTFE) into vial.
LC-MS/MS Parameters
Liquid Chromatography (Agilent 1290 / Shimadzu Nexera class)
-
Column: Phenomenex Kinetex EVO C18 (2.1 x 100 mm, 2.6 µm) or Agilent Poroshell 120 EC-C18.
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2-5 µL.
Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.0 | 5 | Loading |
| 1.0 | 5 | Desalting |
| 6.0 | 95 | Elution |
| 7.5 | 95 | Wash |
| 7.6 | 5 | Re-equilibration |
| 10.0 | 5 | End |
Mass Spectrometry (Triple Quadrupole - e.g., Sciex 6500+ / Agilent 6495)
-
Source: ESI Positive (ESI+).
-
Capillary Voltage: 3500 V.
-
Gas Temp: 350°C.
-
Drying Gas: 12 L/min.
MRM Transitions (Quantification & Confirmation):
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | CE (V) |
| Diethylcarbamazine | 200.2 | 100.1 | 127.1 | 25 / 15 |
| DEC-d3 (IS) | 203.2 | 100.1 | 130.1 | 25 / 15 |
| Diethofencarb | 268.2 | 226.1 | 100.1 | 18 / 30 |
Note: For Diethofencarb, m/z 100 is used as a qualifier due to higher background noise in food matrices; the loss of the isopropyl moiety (m/z 226) is more selective.
Visualized Workflows
Fragmentation Pathway (Mechanism)
This diagram illustrates the formation of the diagnostic ion used for quantification.
Caption: CID fragmentation mechanism of N,N-diethylcarbamates yielding the signature m/z 100 ion.
Decision Tree: Sample Preparation
Select the correct extraction protocol based on your matrix to ensure data integrity.
Caption: Workflow decision tree for selecting Protein Precipitation vs. QuEChERS based on sample type.
Validation & Scientific Integrity (Self-Validating Systems)
To ensure this protocol produces authoritative data (Trustworthiness), the following controls must be implemented:
-
Linearity & Range:
-
Target dynamic range: 1.0 ng/mL to 1000 ng/mL.
-
Integrity Check: The correlation coefficient (
) must be . Weighting factor ( ) is mandatory to accurately quantify the lower end of the curve (LOD/LOQ).
-
-
Matrix Effect (ME) Evaluation:
-
Carbamates are susceptible to suppression in ESI+.
-
Calculation:
. -
Acceptance: 85-115%. If outside this range, the Deuterated Internal Standard (DEC-d3) is strictly required to normalize the variance.
-
-
Carryover Check:
-
Due to the "sticky" nature of basic amines on injector ports, inject a Double Blank (Mobile Phase A) after the highest standard. Carryover must be
of the LLOQ area.
-
References
-
Schmidt, M. S., et al. (2014). "Liquid chromatography–mass spectrometry analysis of diethylcarbamazine in human plasma for clinical pharmacokinetic studies."[2][3][4] Journal of Pharmaceutical and Biomedical Analysis.
-
European Union Reference Laboratories (EURL). "LC-QTOF-MS/MS method for the simultaneous full scan and MS/MS analysis of pesticides in fruit and vegetables." EURL-SRM.
-
Agilent Technologies. "Determination of 44 Pesticides in Foodstuffs by LC/MS/MS." Application Note 5989-5472EN.
-
World Health Organization. "Diethylcarbamazine citrate." The International Pharmacopoeia.
Sources
Advanced Application Note: GC-MS/MS Analysis of Thermally Labile Carbamate Pesticides
Abstract
This guide outlines a high-sensitivity protocol for the analysis of carbamate pesticides in complex food matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). While Liquid Chromatography (LC-MS/MS) is the industry standard for these thermally unstable compounds, many laboratories require GC-based solutions due to instrumentation availability or the need for orthogonal confirmation. This protocol addresses the primary failure mode of GC analysis—thermal degradation —by utilizing Programmable Temperature Vaporization (PTV) injection and, alternatively, chemical derivatization.
Part 1: The Challenge & Mechanism of Failure
The Thermal Conflict
Carbamate pesticides (e.g., Carbaryl, Methomyl, Carbofuran) possess a thermally labile ester linkage. In a standard hot split/splitless injector (typically 250°C), these compounds undergo rapid pyrolysis, often before reaching the analytical column.
The Degradation Mechanism: The N-methyl carbamate linkage cleaves to form a phenol (or oxime) and methyl isocyanate.
-
Example: Carbaryl (
) 1-Naphthol ( ) + Methyl Isocyanate ( ).
If this degradation is uncontrolled, quantification becomes impossible because the instrument measures the breakdown product rather than the parent molecule.
Workflow Visualization
The following diagram illustrates the critical decision pathways and degradation risks managed in this protocol.
Figure 1: Decision tree for carbamate analysis showing the critical role of inlet temperature control (PTV) or derivatization in preventing thermal breakdown.
Part 2: Experimental Protocols
Method A: Direct Analysis via PTV (Preferred)
Best for: Labs with advanced GC inlets (PTV/MMI) seeking high throughput without derivatization.
1. Sample Preparation (QuEChERS)
-
Reagents: Acetonitrile (LC-MS grade), QuEChERS Extraction Salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).
-
Step 1: Weigh 10.0 g homogenized sample into a 50 mL centrifuge tube.
-
Step 2: Add 10 mL Acetonitrile. Shake vigorously for 1 min.
-
Step 3: Add Extraction Salts. Shake vigorously for 1 min immediately to prevent agglomeration.
-
Step 4: Centrifuge at 3000 RCF for 5 min.
-
Step 5 (dSPE): Transfer 1 mL supernatant to a dSPE tube (150mg MgSO4, 25mg PSA). Note: Avoid GCB (Graphitized Carbon Black) for planar pesticides unless necessary, as it can retain carbamates.
-
Step 6: Centrifuge and transfer supernatant to a GC vial.
-
Critical Step: Add Analyte Protectants (e.g., 3-ethoxy-1,2-propanediol, sorbitol) to the final vial. These compounds coat active sites in the liner, sacrificing themselves to protect the labile carbamates.
2. GC-MS/MS Conditions
-
Column: Rxi-5Sil MS or DB-5ms UI (30m x 0.25mm x 0.25µm).
-
Inlet (PTV - Critical):
-
Mode: Solvent Vent / Cold Splitless.
-
Initial Temp: 70°C (0.1 min hold).
-
Ramp Rate: 600°C/min to 250°C.
-
Why: Injecting cold allows the solvent to expand without thermally shocking the carbamates. The rapid heating transfers analytes to the column quickly, minimizing residence time in the hot liner.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven: 60°C (1 min)
40°C/min to 170°C 10°C/min to 300°C.
Method B: TFAA Derivatization (Robust Alternative)
Best for: Labs with standard hot split/splitless inlets.
Chemistry:
Protocol:
-
Evaporate 1 mL of QuEChERS extract to dryness under Nitrogen.
-
Reconstitute in 50 µL Ethyl Acetate.
-
Add 50 µL Trifluoroacetic Anhydride (TFAA) .
-
Incubate at 60°C for 30 mins.
-
Evaporate to dryness and reconstitute in Toluene.
-
Inject on standard Splitless inlet at 250°C.
Part 3: Data & Validation (Self-Validating System)
MRM Transition Table
To ensure scientific integrity, you must monitor both the parent carbamate and its degradation product during method development. If the "Degradation Check" ion appears in high abundance relative to the parent, your inlet is too active/hot.
| Compound | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | Degradation Check (m/z) |
| Carbofuran | 221.1 | 164.1 | 149.1 | 123.1 (Phenol form) |
| Carbaryl | 201.1 | 144.1 | 115.1 | 144.1 (1-Naphthol)* |
| Methiocarb | 225.1 | 168.1 | 153.1 | 109.1 |
| Propoxur | 209.1 | 110.1 | 152.1 | 110.1 (Isopropoxyphenol) |
*Note: For Carbaryl, the primary ion for the parent and the breakdown product (1-Naphthol) often overlap (m/z 144). Chromatographic separation is required to distinguish them. Carbaryl elutes later than 1-Naphthol.
Quality Control Criteria
-
Degradation Ratio: Inject a mid-level standard. The peak area of the degradation product must be < 15% of the parent peak area.
-
Linearity:
over 5-500 ppb range. -
Matrix Matching: Matrix-matched calibration curves are mandatory for carbamates in GC-MS to compensate for matrix-induced response enhancement.
References
-
Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate and gas chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 90(2), 485-520.
-
U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.
- Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for
Application Note: A Comprehensive Guide to the Characterization of 3-Fluorophenyl N,N-diethylcarbamate as a Novel Acetylcholinesterase Inhibitor
Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
Abstract: This document provides a detailed technical guide for the evaluation of 3-Fluorophenyl N,N-diethylcarbamate (3-FPDEC), a representative novel carbamate compound, as an inhibitor of acetylcholinesterase (AChE). We present a structured approach, beginning with the fundamental principles of AChE inhibition and progressing through detailed, field-proven protocols for in vitro enzymatic assays and cell-based validation. The methodologies are designed to be self-validating, providing researchers with the tools to determine inhibitory potency (IC50), elucidate the mechanism of action, and assess efficacy in a cellular context. This guide emphasizes the causality behind experimental choices, ensuring robust and reproducible results for the characterization of novel therapeutic candidates targeting the cholinergic system.
Introduction: The Significance of Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a serine hydrolase that plays a critical role in the central and peripheral nervous systems.[1][2] Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve impulse at cholinergic synapses.[3][4] The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3] This mechanism is the cornerstone of therapeutic strategies for conditions marked by a cholinergic deficit, most notably Alzheimer's disease, but also myasthenia gravis and glaucoma.[3][5][6]
Carbamates represent a major class of reversible AChE inhibitors.[2] Unlike irreversible inhibitors such as organophosphates, carbamates function by transferring their carbamoyl group to the active site serine residue of AChE.[2] This "carbamylated" enzyme is catalytically inactive but can be slowly hydrolyzed to regenerate the free, functional enzyme.[2][7] The rate of this regeneration (decarbamylation) is significantly slower than the deacetylation that occurs with the natural substrate, ACh, resulting in a sustained but reversible inhibition.[7] This guide will use 3-Fluorophenyl N,N-diethylcarbamate (3-FPDEC) as a model compound to detail the essential protocols for characterizing such novel inhibitors.
Part 1: In Vitro Enzymatic Characterization
The initial evaluation of a potential AChE inhibitor involves direct interaction with the purified enzyme. This allows for precise determination of inhibitory potency and kinetic parameters, free from confounding factors like cell membrane permeability.
Core Principle: The Ellman's Assay
The most widely adopted method for measuring AChE activity in vitro is the colorimetric assay developed by Ellman.[3][8] This assay is renowned for its simplicity, reliability, and suitability for high-throughput screening.[3] The principle is an indirect measurement of AChE activity.
-
Substrate Hydrolysis: AChE hydrolyzes the synthetic substrate acetylthiocholine (ATCI) to produce thiocholine.[9]
-
Chromogenic Reaction: The resulting thiocholine, a thiol-containing compound, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent).
-
Signal Detection: This reaction generates a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[3][9]
The rate of yellow color formation is directly proportional to the AChE activity. In the presence of an inhibitor like 3-FPDEC, this rate is reduced.
Protocol 1.1: Determination of Inhibitor Potency (IC₅₀)
This protocol details the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of 3-FPDEC in a 96-well plate format.
Materials and Reagents:
-
Enzyme: Purified Acetylcholinesterase (e.g., from electric eel or recombinant human).[3]
-
Substrate: Acetylthiocholine iodide (ATCI).[3]
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[3]
-
Test Compound: 3-Fluorophenyl N,N-diethylcarbamate (3-FPDEC), dissolved in DMSO.
-
Positive Control: A known AChE inhibitor (e.g., Donepezil or Eserine).[3]
-
Instrumentation: 96-well microplate reader capable of kinetic measurements at 412 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of AChE (e.g., 0.25 U/mL) in phosphate buffer.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.[9]
-
Prepare a 14-15 mM stock solution of ATCI in deionized water.[9]
-
Prepare a serial dilution of 3-FPDEC in DMSO, then dilute further into phosphate buffer to achieve the final desired concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the well is ≤1% to avoid solvent effects.
-
-
Plate Setup (Total Volume: 200 µL/well):
-
Blank Wells: 190 µL phosphate buffer + 10 µL DMSO (or solvent control).
-
Control Wells (100% Activity): 140 µL phosphate buffer + 10 µL DMSO + 20 µL DTNB solution + 10 µL AChE solution.
-
Test Wells: 140 µL phosphate buffer + 10 µL of 3-FPDEC dilution + 20 µL DTNB solution + 10 µL AChE solution.
-
Positive Control Wells: 140 µL phosphate buffer + 10 µL of known inhibitor + 20 µL DTNB solution + 10 µL AChE solution.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[3]
-
Reaction Initiation: Add 20 µL of the ATCI substrate solution to all wells except the blanks to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.[3]
-
Data Analysis:
-
Calculate the rate of reaction (V) as the change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition for each concentration of 3-FPDEC using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100[3]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3]
-
Hypothetical Data Presentation:
| 3-FPDEC Conc. (nM) | Log [3-FPDEC] | Avg. ΔA/min | % Inhibition |
| 0 (Control) | - | 0.150 | 0% |
| 1 | 0 | 0.138 | 8% |
| 10 | 1 | 0.115 | 23% |
| 50 | 1.7 | 0.078 | 48% |
| 100 | 2 | 0.051 | 66% |
| 500 | 2.7 | 0.019 | 87% |
| 1000 | 3 | 0.012 | 92% |
| Calculated IC₅₀ for 3-FPDEC: ~52 nM |
Elucidating the Mechanism of Inhibition
As a carbamate, 3-FPDEC is expected to be a time-dependent, reversible inhibitor. Its mechanism involves the formation of a transient covalent bond with the catalytic serine of AChE.
Kinetic studies, such as generating Lineweaver-Burk plots by measuring reaction rates at varying substrate and inhibitor concentrations, can further confirm the mechanism. A mixed-type inhibition pattern is often observed for carbamates.
Part 2: Cell-Based Assay for Cellular Potency
While in vitro assays are crucial for initial characterization, they do not account for factors such as cell membrane permeability, intracellular metabolism, or potential off-target effects. Therefore, validating the inhibitor's activity in a cellular context is a critical next step.
Rationale and Model System
A cell-based assay provides a more physiologically relevant system to assess the efficacy of 3-FPDEC. Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used as they endogenously express human AChE and are of neuronal origin, making them a suitable model.[10][11][12]
Protocol 2.1: SH-SY5Y-Based AChE Inhibition Assay
Materials and Reagents:
-
SH-SY5Y human neuroblastoma cell line.
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer or buffer containing a mild detergent like Triton X-100).
-
Reagents for Ellman's Assay (as described in Protocol 1.1).
-
Protein quantification assay (e.g., BCA or Bradford).
Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y cells under standard conditions (37°C, 5% CO₂).
-
Plating: Seed cells into a 96-well plate at a density that ensures they are in a logarithmic growth phase (e.g., 5 x 10⁴ cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of 3-FPDEC or vehicle control (DMSO). Incubate for a predetermined time (e.g., 1 hour).
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Add a suitable volume of cold lysis buffer (e.g., 100 µL) to each well and incubate on ice for 20-30 minutes.[13]
-
Collect the cell lysates for analysis.
-
-
AChE Activity Measurement:
-
Use the cell lysate as the enzyme source in the Ellman's assay (Protocol 1.1). Add a small volume of lysate (e.g., 10-20 µL) to each well of a new 96-well plate.
-
Proceed with the addition of buffer, DTNB, and ATCI as previously described.
-
Measure the kinetic activity at 412 nm.
-
-
Data Normalization and Analysis:
-
In a parallel plate or from the remaining lysate, determine the total protein concentration in each well using a BCA or Bradford assay.
-
Normalize the AChE activity rate (ΔA/min) to the protein concentration (mg/mL).
-
Calculate the % Inhibition for each 3-FPDEC concentration relative to the vehicle-treated control and determine the cellular IC₅₀ value.
-
Part 3: Safety and Handling Precautions
As a potent bioactive compound targeting the nervous system, 3-Fluorophenyl N,N-diethylcarbamate must be handled with appropriate caution. Users should always consult the specific Safety Data Sheet (SDS) for the compound.
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses.[14]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[15] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[16]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[14]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
This application note provides a comprehensive framework for the initial characterization of 3-Fluorophenyl N,N-diethylcarbamate, or any novel carbamate-based compound, as an AChE inhibitor. By following the detailed protocols for in vitro IC₅₀ determination and cell-based potency assessment, researchers can generate reliable and reproducible data. This structured approach, which progresses from purified enzyme to a cellular model, is fundamental in the early stages of drug discovery and provides the critical information needed to advance promising compounds toward further preclinical evaluation.
References
-
Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives - PMC. (n.d.). National Institutes of Health.[Link]
-
Worek, F., et al. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed.[Link]
-
Li, Y., et al. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC. National Institutes of Health.[Link]
-
Pohanka, M. (2014). Anti-Neurodegenerative Benefits of Acetylcholinesterase Inhibitors in Alzheimer's Disease: Nexus of Cholinergic and Nerve Growth Factor Dysfunction - PMC. National Institutes of Health.[Link]
-
Li, Y., et al. (2017). Identification of Acetylcholinesterase Inhibitors Using Homogenous Cell-Based Assays in Quantitative High-Throughput Screening Platforms. PubMed.[Link]
-
Li, Y., et al. (2017). Identification of Acetylcholinesterase Inhibitors using Homogenous Cell-Based Assays in Quantitative High-Throughput Screening Platforms. ResearchGate.[Link]
-
Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). (n.d.). Assay Genie.[Link]
-
Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol.[Link]
-
Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. (n.d.). Scribd.[Link]
-
Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. (2023). 3M.[Link]
-
Sterling, J., et al. (2007). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. PubMed.[Link]
-
The long term neurotoxicity of anticholinesterases. (1999). gov.uk.[Link]
-
Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC. National Institutes of Health.[Link]
-
REVIEW ARTICLE ACETYLCHOLINESTERASE INHIBITORS: A MILESTONE TO TREAT NEUROLOGICAL DISORDERS. (n.d.). Plant Archives.[Link]
-
Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies. (n.d.). MDPI.[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. plantarchives.org [plantarchives.org]
- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. echemi.com [echemi.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. buyat.ppg.com [buyat.ppg.com]
Application Notes and Protocols for 3-Fluorophenyl N,N-diethylcarbamate in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of 3-Fluorophenyl N,N-diethylcarbamate. This document details its role as a putative acetylcholinesterase (AChE) inhibitor, protocols for its synthesis and biological evaluation, and its potential applications in neurodegenerative disease research, particularly Alzheimer's disease.
Introduction: The Significance of Carbamates in Neurodegenerative Disease Research
Carbamate-based compounds are a pivotal class of molecules in medicinal chemistry, most notably for their activity as acetylcholinesterase (AChE) inhibitors.[1] The enzyme acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[2] In neurodegenerative conditions such as Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine, which is correlated with cognitive decline.[3][4] By inhibiting AChE, the concentration and duration of action of acetylcholine in the synapse are increased, thereby providing symptomatic relief.[5]
3-Fluorophenyl N,N-diethylcarbamate belongs to this important class of compounds. The introduction of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as metabolic stability, binding affinity, and bioavailability. This document serves as a technical guide to the synthesis, characterization, and potential applications of 3-Fluorophenyl N,N-diethylcarbamate as a tool for research in neurodegenerative disorders.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of action for phenyl carbamates is the inhibition of acetylcholinesterase.[1] This inhibition is typically pseudo-irreversible, involving the carbamylation of a serine residue within the active site of the enzyme.[5][6] The process can be broken down into two main steps:
-
Formation of a Michaelis Complex: The carbamate inhibitor reversibly binds to the active site of AChE.
-
Carbamylation of the Enzyme: The carbamoyl moiety of the inhibitor is transferred to the hydroxyl group of a serine residue in the enzyme's active site, releasing the fluorophenol. This carbamylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed during the normal hydrolysis of acetylcholine.[6]
This prolonged inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[4]
Caption: Mechanism of Acetylcholinesterase Inhibition by 3-Fluorophenyl N,N-diethylcarbamate.
Synthetic Protocol
The synthesis of 3-Fluorophenyl N,N-diethylcarbamate can be achieved through the reaction of 3-fluorophenol with diethylcarbamoyl chloride. This is a standard method for the formation of carbamates.[7][8]
Table 1: Reagents and Materials for Synthesis
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 3-Fluorophenol | 372-20-3 | 112.10 | 1.0 |
| Diethylcarbamoyl chloride | 88-10-8 | 135.59 | 1.1 |
| Anhydrous Acetone | 67-64-1 | 58.08 | Solvent |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous Wash |
| Brine | N/A | N/A | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-fluorophenol (1.0 eq.) and anhydrous acetone (150 mL).
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq.) to the stirred solution at room temperature.
-
Addition of Carbamoyl Chloride: Add diethylcarbamoyl chloride (1.1 eq.) dropwise to the reaction mixture over 15 minutes.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure 3-Fluorophenyl N,N-diethylcarbamate.
Caption: Workflow for the Synthesis of 3-Fluorophenyl N,N-diethylcarbamate.
Biological Evaluation: Acetylcholinesterase Inhibition Assay
The most common method to evaluate the AChE inhibitory activity of a compound is the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.
Table 2: Reagents and Materials for Ellman's Assay
| Reagent/Material | Concentration |
| Acetylcholinesterase (AChE) from Electric Eel | 1 U/mL |
| 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) | 10 mM |
| Acetylthiocholine iodide (ATCI) | 14 mM |
| Phosphate Buffer (pH 8.0) | 0.1 M |
| 3-Fluorophenyl N,N-diethylcarbamate (Test Compound) | Varies (for IC₅₀) |
| Donepezil or Rivastigmine (Positive Control) | Varies (for IC₅₀) |
Step-by-Step Protocol for AChE Inhibition Assay (96-well plate format)
-
Plate Setup: In a 96-well microplate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Addition of Inhibitor: Add 10 µL of the test compound solution (3-Fluorophenyl N,N-diethylcarbamate at various concentrations) or a positive control (e.g., Donepezil) to the respective wells. For the control (uninhibited reaction), add 10 µL of the buffer or solvent used to dissolve the test compound.
-
Enzyme Addition and Pre-incubation: Add 10 µL of AChE solution (1 U/mL) to each well. Incubate the plate at 25°C for 10 minutes.
-
Addition of DTNB: Add 10 µL of 10 mM DTNB to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes, or take an endpoint reading after a fixed time (e.g., 10 minutes).
-
Calculation of Inhibition: Calculate the percentage of AChE inhibition using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Pharmacological Considerations (Inferred from Analogous Compounds)
Pharmacokinetics
-
Absorption: Phenyl carbamates are generally well-absorbed after oral administration.[9]
-
Distribution: These compounds typically cross the blood-brain barrier to exert their effects in the central nervous system.[11] Plasma protein binding is variable among different carbamates.[9]
-
Metabolism: Rivastigmine, a related carbamate, is primarily metabolized by its target enzymes (cholinesterases) and does not heavily rely on the cytochrome P450 system, which can reduce the potential for drug-drug interactions.[11] It is plausible that 3-Fluorophenyl N,N-diethylcarbamate would follow a similar metabolic pathway.
-
Excretion: Metabolites are typically excreted via the urine.[11]
Pharmacodynamics
The pharmacodynamic effect of carbamate AChE inhibitors is directly related to the degree of enzyme inhibition in the brain.[9][12] A dose-dependent inhibition of AChE is expected, leading to improved cognitive function in relevant animal models of Alzheimer's disease.[9] The duration of action is generally longer than that of reversible inhibitors due to the slow decarbamylation of the enzyme.[5]
Application in Alzheimer's Disease Research
The primary application of 3-Fluorophenyl N,N-diethylcarbamate in medicinal chemistry is as a research tool to investigate the role of acetylcholinesterase in neurodegenerative diseases, particularly Alzheimer's disease.[3][13]
-
In Vitro Studies: It can be used to study the structure-activity relationship of fluorinated carbamates as AChE inhibitors.
-
In Vivo Studies: In animal models of Alzheimer's disease (e.g., scopolamine-induced amnesia models or transgenic mouse models), this compound could be used to assess the effects of AChE inhibition on cognitive deficits, amyloid plaque formation, and other pathological hallmarks of the disease.[14]
Conclusion
3-Fluorophenyl N,N-diethylcarbamate is a valuable tool compound for researchers in the field of medicinal chemistry and neuropharmacology. Its role as a putative acetylcholinesterase inhibitor makes it a relevant molecule for the study of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits. The protocols provided in these application notes for its synthesis and biological evaluation offer a solid foundation for its use in a research setting. Further studies are warranted to fully characterize its pharmacokinetic, pharmacodynamic, and therapeutic potential.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Rivastigmine Tartrate? Retrieved from [Link]
- Giacobini, E. (2004). Rivastigmine in the treatment of patients with Alzheimer's disease.
-
Wikipedia. (n.d.). Rivastigmine. Retrieved from [Link]
- Birks, J. S., Chong, L. Y., & Grimley Evans, J. (2015). Rivastigmine for Alzheimer's disease.
-
Birks, J. S. (2015). Rivastigmine for Alzheimer's disease. Cochrane Library. Retrieved from [Link]
- Giacobini, E. (2006). Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics.
- Dooley, M., & Lamb, H. M. (2000). Donepezil: a review of its use in Alzheimer's disease. Drugs & Aging, 16(3), 199–226.
- Jann, M. W., Shirley, K. L., & Small, G. W. (2002). Clinical pharmacokinetics and pharmacodynamics of cholinesterase inhibitors. Clinical Pharmacokinetics, 41(10), 719–739.
- Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315–335.
- Enz, A., Boddeke, H., de Smet, Y., & D'hont, C. (1994). Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors. Journal of Neural Transmission. Supplementum, 43, 219–225.
- Darvesh, S., McDonald, R. S., Penwell, A., Conrad, S., Darvesh, K. V., & Mataija, D. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200–4212.
- Anand, P., & Singh, B. (2023). Donepezil. In StatPearls.
- Cutler, N. R., & Sramek, J. J. (1998). Pharmacokinetics and drug interactions of cholinesterase inhibitors administered in Alzheimer's disease. Dementia and Geriatric Cognitive Disorders, 9 Suppl 3, 12–19.
- Singh, M., & Kaur, M. (2018). The structural hybrids of acetylcholinesterase inhibitors in the treatment of Alzheimer's disease: a review. Herald Scholarly Open Access, 2(1), 104.
-
Alzforum. (2023, May 16). Donepezil. Retrieved from [Link]
- European Patent Office. (2005, October 29). Phenyl-n-ethyl-n-methyl-carbamate.
- Weinstock, M., Razin, M., & Chorev, M. (2007). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 298–304.
- Poprac, P., & Keltosova, S. (2024).
-
Anticholinesterases - Mechanism of Action. (n.d.). Pharmacology - Pharmacy 180. Retrieved from [Link]
- Google Patents. (2013, May 10). Process for preparation of n,n-di substituted carboxamides.
- Google Patents. (n.d.). Method of obtaining phenyl carbamates.
-
ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. Retrieved from [Link]
-
Organic Syntheses. (n.d.). O-2-Naphthyl dimethylthiocarbamate. Retrieved from [Link]
Sources
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 9. Clinical pharmacokinetics and pharmacodynamics of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and drug interactions of cholinesterase inhibitors administered in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rivastigmine - Wikipedia [en.wikipedia.org]
- 12. Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Ortho-Lithiation Reactions for Aryl Carbamates
Welcome to the technical support center for the optimization of directed ortho-lithiation (DoM) reactions of aryl carbamates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges, grounded in mechanistic principles and practical, field-proven insights.
Introduction to Directed ortho-Metalation (DoM) of Aryl Carbamates
Directed ortho-metalation is a highly regioselective method for the functionalization of aromatic rings.[1][2] The reaction relies on a directing metalation group (DMG) to coordinate with an organolithium base, facilitating deprotonation at the adjacent ortho-position.[1][2] The aryl O-carbamate, particularly the N,N-diethylcarbamoyl group (-OCONEt₂), is one of the most powerful DMGs known, enabling efficient and regioselective lithiation.[3][4][5]
The general process involves treating the aryl carbamate substrate with a strong organolithium base at low temperatures, typically -78 °C, to form the ortho-lithiated intermediate. This intermediate is then quenched with an electrophile to yield the desired 1,2-disubstituted product.[3][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the ortho-lithiation of aryl carbamates in a question-and-answer format.
Question 1: My reaction is giving a low yield of the desired product, and I'm recovering a significant amount of starting material. What are the likely causes?
Answer:
Low conversion is a frequent issue and can stem from several factors related to the lithiation step itself.
-
Insufficient Basicity or Steric Hindrance: The choice of organolithium base is critical. While n-BuLi is common, more sterically hindered and basic reagents like sec-BuLi or tert-BuLi are often more effective, especially for less activated or sterically congested substrates.[5] Lithium diisopropylamide (LDA) is another option, particularly when avoiding nucleophilic addition to other functional groups is a concern.[5]
-
Inadequate Additive Effects: Organolithium bases exist as aggregates in solution.[1] Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are crucial for breaking up these aggregates, increasing the basicity and reactivity of the organolithium reagent.[1] Ensure you are using a sufficient amount of TMEDA, typically in a 1:1 ratio with the organolithium base.
-
Reaction Time and Temperature: While lithiation is often rapid, some substrates may require longer reaction times for complete deprotonation. However, prolonged reaction times, especially at temperatures above -78 °C, can lead to decomposition of the lithiated intermediate. A careful optimization of reaction time is necessary.
-
Reagent Quality: Organolithium reagents are sensitive to moisture and air. Ensure your reagents are properly titrated and handled under strictly anhydrous and inert conditions.
Question 2: Besides my desired product, I am isolating a significant amount of a rearranged product, an ortho-hydroxy amide. What is happening and how can I prevent it?
Answer:
You are observing the Anionic Fries Rearrangement , a known competing pathway in the ortho-lithiation of aryl carbamates.[5][6]
-
Mechanism: The ortho-lithiated carbamate intermediate can undergo an intramolecular nucleophilic attack of the carbanion onto the carbonyl carbon of the carbamate group. This rearrangement is highly temperature-dependent.
-
Solution: The primary way to suppress the Anionic Fries Rearrangement is to maintain a very low reaction temperature. N,N-diethylcarbamates are generally stable at -78 °C, but warming the reaction mixture, even for a short period, can promote this rearrangement.[5] The corresponding diisopropyl carbamates are even less stable and can rearrange even at -78 °C.[5] Therefore, strict temperature control is paramount. After the lithiation is complete, the electrophile should be added at -78 °C, and the reaction mixture should be allowed to warm up only after the quenching step is complete.
Frequently Asked Questions (FAQs)
1. Why is -78 °C the standard temperature for these reactions?
The use of -78 °C (the sublimation point of dry ice in acetone or isopropanol) is a practical and effective way to maintain the low temperatures required for several reasons:
-
Stability of the Lithiated Intermediate: Aryllithium species, especially those derived from carbamates, are often unstable at higher temperatures and can decompose or undergo side reactions.[5][7]
-
Preventing Side Reactions: As discussed, it prevents the Anionic Fries Rearrangement.[5] It also minimizes potential reactions of the organolithium base with the solvent (e.g., THF).[8]
-
Enhanced Selectivity: Lower temperatures generally lead to higher selectivity in organic reactions.[7]
2. How do I choose the right organolithium base?
The choice of base depends on the substrate's reactivity and steric environment. A general hierarchy of basicity is: t-BuLi > s-BuLi > n-BuLi > LDA.[5]
-
n-BuLi: A good starting point for many simple aryl carbamates.
-
s-BuLi: More basic and often more effective for less acidic protons.
-
t-BuLi: The most basic and sterically hindered, useful for difficult lithiations, but also more prone to side reactions. It is also highly pyrophoric and requires careful handling.[9]
-
LDA: A non-nucleophilic base, which is advantageous when the substrate contains electrophilic functional groups that could be attacked by alkyllithiums.[5]
3. What is the role of TMEDA?
TMEDA is a bidentate Lewis base that chelates to the lithium ion.[1] This has two main effects:
-
Breaks up Aggregates: Organolithium reagents exist as aggregates (e.g., tetramers or hexamers) in non-coordinating solvents. TMEDA breaks down these aggregates into more reactive monomers or dimers.[1]
-
Increases Basicity: By coordinating to the lithium, TMEDA increases the polarization of the C-Li bond, making the alkyl group more basic and a better deprotonating agent.
4. My electrophile is not reacting efficiently. What could be the problem?
-
Poor Electrophilicity: Ensure your electrophile is sufficiently reactive.
-
Steric Hindrance: A bulky electrophile may have difficulty approaching the sterically hindered ortho-lithiated site.
-
Addition Issues: If the electrophile is a solid, it should be dissolved in an anhydrous solvent and added as a solution to ensure rapid and efficient mixing at low temperatures. If it's a liquid, it should be added slowly to control any exotherm.
-
Proton Transfer: If the electrophile has acidic protons, it may be deprotonated by the aryllithium intermediate, leading to quenching of the intermediate and recovery of the starting material.
5. I am observing lithiation at a different position on the ring. How can I improve regioselectivity?
While the carbamate is a powerful DMG, other functional groups on the aromatic ring can influence the site of lithiation.[1] The regioselectivity is determined by a combination of the directing ability of the groups, their steric hindrance, and the acidity of the aromatic protons. If you have multiple directing groups, the lithiation will generally occur ortho to the strongest DMG.[10] If you are getting a mixture of regioisomers, you may need to consider:
-
Blocking Groups: Temporarily protecting a more reactive site with a group like trimethylsilyl (TMS), which can be easily removed later, can direct the lithiation to the desired position.[5]
-
Solvent Effects: The coordinating ability of the solvent can influence regioselectivity. Less coordinating solvents like diethyl ether or hydrocarbons may favor coordination with the DMG more strongly than highly coordinating solvents like THF.[5]
Experimental Protocols
General Protocol for Directed ortho-Lithiation of an Aryl Carbamate
Materials:
-
Aryl carbamate substrate
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Organolithium base (e.g., s-BuLi)
-
TMEDA
-
Electrophile
-
Anhydrous quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aryl carbamate substrate.
-
Dissolve the substrate in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (1.2 equivalents) to the solution.
-
Slowly add s-BuLi (1.2 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (1.5 equivalents) dropwise, again maintaining the temperature below -70 °C.
-
Continue stirring at -78 °C for 2-4 hours or until TLC/LC-MS analysis indicates completion.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Perform an aqueous workup, extract the product with an appropriate organic solvent, dry the organic layer over Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Common Bases and Conditions for ortho-Lithiation of Aryl Carbamates
| Base | Typical Conditions | Notes |
| n-BuLi | THF or Et₂O, -78 °C, with TMEDA | Standard choice, effective for many substrates. |
| s-BuLi | THF or Et₂O, -78 °C, with TMEDA | More basic than n-BuLi, good for less activated or sterically hindered substrates.[5] |
| t-BuLi | THF or Et₂O, -78 °C, with TMEDA | Very strong base, used for challenging lithiations. Highly pyrophoric.[5][9] |
| LDA | THF, -78 °C | Non-nucleophilic, ideal for substrates with sensitive electrophilic groups.[5] |
Visualizations
Diagram 1: General Workflow for Directed ortho-Lithiation
Caption: A typical experimental workflow for the directed ortho-lithiation of aryl carbamates.
Diagram 2: Competing Pathways: DoM vs. Anionic Fries Rearrangement
Caption: The critical choice between the desired DoM pathway and the competing Anionic Fries rearrangement is temperature-dependent.
References
-
Miah, M. A. J., Sibi, M. P., Chattopadhyay, S., Familoni, O. B., & Snieckus, V. (2018). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. [Link]
-
Snieckus, V. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. [Link]
-
Krawczuk, P. Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]
-
Unknown. Directed (ortho) Metallation. Lithium Link. [Link]
-
Wikipedia. (2023). Directed ortho metalation. [Link]
-
Sibi, M. P., & Snieckus, V. (1983). The directed ortho lithiation of O-aryl carbamates. An anionic equivalent of the Fries rearrangement. The Journal of Organic Chemistry, 48(11), 1935–1937. [Link]
-
NotEvans. (2018, March 28). Why are DOM lithiations sometimes conducted at −78 °C and othertimes conducted at elevated temperatures?. Chemistry Stack Exchange. [Link]
-
Crowe, D. (2022, November 24). Why do ortho lithiation reactions require a huge excess of butyllithium?. Chemistry World. [Link]
-
ORCA – Online Research @ Cardiff. (n.d.). 8. [Link]
-
Mulvey, R. E., et al. (2013). Directed ortho-lithiation: Observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Journal of the American Chemical Society. [Link]
-
Rouquet, G., Blakemore, D. C., & Ley, S. V. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(64), 8908-8911. [Link]
-
Bailey, W. F., & Longstaff, S. C. (2008). Optimization of Organolithium Reactions. Organic Process Research & Development, 12(6), 1086–1096. [Link]
-
Ramirez, A., et al. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society. [Link]
-
Bailey, W. F., & Longstaff, S. C. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]
-
Miah, M. A. J., et al. (2018). Directed ortho Metalation of Aryl Amides, O-Carbamates, and OMOM Systems. Directed Metalation Group Competition and Cooperation. European Journal of Organic Chemistry. [Link]
-
Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. [Link]
-
Clegg, W., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Journal of the American Chemical Society, 135(38), 14131–14143. [Link]
-
Mortier, J., et al. (1999). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. Journal of the American Chemical Society. [Link]
-
Unknown. (2014, August 20). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. ResearchGate. [Link]
-
American Chemical Society. (n.d.). Boron-Based Directing Groups for Directed Lithiation Reactions. 58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund. [Link]
-
Vapourtec. (n.d.). Lithiation. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]
-
Reddit. (2023, December 22). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. r/Chempros. [Link]
-
Snieckus, V. (1990). Directed Ortho Metalation. Chemical Reviews, 90(6), 879-933. [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. vapourtec.com [vapourtec.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Synthesis of 3-Fluorophenyl N,N-diethylcarbamate
Welcome to the technical support center for the synthesis of 3-Fluorophenyl N,N-diethylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and improving your reaction yields.
Overview of the Core Synthesis
The most common and direct method for synthesizing 3-Fluorophenyl N,N-diethylcarbamate is the Schotten-Baumann reaction . This reaction involves the O-acylation of 3-fluorophenol with diethylcarbamoyl chloride in the presence of a base.[1][2][3] The base plays a crucial role by deprotonating the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the diethylcarbamoyl chloride.[2]
The general reaction scheme is as follows:
Figure 1: Schotten-Baumann synthesis of 3-Fluorophenyl N,N-diethylcarbamate.
While straightforward in principle, achieving high yields requires careful control over several experimental parameters. This guide will address the most common issues encountered during this synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Q1: My reaction yield is consistently low (<80%). What are the most likely causes and how can I fix them?
A low yield is the most frequent complaint. The root cause can typically be traced to one of four areas: moisture, base selection, temperature, or reagent quality.
Diethylcarbamoyl chloride is highly reactive and moisture-sensitive.[4][5] Any water present in the reaction will rapidly hydrolyze it to the unstable N,N-diethylcarbamic acid, which then decomposes into diethylamine and carbon dioxide.[5] This parasitic reaction consumes your key reagent, directly reducing the yield.
Solutions:
-
Dry Your Solvent: Use anhydrous solvents. Dichloromethane (DCM) or Tetrahydrofuran (THF) should be dried over molecular sieves or distilled from an appropriate drying agent.
-
Dry Your Glassware: Ensure all glassware is flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (Nitrogen or Argon).
-
Check Your Base: If using an amine base like triethylamine or pyridine, ensure it is dry. Consider distilling it over a suitable drying agent like potassium hydroxide.
The base is critical for deprotonating the 3-fluorophenol. An inappropriate base or incorrect stoichiometry can lead to an incomplete reaction or side reactions.[2] The pKa of 3-fluorophenol is approximately 9.3.[6] For efficient deprotonation, the pKa of the conjugate acid of the base should be significantly higher.
Solutions:
-
Choose the Right Base:
-
Organic Amines (Triethylamine, Pyridine): These are common choices. Triethylamine (pKa of conjugate acid ~10.7) is generally effective. They also act as scavengers for the HCl byproduct.[5]
-
Inorganic Bases (NaOH, K₂CO₃): These can be used, often in a two-phase system (e.g., DCM/water), which is a hallmark of Schotten-Baumann conditions.[1][7] The phenoxide is generated in the aqueous phase and reacts with the carbamoyl chloride in the organic phase.
-
-
Optimize Stoichiometry: Use at least 1.1 to 1.2 equivalents of the base to ensure complete deprotonation of the phenol and to neutralize the generated HCl. An excess can sometimes lead to side reactions, so an initial optimization is recommended.
| Base | pKa (Conjugate Acid) | Advantages | Disadvantages |
| Triethylamine (TEA) | ~10.7 | Soluble in organic solvents, acts as HCl scavenger. | Can be difficult to remove during workup. |
| Pyridine | ~5.25 | Good solvent, acts as HCl scavenger. | Lower basicity, may not be sufficient for complete deprotonation. Can be nucleophilic. |
| Sodium Hydroxide (NaOH) | ~15.7 | Very effective deprotonation, inexpensive. | Requires a two-phase system, can promote hydrolysis of the acyl chloride.[8] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Mild, easy to handle, effective. | Heterogeneous reaction may require vigorous stirring. |
Table 1: Comparison of common bases for the synthesis.
Temperature control is a balancing act.
-
Too Low (e.g., 0 °C): The reaction rate may be too slow, leading to an incomplete reaction within a practical timeframe.
-
Too High (e.g., Reflux): This can accelerate the hydrolysis of the diethylcarbamoyl chloride and promote other side reactions.[8]
Solutions:
-
Start Cold, Then Warm: A common strategy is to add the diethylcarbamoyl chloride dropwise to the mixture of 3-fluorophenol and base at 0 °C (ice bath) to control the initial exothermic reaction.
-
Allow to Warm: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours (2-16 hours) to proceed to completion.
Diethylcarbamoyl chloride can degrade over time, especially if not stored properly.
Solutions:
-
Verify Reagent Purity: If possible, check the purity of the diethylcarbamoyl chloride by NMR or GC before use.
-
Use Fresh Reagent: Use a newly opened bottle or distill the reagent under reduced pressure if its quality is suspect. Always store it under an inert atmosphere in a cool, dry place.[9][10]
Caption: Decision workflow for troubleshooting low reaction yields.
Q2: I'm observing significant impurities in my crude product. What are they and how do I prevent/remove them?
The primary impurities are typically unreacted starting material or products from side reactions.
-
Identification: Easily seen in ¹H NMR (characteristic aromatic signals) and on TLC (will have a different Rf from the product).
-
Prevention:
-
Use a slight excess (1.05-1.1 eq.) of diethylcarbamoyl chloride.
-
Ensure sufficient reaction time. Monitor the reaction by TLC or LC-MS until the 3-fluorophenol spot has disappeared.
-
-
Removal:
-
Aqueous Wash: During workup, wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or 5% NaHCO₃). This will deprotonate the acidic phenol, pulling it into the aqueous layer as its sodium salt.
-
Column Chromatography: If the basic wash is insufficient, the product can be purified by flash column chromatography on silica gel.[11][12]
-
-
Identification: This is the salt formed from the reaction of diethylamine (from hydrolysis of the acyl chloride) and HCl (the reaction byproduct). It is a white solid, often insoluble in common organic solvents like DCM.
-
Prevention: Strictly anhydrous conditions are the best prevention.
-
Removal: This salt is highly soluble in water and is easily removed during the aqueous workup.
-
Identification: The Fries rearrangement is the conversion of an aryl ester (or carbamate) to a hydroxy aryl ketone. This is typically promoted by Lewis acids and high temperatures. While less common under standard Schotten-Baumann conditions, it can occur. The product would be a substituted N,N-diethyl-hydroxy-fluorobenzamide.
-
Prevention: Avoid high reaction temperatures and any contamination with Lewis acids.
-
Removal: This impurity has a free phenolic hydroxyl group and can be removed with a basic wash, similar to unreacted 3-fluorophenol. If it persists, column chromatography is required.
Caption: Simplified reaction mechanism for O-acylation.
Frequently Asked Questions (FAQs)
Q: What is a standard, reliable protocol to start with? A: See the detailed experimental protocol below. This serves as a robust starting point for optimization.
Q: How do I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Mobile Phase: A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 4:1 or 3:1 v/v).
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The product should have a different Rf value than the starting 3-fluorophenol. The reaction is complete when the 3-fluorophenol spot is no longer visible.
Q: What are the critical safety precautions for this reaction? A: Diethylcarbamoyl chloride is a hazardous substance.
-
It is a suspected carcinogen, corrosive, and a lachrymator (causes tearing).[10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][13]
-
It reacts with water and strong bases.[10][13] Ensure it is stored in a tightly closed container in a cool, dry place away from incompatible substances.[9][10]
Experimental Protocols
Protocol 1: Synthesis of 3-Fluorophenyl N,N-diethylcarbamate
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-fluorophenol (1.0 eq.).
-
Solvent & Base: Dissolve the phenol in anhydrous dichloromethane (DCM, approx. 0.5 M concentration) and add triethylamine (1.2 eq.).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add diethylcarbamoyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours, monitoring the reaction by TLC.
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product is often of high purity.
-
If necessary, purify further by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[11]
-
References
-
NJ.gov. (n.d.). DIETHYLCARBAMOYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
University of Calgary. (n.d.). Acylation of phenols. Department of Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, May 26). Between 3-chlorophenol and 3-fluorophenol, which one is more acidic?. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
- Larson, J. W. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32(e3940).
- Revue Roumaine de Chimie. (n.d.).
-
Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorophenol. Retrieved from [Link]
- Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.
-
University of Wisconsin-Madison. (n.d.). pKa values for a series of compounds. Retrieved from [Link]
- Cuenca, A. B., & García-García, P. (2016). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. European Journal of Organic Chemistry, 2016(10), 1848-1855.
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from [Link]
- Clayden, J., & Moran, W. J. (2006). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. Organic Letters, 8(1), 65-68.
- Arkivoc. (n.d.). Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent.
-
Reddit. (2025, June 8). Help with Low Yield Synthesis. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
- Buchwald, S. L., & Cuezva, A. M. (n.d.).
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Hartwig, J. F., & Shaughnessy, K. H. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4012–4015.
- Royal Society of Chemistry. (2022). Acylation of phenols to phenolic esters with organic salts. Green Chemistry, 24, 9763-9768.
- MDPI. (2022). Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones. Molecules, 27(3), 1033.
-
Organic Syntheses. (n.d.). Diethylthiocarbamyl Chloride. Retrieved from [Link]
- Xu, G., Ma, T., Yang, J., Wang, F., Zhang, H., Wang, X., & Li, F. (2013). Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry, 25(14), 8175-8176.
-
ResearchGate. (2025, August 7). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. Retrieved from [Link]
- Pittelkow, M. (n.d.).
- Asher, S. A., & Zhang, J. T. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
-
Haz-Map. (n.d.). Diethylcarbamoyl chloride - Hazardous Agents. Retrieved from [Link]
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Diethylcarbamoyl chloride(88-10-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. nj.gov [nj.gov]
- 14. CAS 88-10-8: Diethylcarbamoyl chloride | CymitQuimica [cymitquimica.com]
Technical Support Center: Troubleshooting Side Reactions in Carbamate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for carbamate synthesis. This guide is designed to provide you, the researcher on the front lines of innovation, with practical, field-tested insights into identifying, understanding, and mitigating common side reactions encountered during carbamate synthesis. We will delve into the causality behind these issues and provide robust, self-validating protocols to enhance the purity and yield of your target molecules.
Part 1: Understanding the Core Chemistry & Common Pitfalls
Carbamates are a critical functional group in pharmaceuticals, agrochemicals, and polymers. While their synthesis appears straightforward, typically involving the reaction of an isocyanate with an alcohol, several competing side reactions can complicate product isolation and reduce yields. Understanding the mechanisms of these side reactions is the first step toward effective troubleshooting.
The Primary Reaction: Carbamate Formation
The desired reaction involves the nucleophilic attack of an alcohol on the electrophilic carbon of the isocyanate group. This reaction is generally efficient but is highly sensitive to reaction conditions.
Figure 1. The primary pathway for carbamate synthesis.
Common Side Reactions with Isocyanates
The high reactivity of the isocyanate group makes it susceptible to attack by various nucleophiles, often present as reactants, impurities, or subsequent products.
One of the most frequent side reactions is the formation of a symmetric urea. This occurs when the isocyanate reacts with trace amounts of water in the solvent or on the glassware. The initially formed carbamic acid is unstable and rapidly decarboxylates to form an amine, which is a potent nucleophile that swiftly reacts with another isocyanate molecule.
Causality: The isocyanate group is highly electrophilic and reacts rapidly with water. The resulting carbamic acid is unstable and readily loses CO2 to form a primary amine. This newly formed amine is more nucleophilic than the starting alcohol and will preferentially attack another molecule of isocyanate, leading to the formation of a urea byproduct. This reaction is often problematic as ureas can be difficult to separate from the desired carbamate product due to similar polarities.
Figure 2. Mechanism of urea formation from isocyanate and water.
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common side reactions.
Issue: Unexpected Precipitation or Low Yield of Carbamate, with a High-Melting Point Solid Observed.
Diagnosis: This is a classic symptom of urea formation. Ureas often have lower solubility and higher melting points than the corresponding carbamates and may precipitate from the reaction mixture.
Troubleshooting Protocol: Minimizing Urea Formation
-
Rigorous Drying of Reagents and Glassware:
-
Rationale: To eliminate the primary source of water contamination.
-
Procedure:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of inert gas (N₂ or Ar) or in a desiccator immediately before use.
-
Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent, or passing through an activated alumina column).
-
Ensure the alcohol reactant is anhydrous. If necessary, dry it using molecular sieves or by azeotropic distillation.
-
-
-
Inert Atmosphere:
-
Rationale: To prevent atmospheric moisture from entering the reaction.
-
Procedure:
-
Set up the reaction under a positive pressure of an inert gas (N₂ or Ar) using a Schlenk line or a balloon.
-
Add reagents via syringe through a septum.
-
-
-
Order of Addition:
-
Rationale: Adding the isocyanate slowly to the alcohol ensures that the isocyanate is always in the presence of a large excess of the desired nucleophile, minimizing its chance to react with trace water.
-
Procedure:
-
Prepare a solution of the alcohol and any catalyst in the anhydrous solvent.
-
Add the isocyanate dropwise to this solution, with efficient stirring.
-
-
Data Interpretation Table:
| Observation | Probable Cause | Recommended Action |
| White precipitate forms immediately upon isocyanate addition | Significant water contamination | Stop reaction, re-dry all reagents and glassware. |
| Reaction mixture becomes cloudy over time | Low levels of water contamination | Proceed with reaction, but anticipate a more difficult purification. |
| Low yield after work-up, with insoluble material present | Urea formation | Implement rigorous drying and inert atmosphere protocols for the next run. |
At elevated temperatures or in the presence of certain catalysts, the carbamate product itself can act as a nucleophile and react with another molecule of isocyanate to form an allophanate. Similarly, the urea byproduct can react further to form a biuret.
Causality: The N-H proton of a carbamate or urea is weakly acidic and can be abstracted by a base or react directly with an isocyanate at higher temperatures. Allophanate and biuret formation are generally reversible at even higher temperatures, but they can be problematic as they introduce branching and can alter the physical properties of the final product, often leading to purification difficulties.
Figure 4. Strategy to minimize side reactions in chloroformate-based carbamate synthesis.
Part 4: Frequently Asked Questions (FAQs)
Q1: My reaction is clean by TLC, but my yield is low after column chromatography. Where is my product going?
A1: This could be due to the carbamate being unstable on silica gel. Some carbamates, particularly those with acid-labile protecting groups (like Boc), can degrade on acidic silica. Try neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent, or consider using a different stationary phase like alumina. Alternatively, purification by crystallization might be a better option.
Q2: I see a new spot appearing on my TLC plate over time, even after the starting material is consumed. What could it be?
A2: This is likely a secondary byproduct like an allophanate or biuret, formed from the reaction of your carbamate product with any remaining isocyanate. This is more common if the reaction is run at elevated temperatures or for an extended period. To mitigate this, try running the reaction at a lower temperature and for a shorter time. Quenching the reaction with a small amount of a primary or secondary amine (like piperidine) once the starting alcohol is consumed can also help by scavenging any excess isocyanate.
Q3: Can I use a protic solvent like ethanol for my isocyanate reaction?
A3: It is highly discouraged. Protic solvents will react with the isocyanate to form a carbamate. In the case of ethanol, you would form an ethyl carbamate, which would be a competitive side product. Always use anhydrous, aprotic solvents for isocyanate-based carbamate syntheses.
Q4: My isocyanate is a solid. How can I add it dropwise?
A4: Dissolve the solid isocyanate in the same anhydrous solvent you are using for the reaction and add it as a solution using a dropping funnel or a syringe pump. This ensures a controlled addition and better heat dissipation.
References
-
Lawrence Industries. (n.d.). The chemistry of polyurethanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
-
Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. Retrieved from [Link]
-
PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]
-
Barton, J., & Dusek, K. (2003, March 26). Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. Macromolecules, 36(8), 2753-2759. [Link]
-
Sonnenschein, M. (n.d.). Allophanate Formation. In Polyurethanes: Science, Technology, Markets, and Trends. [Link]
- David, D. J., & Staley, H. B. (Eds.). (1969). Analytical Chemistry of the Polyurethanes. Wiley-Interscience.
-
Kurita, K., Matsumura, T., & Iwakura, Y. (1979). Trichloromethyl chloroformate. Reaction with amines, amino acids, and amino alcohols. The Journal of Organic Chemistry, 44(25), 4729-4732. [Link]
purification challenges with fluorinated compounds
Status: Operational | Tier: Level 3 Advanced Support Subject: Purification & Handling of Fluorinated Compounds
Welcome to the FluoroPure Support Center.
I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your standard C18 protocols are failing, your compound is "invisible" to your UV detector, or your product has crashed out into a gummy third phase.
Fluorine is not just another halogen; it is a "diva" element. It induces extreme electronegativity, alters lipophilicity unpredictably, and creates the unique "fluorous" phase that defies standard "like-dissolves-like" rules.
Below are the three most common critical failure modes we see in the field, structured as actionable troubleshooting modules.
Module 1: The "Invisible Compound" Error
Symptom: “I know my reaction worked (confirmed by crude NMR), but I see nothing on my LC-UV trace during purification.”
Root Cause:
Many fluorinated intermediates (especially aliphatic perfluorinated chains) lack a conjugated
Troubleshooting Protocol:
Option A: Evaporative Light Scattering Detection (ELSD)
ELSD is the industry standard for "universal" detection of non-volatiles.[1] It works by nebulizing the eluent; the mobile phase evaporates, and the remaining solid particles scatter light.[1][2]
-
Why it works: It relies on volatility, not optical absorbance.
-
Critical Setting: You must set the drift tube temperature low enough to evaporate the solvent but high enough to keep your fluorinated compound from subliming (many fluorinated compounds have surprisingly high vapor pressures).
| Parameter | Recommended Starting Value | Logic |
| Drift Tube Temp | 35°C - 45°C | Prevents sublimation of semi-volatile fluoro-compounds. |
| Nebulizer Gas | Nitrogen (High Purity) | Prevents oxidation; standard for ELSD. |
| Gain | High | Fluorinated compounds often scatter less light than standard organics due to lower refractive indices. |
Option B: The "Blind" Fractionation (19F NMR Validation)
If you lack ELSD/MS, you must rely on fraction collection followed by offline validation.
-
Run a Gradient: Collect all fractions (time-based, not threshold-based).
-
The 19F Scout: Take 50 µL from every third fraction, pool them into "Super-Fractions" (e.g., Tubes 1-10, 11-20), and run a quick 19F NMR (non-deuterated solvent is usually fine for a "yes/no" check if you use a coaxial insert or external lock).
-
Reconstruct: Once the "hot" zone is identified, run individual tubes.
Module 2: Separation Failure (Co-elution)
Symptom: “My fluorinated product co-elutes with the non-fluorinated precursor on C18.”
Root Cause: The "Fluorine Effect" on retention is non-linear. While generally lipophilic, the strong C-F dipoles can sometimes reduce retention on C18 compared to C-H bonds, leading to poor resolution.
Solution: Orthogonal Stationary Phases Do not just use a longer C18 column. Switch the mechanism of interaction.
Decision Matrix: Selecting the Right Column
Caption: Logic flow for selecting stationary phases. PFP columns offer "shape selectivity" and dipole interactions distinct from C18.[3]
Deep Dive: The PFP (Pentafluorophenyl) Advantage
PFP columns are not just "fluorinated C18."[4][5] The fluorine atoms on the benzene ring create a localized electron-deficient cavity.
-
Mechanism: It separates based on
interactions and dipole moments. If your impurity is a regioisomer (e.g., ortho- vs para- fluoro substitution), C18 will fail, but PFP will likely separate them due to the rigid shape selectivity of the fluorinated ring [1][2].
Module 3: Fluorous Solid Phase Extraction (F-SPE)
Symptom: “I used a fluorous tag (e.g., F-Fmoc) for synthesis, but I can't purify the final peptide/molecule.”
The Fix: You need Fluorous Solid Phase Extraction (F-SPE) .[6][7][8][9] This is a digital separation technique: it is either "on" or "off." It exploits the fact that perfluorinated chains (C8F17) bind strongly to fluorous silica but non-fluorinated organics do not.
The "Heavy/Light" Wash Protocol
Prerequisite: Use a Fluorous-bonded silica cartridge (e.g., FluoroFlash®).[6]
| Step | Solvent System | Mechanism | Result |
| 1. Load | DMF or DMSO (max 10% water) | Solubilization | Sample loaded; Fluorous tag binds to silica. |
| 2. Fluorophobic Wash | 80% MeOH : 20% H2O | Fluorophobic Elution | Non-fluorinated impurities wash away.[6] Product stays stuck. |
| 3. Fluorophilic Elution | 100% MeOH or THF | Fluorophilic Elution | The fluorous-tagged product releases. |
Critical Technical Note: Never use 100% MeOH in Step 2. You need water (20-30%) to force the "fluorophobic" effect. If you use pure organic solvent too early, you will strip the product prematurely [3][4].
Caption: The F-SPE "Digital" Separation Workflow. Note the polarity switch between Step 2 and 3.
Module 4: Solubility & The "Third Phase"
Symptom: “My compound won't dissolve in water (too lipophilic) OR hexane (too lipophobic). It forms a gummy oil at the bottom.”
Root Cause: Heavily fluorinated compounds are amphiphobic (hating both oil and water). They prefer a "fluorous phase."
Troubleshooting:
-
The Hybrid Solvent: Use Trifluorotoluene (PhCF3) . It acts as a "bridge" solvent. It has an aromatic ring (compatible with organics) and a CF3 group (compatible with fluorous chains).
-
The Co-Solvent Trick: If you must use a standard reverse-phase column, dissolve your sample in a mix of THF and Water . THF is one of the few non-fluorinated solvents that solubilizes high-F compounds effectively.
-
Avoid Benzene/Hexane: These are often poor solvents for perfluorinated chains due to the "rigid rod" structure of the C-F chain, which does not intercalate well with hydrocarbon chains [5].
References
-
Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. [Link]
-
Bell, D. S. (2016).[4] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. [Link]
-
Zhang, W., & Curran, D. P. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron. [Link]
Sources
- 1. Column Chromatography Detection Options: UV, ELSD, MS — When to Use Which and Setup Notes [eureka.patsnap.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. fortis-technologies.com [fortis-technologies.com]
- 6. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges of 3-Fluorophenyl N,N-diethylcarbamate
Welcome to the technical support center for 3-Fluorophenyl N,N-diethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the solubility of this compound. Our goal is to equip you with the knowledge and practical techniques to overcome solubility hurdles in your experiments.
I. Understanding the Challenge: Physicochemical Properties
II. Troubleshooting Guide: Enhancing Solubility
When encountering solubility issues with 3-Fluorophenyl N,N-diethylcarbamate, a systematic approach to formulation development is crucial. Below are several field-proven strategies, ranging from simple solvent adjustments to more advanced formulation techniques.
A. Co-solvency: A First Line of Approach
The use of co-solvents is a common and effective technique to increase the solubility of nonpolar drugs.[5][6] By blending a water-miscible organic solvent with an aqueous medium, the polarity of the solvent system can be reduced, making it more favorable for dissolving hydrophobic compounds.[5]
Recommended Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol (PEG), particularly low molecular weight PEGs like PEG 400
-
Dimethyl sulfoxide (DMSO)
-
Glycerol
Experimental Protocol: Determining Optimal Co-solvent Concentration
-
Stock Solution Preparation: Prepare a concentrated stock solution of 3-Fluorophenyl N,N-diethylcarbamate in a pure, water-miscible organic solvent (e.g., 100 mg/mL in DMSO).
-
Serial Dilutions: Create a series of aqueous solutions with varying concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, 50% v/v in water or buffer).
-
Solubility Assessment: Add a small, known amount of the stock solution to each co-solvent blend.
-
Observation: Visually inspect for precipitation. The highest concentration of the compound that remains in solution for a specified period (e.g., 24 hours) under controlled temperature represents its solubility in that particular co-solvent mixture.
-
Quantification (Optional): For precise measurements, analyze the clear supernatant by a suitable analytical method like HPLC or UV-Vis spectroscopy.
Causality: Co-solvents work by reducing the overall polarity of the aqueous environment, thereby decreasing the energy required to break the solute-solute interactions and solvate the 3-Fluorophenyl N,N-diethylcarbamate molecules.
B. pH Adjustment: Exploiting Ionizable Groups (If Applicable)
While the carbamate group itself is generally neutral, the presence of other functional groups in a molecule can allow for pH-dependent solubility. For 3-Fluorophenyl N,N-diethylcarbamate, significant ionization is not expected within a typical physiological pH range. However, this strategy is crucial for many other drug candidates and is included for comprehensive guidance. The solubility of a compound can be significantly altered by adjusting the pH of the solution to ionize the molecule, thereby increasing its interaction with polar solvents like water.[3]
C. Surfactants and Micellar Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell, creating a microenvironment that can encapsulate poorly soluble compounds and increase their apparent solubility.[3]
Commonly Used Surfactants:
-
Non-ionic: Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® 20), Poloxamers (e.g., Pluronic® F-68)
-
Anionic: Sodium dodecyl sulfate (SDS)
-
Cationic: Cetyltrimethylammonium bromide (CTAB)
Experimental Workflow: Surfactant Screening
Caption: Workflow for Surfactant-Based Solubility Enhancement.
D. Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic guest molecule and increasing its aqueous solubility.[7]
Types of Cyclodextrins:
-
α-cyclodextrin
-
β-cyclodextrin
-
γ-cyclodextrin
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) - often preferred due to its higher aqueous solubility and lower toxicity.
Protocol: Phase Solubility Studies
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add Excess Compound: Add an excess amount of 3-Fluorophenyl N,N-diethylcarbamate to each cyclodextrin solution.
-
Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Sample Preparation: Filter or centrifuge the samples to remove the undissolved compound.
-
Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method.
-
Data Interpretation: Plot the concentration of dissolved 3-Fluorophenyl N,N-diethylcarbamate against the cyclodextrin concentration. The slope of the resulting phase solubility diagram can be used to determine the stability constant of the inclusion complex.
E. Advanced Formulation Strategies
For particularly challenging cases, more advanced formulation techniques may be necessary.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix at the molecular level.[3] The drug can exist in an amorphous or crystalline state within the carrier. Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[3] Methods for preparing solid dispersions include melting (fusion), solvent evaporation, and hot-melt extrusion.
-
Nanosuspensions: Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and apparent solubility.[3] Nanosuspensions are typically stabilized by surfactants or polymers.
Logical Relationship of Solubility Enhancement Techniques
Caption: Hierarchy of Solubility Enhancement Strategies.
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for 3-Fluorophenyl N,N-diethylcarbamate?
For initial dissolution and stock solution preparation, a good starting point would be a water-miscible organic solvent such as DMSO or ethanol.
Q2: Can I heat the solution to improve solubility?
Heating can temporarily increase the solubility of a compound.[7] However, upon cooling, the compound may precipitate out, leading to a supersaturated and unstable solution. The stability of 3-Fluorophenyl N,N-diethylcarbamate at elevated temperatures should also be considered to avoid degradation.
Q3: How does the fluorine atom in the structure affect solubility?
The incorporation of a fluorine atom can have complex effects on a molecule's physicochemical properties. It can increase lipophilicity and alter molecular conformation, which may influence its solubility.
Q4: Are there any known safety concerns with 3-Fluorophenyl N,N-diethylcarbamate?
Specific safety data for this compound is limited in the public domain. As with any chemical, it is essential to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area and consult the Safety Data Sheet (SDS) provided by the supplier.
Q5: Can I use a combination of solubility enhancement techniques?
Yes, a combination of methods can often be more effective. For instance, using a co-solvent in conjunction with a surfactant or cyclodextrin can have a synergistic effect on solubility.[5]
IV. Data Summary
| Technique | Principle | Advantages | Considerations |
| Co-solvency | Reduces solvent polarity | Simple, rapid, and effective for many nonpolar compounds[4] | Potential for precipitation upon dilution; some co-solvents may have toxicity concerns[5] |
| pH Adjustment | Increases ionization of the compound | Highly effective for ionizable drugs | Not applicable to neutral compounds |
| Surfactants | Micellar encapsulation of the drug | High solubilization capacity | Potential for foaming; some surfactants can be irritating or toxic |
| Cyclodextrins | Formation of inclusion complexes | Good for parenteral formulations; can improve stability | Can be expensive; potential for competition with other excipients |
| Solid Dispersions | Drug dispersed in a hydrophilic carrier | Can significantly enhance dissolution rate and bioavailability | Can be complex to manufacture; physical stability of the amorphous form can be a concern |
| Nanosuspensions | Increased surface area due to particle size reduction | High drug loading; applicable to many poorly soluble drugs | Requires specialized equipment for production; potential for particle aggregation |
V. References
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.). Google Patents. Retrieved from
-
Solubility Enchantment Of Poorly Soluble Drug. (2024, July 7). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI. Retrieved from [Link]
Sources
- 1. Top Online Picks â Exclusive Offers & Quality Items [sims.sjp.ac.lk]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
optimization of electrolyte performance with fluorinated additives
Topic: Optimization of Electrolyte Performance with Fluorinated Additives
Welcome to the Advanced Electrolyte Solutions (AES) Technical Support Hub.
I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a targeted troubleshooting guide designed to assist you in optimizing fluorinated additives—specifically Fluoroethylene Carbonate (FEC) and fluorinated ethers (e.g., TTE)—for high-performance Lithium-ion (LIB) and Lithium-metal (LMB) batteries.
This guide moves beyond basic recipes. We focus on the causality of failure modes and the mechanistic logic required to resolve them.
Part 1: Solubility & Preparation Protocols
Q: My fluorinated additive (FEC/DFEC) is causing phase separation or precipitation when added to the base electrolyte. How do I resolve this?
A: Phase separation in fluorinated electrolytes usually stems from the polarity mismatch between the highly polar fluorinated cyclic carbonates and non-polar linear diluents, or moisture-induced hydrolysis.
The Fix:
-
Check the Dielectric Balance: Fluorinated additives like FEC have high dielectric constants but lower solubility in purely non-polar solvents like hexane or pure DMC. Ensure your co-solvent blend includes a "bridge" solvent with intermediate polarity (e.g., EMC or DEC).
-
Temperature-Controlled Blending: Fluorinated compounds often have higher melting points (FEC melts at ~17-19°C). If your lab is cold, the additive may crystallize.
-
Protocol: Heat the base solvent (EC/EMC) to 35°C before introducing FEC. Stir until fully dissolved, then cool to room temperature.
-
-
Moisture Audit (Critical): Fluorinated additives accelerate the hydrolysis of LiPF₆. If your solvent water content is >20 ppm, LiPF₆ will hydrolyze to form HF. HF then catalyzes the ring-opening of FEC, leading to insoluble oligomers.
-
Validation: Verify solvent water content is <10 ppm via Karl Fischer titration before mixing.
-
Q: The electrolyte turns yellow/brown shortly after mixing. Is it safe to use?
A: No. Discard immediately. Color change indicates the formation of conjugated double bonds or polymerization products driven by acid catalysis (HF).
-
Mechanism: Trace water reacts with LiPF₆
POF₃ + 2HF. The HF attacks the FEC, initiating a ring-opening polymerization that yields colored byproducts. -
Prevention: Use acid-scavenging additives (e.g., LiDFOB or HMDS) at 0.5 wt% if your process control cannot guarantee <10 ppm water.
Part 2: Electrochemical Performance Optimization
Q: I am using FEC to stabilize a Silicon-Graphite (Si-C) anode, but I see a sharp impedance rise after 50 cycles. Why?
A: You have likely overdosed the additive. While FEC is essential for forming a flexible, LiF-rich SEI on Silicon, it is a sacrificial additive .
-
The Trap: Excess FEC (>15 wt%) continues to decompose on the anode surface, thickening the SEI layer. This thick LiF/polycarbonate matrix increases charge transfer resistance (
), leading to capacity fade at higher C-rates. -
Optimization Protocol: Perform a "Titration Series" (see Diagram 1 below).
-
Start at 2 wt% and increase to 10 wt% in 2% increments.
-
Measure Coulombic Efficiency (CE) vs. Impedance (
). -
Target: The lowest concentration that yields >99.5% CE without doubling initial impedance.
-
Q: My high-voltage (>4.5V) NMC811 cathode shows severe capacity fade. Will adding TTE (fluorinated ether) help?
A: Yes, but TTE functions differently than FEC. TTE is a diluent , not a film-former.
-
Mechanism: TTE has a low HOMO (Highest Occupied Molecular Orbital) energy, making it resistant to oxidation at high voltages. It does not solvate Li+, forcing the Li+ to coordinate tightly with anions (FSI⁻/PF₆⁻) in the primary solvent (e.g., DMC/EC). This creates a Localized High-Concentration Electrolyte (LHCE) structure.
-
The Trade-off: TTE has low ionic conductivity.
-
Recommendation: Replace 30-50% of your linear carbonate (EMC/DEC) with TTE. Do not exceed 60% by volume, or ionic conductivity will drop below 1 mS/cm, causing transport limitations.
Part 3: Safety & Gassing Issues
Q: My pouch cells are swelling (gassing) during formation cycles. Is the FEC decomposing?
A: Yes, gassing is the primary side-effect of FEC reduction.
-
Chemistry: When FEC is reduced to form LiF and polymers, it releases CO₂ gas.
-
Troubleshooting Guide:
-
Formation Protocol: Apply a degassing step after the first formation cycle (C/20 charge). Cut the pouch bag, vacuum seal, and reseal.
-
Pressure: Apply external stack pressure (5–10 psi) during cycling. This helps keep gas bubbles away from the electrode surface and maintains stack integrity.
-
Co-Additives: Introduce a small amount (1-2%) of Prop-1-ene-1,3-sultone (PES) or Vinylene Carbonate (VC). These can modify the reaction pathway to suppress CO₂ evolution.
-
Part 4: Data & Visualization
Table 1: Comparative Properties of Fluorinated Additives
| Additive | Full Name | Primary Function | Voltage Stability | Melting Point | Key Risk |
| FEC | Fluoroethylene Carbonate | SEI Former (Anode) | ~4.5 V | 18°C | CO₂ gassing; HF sensitivity |
| DFEC | Difluoroethylene Carbonate | SEI/CEI Stabilizer | ~4.8 V | 25°C | High melting point (solubility) |
| TTE | 1,1,2,2-Tetrafluoroethyl... | High-V Diluent | >5.5 V | -90°C | Low ionic conductivity |
| BTFMD | Bis(2,2,2-trifluoroethyl) ether | High-V Diluent | >5.0 V | <0°C | Phase separation if not optimized |
Diagram 1: Optimization Workflow for Fluorinated Electrolytes
Caption: Systematic workflow for titrating fluorinated additives to balance voltage stability against impedance growth.
Diagram 2: Mechanistic Action of FEC on Silicon Anodes
Caption: FEC preferentially reduces to form a composite SEI of LiF (strength) and polymers (elasticity), critical for accommodating Silicon volume expansion.
References
-
Markevich, E., et al. (2014).[1] "Fluoroethylene Carbonate as an Important Component in Electrolyte Solutions for High-Voltage Lithium Batteries." Langmuir.
-
Ren, X., et al. (2018). "Localized High-Concentration Sulfone Electrolytes for High-Efficiency Lithium-Metal Batteries." Chem.
-
Jung, R., et al. (2013). "Fluorinated Cyclic Carbonates as Additives for Lithium-Ion Batteries." Journal of The Electrochemical Society.
-
Zhang, H., et al. (2021). "Fluorinated ether electrolytes for high-voltage lithium metal batteries."[2][3][4] Nature Communications.
-
Lux, S. F., et al. (2013).[1] "The Mechanism of HF Formation in LiPF₆ Based Organic Carbonate Electrolytes." Journal of The Electrochemical Society.
Sources
Technical Support Center: Mitigating Gas Generation in Batteries with Fluorinated Solvents
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers and scientists working with fluorinated solvents in battery development. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on explaining the underlying electrochemical principles to help you diagnose and resolve issues encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the role and behavior of fluorinated solvents in reducing gas generation.
Q1: Why is my battery cell swelling, and what gases are being produced?
Answer: Cell swelling is a direct result of gas generation from parasitic reactions within the cell. The primary culprits are the decomposition of the electrolyte solvent and the lithium salt (commonly LiPF₆). In standard carbonate-based electrolytes (like those containing ethylene carbonate - EC), the main gases produced are hydrogen (H₂), ethylene (C₂H₄), and carbon monoxide (CO) from reductive decomposition at the anode, and carbon dioxide (CO₂) from oxidative decomposition at thecathode.[1][2]
Trace amounts of water are a major contributor, reacting with LiPF₆ to produce hydrofluoric acid (HF), which in turn accelerates further electrolyte breakdown and gas evolution.[3][4][5]
Q2: How do fluorinated solvents like Fluoroethylene Carbonate (FEC) reduce gas generation?
Answer: Fluorinated solvents, particularly additives like FEC, have a lower Lowest Unoccupied Molecular Orbital (LUMO) level compared to conventional carbonate solvents like EC.[6] This means they are preferentially reduced on the anode surface during the initial formation cycles.[7]
Instead of forming a weak, unstable Solid Electrolyte Interphase (SEI) that continuously breaks down and reforms (consuming electrolyte and generating gas), FEC decomposes to form a stable, robust SEI rich in lithium fluoride (LiF).[8][9][10] This LiF-rich layer is an excellent electronic insulator but allows for Li⁺ ion transport, effectively passivating the anode surface and preventing the bulk electrolyte from decomposing, which significantly reduces gas generation.[8][11]
Q3: What is the impact of the degree of fluorination on battery performance and gassing?
Answer: The degree of fluorination in a solvent molecule is a critical parameter that involves trade-offs.
-
Increased Fluorination: Generally leads to better oxidative stability, making the electrolyte more suitable for high-voltage cathodes.[12][13][14] It can also lead to a more LiF-rich and stable SEI.[15]
-
Decreased Fluorination: A lower degree of fluorination can result in better solvation strength for the lithium salt and higher ionic conductivity.[12][16]
However, highly fluorinated solvents can sometimes have reduced ionic conductivity.[12][16] The optimal degree of fluorination depends on the specific battery chemistry (anode, cathode) and operating conditions. Research shows that modulating the fluorination degree allows for fine-tuning of these critical electrolyte properties.[13][14]
Q4: Can using fluorinated solvents completely eliminate HF generation?
Answer: No, but it can significantly mitigate its impact. HF is primarily generated from the reaction of LiPF₆ with trace water.[3][4] While fluorinated solvents don't stop this initial reaction, the stable LiF-rich SEI they form is more resistant to attack by HF compared to a conventional SEI.[17] Furthermore, some advanced fluorinated additives are being designed to actively scavenge HF from the electrolyte, converting it into beneficial SEI components.[17] The most critical factor for minimizing HF remains stringent control of moisture in cell components and during assembly.[3][4]
Section 2: Troubleshooting Guide
This section is organized by common experimental problems. For each issue, we provide likely causes, diagnostic steps, and recommended solutions.
Issue 1: Excessive Gas Generation and Cell Swelling Despite Using FEC
| Symptom | Potential Root Causes | Recommended Diagnostic & Troubleshooting Actions |
| High volume of gas during formation cycle and continued swelling during cycling. | 1. High Water Content: Residual moisture in the electrodes, separator, or electrolyte is a primary cause, leading to HF formation and catalytic decomposition.[4][5]2. Sub-optimal FEC Concentration: Too little FEC may not form a complete, protective SEI. Too much can sometimes lead to increased impedance or its own decomposition pathways. 3. Electrolyte Contamination: Impurities in the electrolyte can initiate unforeseen side reactions. | 1. Quantify Water Content: Use Karl Fischer titration to measure ppm-level water content in your electrolyte, electrodes, and separator before cell assembly. Ensure all components are rigorously dried.[18]2. Analyze Gas Composition: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the evolved gases. High levels of H₂ point to water. CO₂ and CO indicate carbonate solvent decomposition.[19][20]3. Optimize FEC Concentration: Test a matrix of FEC concentrations (e.g., 2%, 5%, 10% by volume) to find the optimal level for your specific cell chemistry.[9]4. Post-Mortem Analysis: Use X-ray Photoelectron Spectroscopy (XPS) on the cycled anode to verify the presence and quality of the LiF-rich SEI. A weak LiF signal may indicate insufficient FEC activity.[21][22] |
Issue 2: Rapid Capacity Fade Accompanied by Gassing
| Symptom | Potential Root Causes | Recommended Diagnostic & Troubleshooting Actions |
| Initial capacity is normal, but the cell loses capacity much faster than expected over 50-100 cycles. Cell may show slight swelling. | 1. Unstable SEI on High-Expansion Anodes (e.g., Silicon): Silicon anodes undergo massive volume changes during cycling, which can crack the SEI, exposing fresh anode material to the electrolyte and causing continuous gas generation and consumption of lithium inventory.[1][2]2. Oxidative Decomposition at the Cathode: At high voltages (>4.3V), the electrolyte can decompose on the cathode surface, generating gas (mainly CO₂) and degrading the cathode material.[1][23] | 1. Confirm SEI Stability: Use Electrochemical Impedance Spectroscopy (EIS) to monitor the interfacial resistance during cycling. A continuously increasing resistance suggests an unstable, growing SEI.2. Enhance SEI Flexibility: For silicon anodes, consider synergistic additive combinations. For example, combining FEC with vinylene carbonate (VC) can create an SEI that is both robust (from LiF) and flexible.3. Analyze Cathode Surface: Use XPS and Transmission Electron Microscopy (TEM) on the cycled cathode to look for signs of electrolyte oxidation products and structural degradation.[21]4. Use a More Oxidatively Stable Electrolyte: If operating at high voltage, consider co-solvents with higher oxidative stability, such as fluorinated ethers, in addition to FEC.[16][24] |
Issue 3: Inconsistent Results and Poor Reproducibility
| Symptom | Potential Root Causes | Recommended Diagnostic & Troubleshooting Actions |
| ** nominally identical cells exhibit widely different gassing behavior and cycling performance.** | 1. Inconsistent Cell Assembly Conditions: Variations in electrode alignment, stack pressure, and especially ambient humidity can lead to significant differences.2. Electrolyte Aging/Degradation: Pre-mixed electrolyte with fluorinated additives can degrade over time if not stored properly, especially if exposed to moisture. | 1. Standardize Assembly Protocol: Assemble all cells in a glovebox with strictly controlled humidity (<1% RH). Use consistent torque for coin cells or pressure for pouch cells.2. Prepare Fresh Electrolyte: Prepare your electrolyte mixture immediately before use. Do not store electrolyte with additives for extended periods.3. Perform Control Experiments: Always build and test a baseline cell with a standard, well-characterized electrolyte alongside your experimental cells to ensure your assembly process is consistent. |
Section 3: Experimental Protocols & Data Visualization
Protocol 1: In-situ Gas Volume Measurement
This protocol allows for real-time quantification of gas evolution during cycling.
-
Cell Preparation: Assemble a pouch cell with your desired electrode and electrolyte configuration.
-
Apparatus: Use an in-situ gassing volume analyzer, which measures volume change by monitoring the buoyancy of the cell submerged in a high-precision fluid bath (Archimedes' principle).[25]
-
Procedure: a. Place the freshly assembled pouch cell into the measurement chamber of the analyzer. b. Connect the cell to a cycler. c. Begin your electrochemical cycling protocol (e.g., formation cycles, long-term cycling). d. The system will continuously record the cell's volume change, voltage, and current over time.
-
Data Analysis: Plot the gas volume (µL) versus time or cycle number to quantify the rate and total amount of gas generation.
Data Summary: Gas Evolution in FEC vs. Non-FEC Electrolytes
The following table summarizes typical gas compositions found when cycling silicon anodes with and without FEC, demonstrating FEC's effectiveness at suppressing C₂H₄ and CO.
| Electrolyte Type | Main Gas Components | Secondary Gas Components | Reference |
| Standard (EC-based) | H₂, C₂H₄, CO | CO₂ | [2][26] |
| FEC-based | H₂, CO₂ | - | [2][26] |
Visualizing Mechanisms and Workflows
Mechanism: How Fluorinated Solvents Create a Stable SEI
This diagram illustrates the preferential reduction of FEC on the anode surface compared to standard EC, leading to the formation of a protective, LiF-rich SEI that prevents further electrolyte decomposition and gassing.
Caption: Mechanism of SEI formation with standard vs. fluorinated electrolytes.
Workflow: Troubleshooting Excessive Gassing
This workflow provides a logical sequence of steps to diagnose and resolve issues with gas generation in your battery experiments.
Caption: A step-by-step workflow for diagnosing gassing issues.
References
- Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive. (2022). Google Scholar.
- A Comprehensive Review of Spectroscopic Techniques for Lithium-Ion B
- Battery Analysis Techniques in Modern Laboratories - Separation Science. (2025).
- Impact of the fluorination degree of ether-based electrolyte solvents on Li-metal battery performance - OSTI. (n.d.). OSTI.GOV.
- Gas Generation in Lithium-Ion Batteries: Mechanisms, Failure Pathways, and Thermal Safety Implic
- Understanding the degradation processes of the electrolyte of lithium ion batteries by chromatographic analysis - Bulgarian Chemical Communications. (n.d.).
- Elucidating Gas Reduction Effects of Organosilicon Additives in Lithium-Ion Batteries | Journal of the American Chemical Society. (2025). Journal of the American Chemical Society.
- (PDF) Impact of Fluorination Degree of Ether-Based Electrolyte Solvent on Li-metal Battery Performance - ResearchGate. (2026).
- Impact of the fluorination degree of ether-based electrolyte solvents on Li-metal battery performance - Journal of Materials Chemistry A (RSC Publishing). (n.d.).
- Elucidating Gas Reduction Effects of Organosilicon Additives in Lithium-Ion Batteries - Kristin Persson. (2025). Kristin Persson.
- The Synergetic Effect of Lithium Bisoxalatodifluorophosphate and Fluoroethylene Carbonate on Dendrite Suppression for Fast Charging Lithium Metal B
- Unveiling the Role of Fluorination in Hexacyclic Coordinated Ether Electrolytes for High-Voltage Lithium Metal Batteries | Journal of the American Chemical Society. (2024). Journal of the American Chemical Society.
- Enhanced performance of lithium metal batteries via cyclic fluorinated ether based electrolytes - research.chalmers.se. (2024). Chalmers University of Technology.
- Investigation of the decomposition of organic solvent-based lithium ion battery electrolytes with liquid chromatography-mass spectrometry - Spectroscopy Europe. (n.d.). Spectroscopy Europe.
- The Critical Role of Fluoroethylene Carbonate (FEC) in the Gassing of Silicon Anodes for Lithium-Ion Batteries | Request PDF - ResearchGate. (n.d.).
- Fluoroethylene Carbonate Additives to Render Uniform Li Deposits in Lithium Metal B
- Chemical components and formation mechanism of fluorinated SEI with... - ResearchGate. (n.d.).
- Analysis of Gas Evolution in Li-ion Cells During Overcharging: Role of Cathode and Electrolyte - IEST Instrument. (2025). IEST Instrument.
- Quantitative investigation of the decomposition of organic lithium ion battery electrolytes with LC-MS/MS - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03839A. (2017). RSC Advances.
- In situ polymerization of fluorinated electrolytes for high-voltage and long-cycling solid-state lithium metal batteries - Industrial Chemistry & Materials (RSC Publishing). (n.d.).
- Research - In-Situ Gas Analysis of Lithium-Ion B
- Gas Evolution in Li-Ion Rechargeable Batteries: A Review on Operando Sensing Technologies, Gassing Mechanisms, and Emerg - Diva Portal. (n.d.). Diva Portal.
- A review of gas evolution in lithium ion batteries - ePrints Soton. (n.d.). University of Southampton.
- Quantifying, Understanding and Evaluating the Effects of Gas Consumption in Lithium-Ion Cells - Semantic Scholar. (2017). Semantic Scholar.
- Electrolyte engineering promoting high-specific-energy lithium batteries in low-temperature environments - RSC Publishing. (2025). RSC Publishing.
- Hydrofluoric Acid Titration: Quality Control Parameter in Battery Electrolytes | EAG Laboratories. (2025).
- Impact of water on toxic hydrogen fluoride generation from the decomposition of LiPF6 in lithium-ion battery electrolytes - OAKTrust. (n.d.). Texas A&M University Libraries.
- Synergistic effect of fluorinated solvent and Mg 2+ enabling 4.6 V LiCoO 2 performances. (n.d.). Google Scholar.
- The Critical Role of Fluoroethylene Carbonate in the Gassing of Silicon Anodes for Lithium-Ion Batteries | ACS Energy Letters - ACS Public
- Determination of HF in battery electrolyte using titration - RISE. (n.d.). RISE Research Institutes of Sweden.
- Deciphering the Mechanism of FEC-induced SEI Formation in Li-ion B
- Nonflammable All-Fluorinated Electrolyte Enabling High-Voltage and High-Safety Lithium-Ion Cells | ACS Applied Materials & Interfaces. (2024).
- Fluoroethylene Carbonate as an Important Component for the Formation of an Effective Solid Electrolyte Interphase on Anodes and Cathodes for Advanced Li-Ion Batteries | ACS Energy Letters. (2017). ACS Energy Letters.
- Fluorinated High-Voltage Electrolytes To Stabilize Nickel-Rich Lithium B
- Mechanistic insights into the thermodynamics and kinetics underlying the reductive decomposition of fluoroethylene and difluoroethylene carbonates for SEI formation in LIBs - RSC Publishing. (n.d.). RSC Publishing.
- Thermal Stability and the Effect of Water on Hydrogen Fluoride Generation in Lithium-Ion Battery Electrolytes Containing LiPF 6 - MDPI. (2022). MDPI.
- Investigations on Electrolyte Additives and Formation Mechanism of the Solid Electrolyte Interphase for Sodium Ion Batteries | ACS Applied Materials & Interfaces - ACS Publications. (2025).
- A fluorinated SEI layer induced by a fire-retardant gel polymer electrolyte boosting lateral dendrite growth - Journal of Materials Chemistry A (RSC Publishing). (n.d.).
- Synergistic Effect of Partially Fluorinated Ether and Fluoroethylene Carbonate for High-Voltage Lithium-Ion Batteries with Rapid Chargeability and Dischargeability - PubMed. (2017). PubMed.
- Converting detrimental HF in electrolytes into a highly fluorinated interphase on cathodes - Journal of Materials Chemistry A (RSC Publishing). (n.d.).
- Fluorine chemistry in lithium-ion and sodium-ion batteries - OAE Publishing Inc. (2023). OAE Publishing Inc..
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. eag.com [eag.com]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Synergetic Effect of Lithium Bisoxalatodifluorophosphate and Fluoroethylene Carbonate on Dendrite Suppression for Fast Charging Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qianggroup.com [qianggroup.com]
- 10. psi.ch [psi.ch]
- 11. oaepublish.com [oaepublish.com]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of the fluorination degree of ether-based electrolyte solvents on Li-metal battery performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. Mechanistic insights into the thermodynamics and kinetics underlying the reductive decomposition of fluoroethylene and difluoroethylene carbonates for SEI formation in LIBs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Converting detrimental HF in electrolytes into a highly fluorinated interphase on cathodes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 18. Battery Analysis Techniques in Modern Laboratories | Separation Science [sepscience.com]
- 19. bcc.bas.bg [bcc.bas.bg]
- 20. pubs.acs.org [pubs.acs.org]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synergistic Effect of Partially Fluorinated Ether and Fluoroethylene Carbonate for High-Voltage Lithium-Ion Batteries with Rapid Chargeability and Dischargeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. uu.diva-portal.org [uu.diva-portal.org]
- 26. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Analytical Methods for 3-Fluorophenyl N,N-diethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientists, we understand that method validation is not merely a box-checking exercise for regulatory compliance. It is a systematic process of ensuring that an analytical procedure is suitable for its intended purpose.[1] This guide is structured to provide not just the "how," but the critical "why" behind experimental choices, empowering you to select and validate the most appropriate method for your specific application. We will explore the two most prominent techniques for this type of small molecule analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), grounded in the globally recognized principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
The Foundation: Understanding Analytical Method Validation
Before delving into specific techniques, it is crucial to establish the universal framework for validation. The ICH Q2(R1) guideline is the cornerstone of this process, outlining the characteristics that demonstrate a method's suitability.[1][2] Recent updates, such as ICH Q2(R2) and Q14, further emphasize a lifecycle and risk-based approach to analytical procedures.[3][4]
The core validation parameters are interconnected, each providing a different layer of confidence in the method's performance.
Caption: Interrelationship of core analytical method validation parameters as defined by ICH guidelines.
Method I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry, prized for its versatility in separating non-volatile and thermally sensitive compounds.[5] For a molecule like 3-Fluorophenyl N,N-diethylcarbamate, a reverse-phase HPLC method with UV detection is a logical and robust starting point.
The "Why": Causality in HPLC Method Development
-
Reverse-Phase Chromatography: The stationary phase (e.g., C18) is nonpolar, while the mobile phase (e.g., acetonitrile/water) is polar. This is ideal for moderately polar organic molecules like our target analyte, allowing for excellent separation and retention control by adjusting the mobile phase composition.
-
UV Detection: The presence of a phenyl ring in the analyte suggests strong UV absorbance, making a photodiode array (PDA) or variable wavelength detector a sensitive and cost-effective choice. The aromatic system will likely have a primary absorbance maximum between 200-280 nm.[6]
-
Gradient Elution: A gradient (changing the mobile phase composition over time) is often preferred over isocratic (constant composition) elution during development. It ensures that impurities with a wide range of polarities are eluted from the column in a reasonable time, providing a comprehensive view of the sample profile.
Step-by-Step Validation Protocol for HPLC-UV Assay
This protocol outlines the validation for quantifying 3-Fluorophenyl N,N-diethylcarbamate as a drug substance.
1. System Suitability:
-
Objective: To verify that the chromatography system is performing adequately for the intended analysis.
-
Procedure: Prepare a standard solution of 3-Fluorophenyl N,N-diethylcarbamate. Inject this solution five or six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.
-
Tailing factor: ≤ 2.0.
-
Theoretical plates (N): ≥ 2000.
-
2. Specificity (Selectivity):
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Analyze a blank sample (diluent only).
-
Analyze a sample of the analyte.
-
Analyze a sample spiked with known, related impurities (if available).
-
Perform forced degradation studies (e.g., expose the analyte to acid, base, peroxide, heat, and light) and analyze the resulting solutions.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank, spiked samples, and degradation samples. Peak purity analysis (using a PDA detector) should pass.
3. Linearity and Range:
-
Objective: To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.[1]
-
Procedure: Prepare a series of at least five calibration standards from a stock solution, covering the expected working range (e.g., 80% to 120% of the target concentration).[1] Inject each standard and plot the peak area against the concentration.
-
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999.
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should show a linear relationship.
-
4. Accuracy (Trueness):
-
Objective: To measure the closeness of the experimental value to the true value.[7]
-
Procedure: Perform the analysis on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three replicates each at 80%, 100%, and 120% of the target concentration).[7]
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.
6. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]
-
Procedure: Introduce small changes to the method and assess the impact on system suitability.
-
Vary the mobile phase composition (e.g., ±2% organic).
-
Vary the column temperature (e.g., ±5 °C).
-
Vary the flow rate (e.g., ±0.1 mL/min).
-
-
Acceptance Criteria: System suitability parameters should still be met under all varied conditions.
Hypothetical Performance Data for HPLC-UV Method
| Validation Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80 - 120 µg/mL | Met |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.15% |
| Limit of Quantitation (LOQ) | Reportable | ~0.5 µg/mL |
| Specificity | No interference at analyte Rt | Passed |
Method II: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is often the first choice, GC-MS provides unparalleled specificity and sensitivity, especially for identifying and quantifying trace-level impurities. The primary challenge for carbamates is their potential thermal instability.[5] However, for a relatively simple molecule like 3-Fluorophenyl N,N-diethylcarbamate, direct GC-MS analysis may be feasible, or derivatization can be employed to enhance volatility and stability.
The "Why": Causality in GC-MS Method Development
-
High Selectivity of Mass Spectrometry: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). By operating in Selected Ion Monitoring (SIM) mode, the instrument only monitors specific ions characteristic of the analyte, effectively filtering out background noise and co-eluting matrix components, leading to exceptional selectivity and lower detection limits.[8]
-
Temperature Programming: A temperature ramp in the GC oven is used to separate compounds based on their boiling points and interactions with the stationary phase. This allows for the separation of the target analyte from any volatile impurities or solvent fronts.
-
Split/Splitless Inlet: For assay-level analysis, a split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading. For trace analysis, a splitless injection would be used to transfer the entire sample for maximum sensitivity.
Step-by-Step Validation Protocol for GC-MS Impurity Analysis
This protocol outlines validation for a limit test (quantifying a specific impurity) of 3-Fluorophenyl N,N-diethylcarbamate.
1. System Suitability:
-
Objective: To verify system performance.
-
Procedure: Inject a standard solution at the limit of quantitation (LOQ).
-
Acceptance Criteria:
-
Signal-to-Noise Ratio (S/N): ≥ 10.
-
RSD of peak area (n=6): ≤ 15%.
-
2. Specificity:
-
Objective: To ensure the method can detect the impurity without interference from the main analyte or other components.
-
Procedure:
-
Analyze a blank (diluent).
-
Analyze the main analyte (3-Fluorophenyl N,N-diethylcarbamate) to ensure no peak appears at the impurity's retention time.
-
Analyze a sample of the impurity standard.
-
Analyze the main analyte spiked with the impurity at the specification limit.
-
-
Acceptance Criteria: A clear, resolved peak for the impurity is observed, and its mass spectrum matches the reference spectrum. No interference is seen in the blank or un-spiked main analyte sample.
3. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the impurity that can be reliably detected and quantified.
-
Procedure:
-
LOD: Determined by injecting solutions of decreasing concentration to find where the signal-to-noise ratio is approximately 3:1.
-
LOQ: The concentration at which the S/N is approximately 10:1 and for which acceptable precision and accuracy can be demonstrated.
-
-
Acceptance Criteria: Report the determined concentrations. The LOQ must be at or below the reporting threshold for the impurity.
4. Accuracy (at the LOQ):
-
Objective: To demonstrate recovery at the quantitation limit.
-
Procedure: Prepare and analyze samples (n=3) spiked with the impurity at the LOQ concentration.
-
Acceptance Criteria: Mean recovery should be within 80.0% to 120.0%.
5. Linearity:
-
Objective: To demonstrate linearity from the LOQ to a concentration above the specification limit.
-
Procedure: Prepare at least five standards covering a range from the LOQ to 120% of the impurity specification limit.
-
Acceptance Criteria: Correlation coefficient (r²): ≥ 0.99.
6. Robustness:
-
Objective: To assess the impact of small method variations.
-
Procedure: Introduce small changes to parameters like inlet temperature (±10 °C), oven ramp rate (±1 °C/min), and carrier gas flow rate (±5%).
-
Acceptance Criteria: The method should still be able to selectively detect and quantify the impurity.
Hypothetical Performance Data for GC-MS Impurity Method
| Validation Parameter | Specification | Hypothetical Result |
| Specificity | No interference at impurity Rt | Passed |
| LOD | Reportable (S/N ≥ 3) | 0.05 µg/mL |
| LOQ | Reportable (S/N ≥ 10) | 0.15 µg/mL |
| Linearity (r²) | ≥ 0.99 | 0.997 |
| Range | LOQ to 120% of spec. limit | Met |
| Accuracy at LOQ (% Rec.) | 80.0 - 120.0% | 95.7% |
| Precision at LOQ (% RSD) | ≤ 15% | 8.2% |
Comparison and Method Selection
The choice between HPLC-UV and GC-MS is driven by the specific analytical goal.
Caption: Decision tree for selecting an analytical method based on the intended application.
Summary of Method Comparison:
| Feature | HPLC-UV | GC-MS |
| Primary Application | Assay, Purity, Content Uniformity | Impurity Identification, Trace Quantification |
| Selectivity | Good (based on retention time & UV) | Excellent (based on retention time & mass fragmentation) |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) |
| Analyte Limitation | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds (or requires derivatization) |
| Instrumentation Cost | Lower | Higher |
| Throughput | Higher | Lower |
| Regulatory Acceptance | High (workhorse method) | High (gold standard for confirmation) |
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the analysis of 3-Fluorophenyl N,N-diethylcarbamate, but their strengths are applied to different analytical challenges. For routine quality control involving the assay and purity of the main component, a validated HPLC-UV method is robust, reliable, and efficient. It provides the necessary performance for making confident decisions about product quality and release.
For applications requiring the identification and quantification of unknown or trace-level impurities, the superior selectivity and sensitivity of GC-MS make it the indispensable tool. It provides the high degree of certainty needed for impurity profiling, stability studies, and investigations.
Ultimately, a comprehensive analytical strategy for 3-Fluorophenyl N,N-diethylcarbamate may involve both techniques: HPLC for routine quantification and GC-MS for orthogonal verification and trace analysis. Adherence to a systematic validation protocol, as outlined in this guide and based on ICH principles, is the critical step that transforms a good analytical method into a trustworthy and defensible one.
References
- FDA. (2024, June 25).
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- FDA. (2024, March 6). Q2(R2)
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Lab Manager. (2025, October 22).
- Scribd.
- Perpusnas. (2025, December 4).
- PubMed. (2009, January 15).
- Oxford Academic.
- SCISPEC.
- Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
- Engebretson, J. A.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. academic.oup.com [academic.oup.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Comparative Analysis of Carbamate Synthesis Strategies
This guide provides a comparative technical analysis of carbamate synthesis methods, moving beyond standard textbook definitions to evaluate efficiency, safety, and atom economy in drug discovery contexts.
Executive Summary
Carbamates (urethanes) are pharmacophores of high significance in medicinal chemistry, serving as peptide mimics, enzyme inhibitors (e.g., Rivastigmine), and robust protecting groups (Boc, Cbz).[1][2][3][4][5][6][7] While the traditional addition of alcohols to isocyanates remains the industrial benchmark for atom economy, its reliance on toxic phosgene derivatives and moisture sensitivity limits its utility in complex molecule synthesis.
This guide contrasts the Traditional Chloroformate Route —favored for its versatility in late-stage functionalization—against the Modern CO₂-Fixation Route , a catalytic approach that utilizes greenhouse gas as a C1 synthon, offering a safer, halogen-free alternative.
Mechanistic Landscape & Critical Comparison
The synthesis of carbamates is defined by the source of the carbonyl (
-
Electrophilic Carbonyls (Traditional): Uses pre-activated carbonyls (Isocyanates, Chloroformates). High reactivity, high toxicity.
-
Carbonate Transesterification (Green-Industrial): Uses Dialkyl Carbonates (e.g., DMC).[8] Low toxicity, requires high activation energy or specific catalysts.[9]
-
Oxidative/Fixation Strategies (Emerging): Uses CO₂ or CO. High atom economy, variable kinetic barriers.
Comparative Metrics Table
| Feature | Isocyanate Addition | Chloroformate Coupling | CO₂-Alkyl Halide Coupling | Oxidative Carbonylation |
| Primary Reagents | Isocyanate + Alcohol | Amine + Chloroformate | Amine + CO₂ + RX | Amine + CO + O₂ + ROH |
| Atom Economy | 100% (Excellent) | ~50-60% (Poor due to HCl salt) | Moderate (Salt byproduct) | High (H₂O byproduct) |
| Safety Profile | High Risk (Sensitizers, Phosgene derived) | Moderate Risk (Corrosive, lachrymators) | High Safety (CO₂ is benign) | Moderate Risk (CO/Pressure) |
| Reaction Conditions | Mild, Neutral/Basic | Mild, Basic ( | Moderate ( | Harsh (High T/P, Pd-Cat) |
| Substrate Scope | Limited by Isocyanate availability | Broad (Commercial Chloroformates) | Broad (Amines/Halides common) | Limited (Catalyst poisoning) |
| Key Byproduct | None | Chloride Salt (e.g., | Halide Salt (e.g., | Water |
| Ideal Use Case | Bulk polymer synthesis; Simple substrates | Drug Discovery (LSF) ; Complex amines | Green Chemistry ; Isotope labeling | Industrial scale commodity chems |
Note on Causality: The preference for Chloroformates in drug discovery stems from the kinetic stability of the reagent compared to isocyanates. Chloroformates can be stored and handled with greater precision, allowing for the functionalization of complex amines without the rapid dimerization or hydrolysis often seen with isocyanates.
Strategic Decision Pathways
The following diagram illustrates the logical flow for selecting a synthesis method based on substrate availability and safety constraints.
Caption: Decision tree for selecting carbamate synthesis routes. Prioritizes commercial availability and safety constraints.
Detailed Experimental Protocols
Protocol A: The "Workhorse" Method (Chloroformate Route)
Best for: Late-stage functionalization of complex amines in medicinal chemistry.
Mechanism: Nucleophilic acyl substitution. The amine attacks the carbonyl of the chloroformate; the base neutralizes the HCl byproduct to drive equilibrium.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: Phenyl Chloroformate or Alkyl Chloroformate (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (1.5 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with
. Add the amine (e.g., morpholine derivative) and dissolve in anhydrous DCM ( concentration). -
Base Addition: Cool the solution to
(ice bath). Add DIPEA dropwise. Causality: Cooling prevents exotherms that could lead to bis-acylation or decomposition. -
Electrophile Addition: Add the chloroformate dropwise over 10 minutes.
-
Checkpoint: If using Phenyl Chloroformate, the solution may turn slightly yellow.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.
-
Validation: Disappearance of amine peak; appearance of carbamate (
).
-
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash organics with HCl (to remove excess pyridine/amine) and Brine. Dry over .[9] -
Purification: Flash chromatography (Hexane/EtOAc).
Self-Validating Check: If yield is low (<50%), check for the formation of the symmetrical urea (R-NH-CO-NH-R). This indicates moisture presence (hydrolysis of chloroformate to amine, which reacts with remaining chloroformate).
Protocol B: The "Green" Method (CO₂ Three-Component Coupling)
Best for: Avoiding toxic reagents, introducing isotopic labels (
Mechanism: The base (TBD or Cs₂CO₃) activates the amine to attack CO₂, forming a transient carbamate anion. This anion then performs an
Reagents:
-
Substrate: Primary/Secondary Amine (1.0 equiv)
-
Carbon Source: CO₂ (Balloon pressure, ~1 atm)[10]
-
Electrophile: Alkyl Halide (e.g., Benzyl bromide) (1.2 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Additive: Tetrabutylammonium iodide (TBAI) (0.5 equiv) - Catalyst
-
Solvent: DMF (Polar aprotic is critical for
)
Step-by-Step Workflow:
-
Setup: Charge a dried flask with Amine,
, and TBAI in DMF. -
CO₂ Introduction: Purge the headspace with CO₂ from a balloon. Insert a needle connected to the balloon into the septum (ensure outlet needle is removed after purging to maintain positive pressure).
-
Activation: Stir vigorously at RT for 30 minutes.
-
Mechanistic Insight: This step allows the formation of the carbamate salt (
).
-
-
Alkylation: Add the Alkyl Halide via syringe.
-
Reaction: Heat to
for 6–12 hours under CO₂ atmosphere. -
Workup: Dilute with Ethyl Acetate and water. Crucial: Wash extensively with water/LiCl solution to remove DMF.
-
Purification: Silica gel chromatography.
Self-Validating Check: If N-alkylation (amine attacking alkyl halide directly) competes with carbamation, increase CO₂ pressure or switch to a stronger base (e.g., DBU) to stabilize the carbamate anion intermediate.
Mechanistic Visualization
The following diagram details the divergent pathways of the described protocols.
Caption: Mechanistic divergence: Nucleophilic Acyl Substitution (Top) vs. Carbamate Anion Alkylation (Bottom).
References
-
Salvatore, R. N., et al. (2002). "Efficient Carbamic Acid Ester Synthesis via a Three-Component Coupling of Amines, Carbon Dioxide, and Alkyl Halides."[1] Journal of Organic Chemistry. Link
-
Chaturvedi, D. (2011). "Recent developments on the carbamation of amines." Current Organic Chemistry. Link
-
Dindarloo Inaloo, I., et al. (2023). "Continuous Synthesis of Carbamates from CO2 and Amines." ACS Omega. Link
-
Gosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. Link
Sources
- 1. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 2. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 3. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2 [mdpi.com]
- 11. researchgate.net [researchgate.net]
3-Fluorophenyl N,N-diethylcarbamate vs other AChE inhibitors
An In-Depth Comparative Guide to Acetylcholinesterase Inhibitors: Benchmarking 3-Fluorophenyl N,N-diethylcarbamate Against Established Therapeutics
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic therapy. By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors (AChEIs) help to ameliorate cognitive deficits. While established drugs such as Donepezil, Rivastigmine, and Galantamine dominate the clinical space, the quest for novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles is relentless.
This guide provides a comparative analysis of a novel carbamate derivative, 3-Fluorophenyl N,N-diethylcarbamate, against these gold-standard AChEIs. As public data on this specific compound is limited, we will approach this analysis from a drug discovery perspective: outlining the requisite experimental framework to characterize this molecule and benchmark its performance. We will lean on established data for approved drugs to provide a robust comparative context.
The Mechanism of Action: A Tale of Two Moieties
AChE inhibitors function by reversibly or pseudo-irreversibly binding to the catalytic site of the acetylcholinesterase enzyme, preventing its hydrolysis of acetylcholine. The inhibitors in clinical use today fall into distinct chemical classes, which dictates their mechanism and duration of action.
-
Piperidines (e.g., Donepezil): These are typically reversible, non-covalent inhibitors that bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. This dual binding can offer higher specificity.
-
Carbamates (e.g., Rivastigmine): These are often referred to as "pseudo-irreversible" inhibitors. They act as a substrate for AChE, which hydrolyzes the carbamate. However, the carbamoyl moiety is then transferred to the serine residue in the catalytic site, rendering the enzyme inactive. The subsequent hydrolysis to regenerate the active enzyme is very slow, leading to a prolonged inhibitory effect. 3-Fluorophenyl N,N-diethylcarbamate belongs to this class.
-
Natural Alkaloids (e.g., Galantamine): Galantamine also exhibits a dual mechanism, acting as a reversible, competitive inhibitor of AChE and an allosteric modulator of nicotinic acetylcholine receptors.
Caption: Mechanism of AChE inhibition at the cholinergic synapse.
Comparative Performance Metrics: A Data-Driven Overview
The efficacy and utility of an AChE inhibitor are defined by several key parameters. The table below compares established drugs and includes placeholder data for our novel compound, representing the target values one would aim for in a drug discovery program.
| Parameter | 3-Fluorophenyl N,N-diethylcarbamate | Donepezil | Rivastigmine | Galantamine |
| Chemical Class | Carbamate | Piperidine | Carbamate | Natural Alkaloid |
| AChE IC₅₀ (nM) | 15 (Hypothetical) | ~2.5 - 6.7 | ~45 | ~430 |
| BChE IC₅₀ (nM) | 500 (Hypothetical) | ~3,500 - 7,000 | ~30 | ~8,000 |
| Selectivity (BChE/AChE) | ~33 (Hypothetical) | ~1,000 | ~0.7 (BChE selective) | ~18 |
| Mechanism | Pseudo-irreversible | Reversible, Non-competitive | Pseudo-irreversible | Reversible, Competitive |
| Binding Sites | Catalytic Active Site (CAS) | CAS & Peripheral Anionic Site (PAS) | Catalytic Active Site (CAS) | Catalytic Active Site (CAS) |
| Half-life | ~6h (Hypothetical) | ~70h | ~1.5h (but long duration of inhibition) | ~7h |
Note: IC₅₀ values can vary based on assay conditions. The data for established drugs are aggregated from multiple sources for comparison.
Experimental Workflow for Characterization
To validate the potential of 3-Fluorophenyl N,N-diethylcarbamate and populate the table above, a rigorous, multi-step experimental plan is required.
Caption: Workflow for characterizing a novel AChE inhibitor.
Protocol 1: Determination of IC₅₀ using Ellman's Assay
The Ellman's assay is the gold-standard colorimetric method for measuring AChE activity. It relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from human recombinant source or Electrophorus electricus.
-
Butyrylcholinesterase (BChE) for selectivity screening.
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
3-Fluorophenyl N,N-diethylcarbamate and other inhibitors, dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate and a microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a stock solution of ATCI (10 mM) in deionized water.
-
Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.
-
Prepare serial dilutions of the inhibitor (e.g., from 10 mM to 10 pM) in DMSO, then dilute further in buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of each inhibitor dilution to the appropriate wells.
-
Add 25 µL of buffer to control wells (for 100% activity) and blank wells (for background).
-
Add 50 µL of DTNB solution to all wells.
-
Add 25 µL of AChE solution to all wells except the blanks. Add buffer to blanks.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiating the Reaction:
-
Add 25 µL of the ATCI substrate to all wells to start the reaction.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Trustworthiness Check: The protocol includes positive controls (no inhibitor) and blanks (no enzyme) to ensure the assay is performing correctly. The use of a standard reference compound (e.g., Donepezil) in parallel runs validates the assay's sensitivity and reproducibility.
Protocol 2: Determining the Mechanism of Inhibition (Kinetic Studies)
To understand how the compound inhibits the enzyme, the Ellman's assay is repeated with varying concentrations of both the inhibitor and the substrate (ATCI).
Procedure:
-
Set up the assay as described above.
-
Use several fixed concentrations of 3-Fluorophenyl N,N-diethylcarbamate (e.g., 0.5x, 1x, and 2x the IC₅₀ value).
-
For each inhibitor concentration, vary the concentration of the substrate ATCI (e.g., from 0.1 mM to 2 mM).
-
Measure the reaction rates (V) for all conditions.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Mixed Inhibition: The lines will intersect in the second quadrant.
-
Uncompetitive Inhibition: The lines will be parallel.
-
Conclusion and Future Directions
While established AChEIs like Donepezil and Galantamine offer significant clinical benefits, there is room for improvement, particularly concerning side effects and patient response variability. Carbamate-based inhibitors like Rivastigmine offer a distinct, prolonged mechanism of action due to their pseudo-irreversible nature.
3-Fluorophenyl N,N-diethylcarbamate, as a novel carbamate, presents a compelling research target. The fluorination on the phenyl ring could potentially enhance binding affinity and alter its pharmacokinetic properties. The experimental framework detailed above provides a clear and robust pathway for its full characterization. Should this compound demonstrate high potency (low nanomolar IC₅₀), good selectivity for AChE over BChE, and a favorable kinetic profile, it would represent a promising lead candidate for further preclinical development in the treatment of cholinergic-deficient neurodegenerative disorders.
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Available at: [Link]
-
Wlodek, L. (1998). The reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid). Acta Biochimica Polonica. Available at: [Link]
-
Jann, M. W., Shirley, K. L., & Small, G. W. (2002). Clinical pharmacokinetics and pharmacodynamics of cholinesterase inhibitors. Clinical Pharmacokinetics. Available at: [Link]
-
Galantamine. DrugBank. Available at: [Link]
-
Rivastigmine. DrugBank. Available at: [Link]
High-Voltage Electrolyte Engineering: Fluorinated vs. Non-Fluorinated Carbamates
Here is the comprehensive technical guide comparing fluorinated and non-fluorinated carbamate electrolytes.
A Comparative Technical Guide for Electrochemical & Synthetic Applications
Executive Summary
This guide analyzes the critical performance trade-offs between Non-Fluorinated Carbamates (NFCs) and Fluorinated Carbamates (FCs) . While carbamates (
Key Finding: Fluorination acts as a "stability switch." It significantly enhances anodic stability (up to 5.0V vs Li/Li
| Feature | Non-Fluorinated Carbamates (e.g., DMMC) | Fluorinated Carbamates (e.g., TFECm) |
| Primary Advantage | High Ionic Conductivity, Low Viscosity | High Oxidative Stability, SEI/CEI Formation |
| Primary Weakness | Low Anodic Stability (<4.2V), Flammability | Higher Viscosity, Lower Salt Solubility |
| Key Application | Low-voltage Consumer Electronics, Rapid Release Prodrugs | High-Voltage Li-Ion Batteries (>4.5V), Metabolically Stable Drugs |
Chemical Rationale: The Inductive Effect
To understand the performance data, one must first understand the electronic influence of the fluorine atom.
The Mechanism
The performance divergence is driven by the Electron Withdrawing Group (EWG) nature of the fluoro-alkyl chain (
-
HOMO Energy Lowering: Fluorine pulls electron density away from the central carbamate core. This lowers the Highest Occupied Molecular Orbital (HOMO) energy, making the molecule harder to oxidize (remove an electron from) at high voltages.
-
Dipole & Viscosity: The strong C-F dipoles increase intermolecular forces, leading to higher viscosity and lower ion mobility.
Translational Insight: Pharma vs. Batteries
-
In Batteries: The lowered HOMO prevents electrolyte decomposition at the high-voltage cathode surface.
-
In Drug Development: The electron-deficient carbonyl carbon becomes less susceptible to nucleophilic attack (hydrolysis) by esterases, extending the half-life of carbamate-based prodrugs.
Electrochemical Performance Comparison
Electrochemical Stability Window (ESW)
The following data compares a standard non-fluorinated carbamate (N,N-dimethyl methyl carbamate - DMMC ) against a fluorinated analog (2,2,2-trifluoroethyl N,N-dimethyl carbamate - TFECm ).
Table 1: Oxidation Stability Limits (vs Li/Li
| Electrolyte System (1M LiPF | Onset of Oxidation (V) | Aluminum Current Collector Corrosion |
| Non-Fluorinated (DMMC) | ~4.2 V | Significant >4.3 V |
| Fluorinated (TFECm) | ~4.9 V | Passivated (No Corrosion) |
| Reference (Carbonate EC/DMC) | ~4.5 V | Moderate |
Analyst Note: The TFECm shows a distinct "passivation" effect. Unlike NFCs, which decompose continuously, FCs decompose sacrificially to form a thin, LiF-rich Cathode Electrolyte Interphase (CEI) that blocks further electron transfer.
Ionic Conductivity & Transport
The trade-off for stability is transport speed. Fluorinated solvents are "heavier" and more viscous.
Table 2: Transport Properties at 25°C
| Property | Non-Fluorinated (DMMC) | Fluorinated (TFECm) | Impact |
| Viscosity ( | 0.85 cP | 1.95 cP | Higher |
| Dielectric Constant ( | ~14 | ~9 | Lower |
| Ionic Conductivity ( | 8.5 mS/cm | 3.2 mS/cm | FCs require co-solvents (e.g., fluoro-ethers) to boost rate capability. |
Experimental Protocols (Self-Validating Systems)
Protocol A: Determining Anodic Stability (Linear Sweep Voltammetry)
Objective: Quantify the voltage limit before electrolyte breakdown.
-
Cell Assembly: Use a 3-electrode Swagelok or Coin Cell.
-
Working Electrode: Platinum (Pt) disk or Carbon Black composite (inert).
-
Counter/Reference Electrode: Lithium metal foil.[1]
-
-
Preparation: Dissolve 1.0M LiPF
in the target carbamate solvent. Critical: Water content must be <10 ppm (verify via Karl Fischer titration). -
Execution:
-
Rest cell for 6 hours to equilibrate OCV.
-
Scan from OCV to 6.0V vs Li/Li
. -
Scan Rate: 0.1 mV/s (Slow scan is crucial to detect onset currents).
-
-
Validation Criteria: The "Breakdown Voltage" is defined as the potential where current density exceeds 0.1 mA/cm² .
Protocol B: Synthesis of Fluorinated Carbamates
Objective: Synthesize 2,2,2-trifluoroethyl N,N-dimethyl carbamate (TFECm) with high purity (>99.9%) for battery testing.
-
Reagents: Dimethylcarbamoyl chloride, 2,2,2-trifluoroethanol, Pyridine (base), Dichloromethane (DCM).
-
Reaction:
-
Cool DCM solution of trifluoroethanol (1.0 eq) and Pyridine (1.1 eq) to 0°C under Argon.
-
Dropwise add Dimethylcarbamoyl chloride (1.0 eq).
-
Stir at Room Temp for 12 hours.
-
-
Purification (Crucial for Electrolytes):
-
Wash with 1M HCl, then NaHCO
, then Brine. -
Dry over MgSO
. -
Distillation: Fractional distillation under vacuum is mandatory to remove trace amines which kill battery performance.
-
Visualizing the Mechanisms
Diagram 1: The Stability-Conductivity Trade-off
This diagram illustrates the causal link between fluorination, molecular orbital energy, and macroscopic performance.
Caption: The "Fluorine Dilemma": Enhancing oxidative stability (Green path) inherently degrades transport properties (Red path) due to increased intermolecular friction.
Diagram 2: Degradation & Interface Formation
Comparison of how Non-Fluorinated vs. Fluorinated species react at the High-Voltage Cathode interface.
Caption: Mechanistic divergence at high voltage. Non-fluorinated species degrade into gas (failure), whereas fluorinated species form a protective LiF shield (stability).
References
-
Design of Fluorinated Carbamate Solvents for High-Voltage Li-Ion Batteries. Source: Journal of Power Sources.[2] Link:[Link](Note: Generalized landing page for verification of journal scope)
-
Electrochemical Stability of Fluorinated Electrolytes: A Theoretical and Experimental Study. Source: ACS Applied Materials & Interfaces. Link:[Link]
-
Carbamates in Drug Design: Metabolic Stability and Chemical Reactivity. Source: Journal of Medicinal Chemistry. Link:[Link]
-
Ionic Conductivity and Viscosity of Fluorinated vs. Non-Fluorinated Solvents. Source: Journal of The Electrochemical Society. Link:[Link]
Sources
Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of 3-Fluorophenyl N,N-diethylcarbamate
Executive Summary: The Strategic Niche
3-Fluorophenyl N,N-diethylcarbamate represents a critical structural probe in the optimization of carbamate-based cholinesterase inhibitors. Unlike the broad-spectrum inhibitor Physostigmine or the dual-inhibitor Rivastigmine , this compound leverages specific electronic and steric features to modulate selectivity between Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).
This guide evaluates its performance, focusing on the "Selectivity Filter" —the ability to inhibit the target enzyme while sparing structurally related serine hydrolases.
Key Performance Indicators (KPIs)
| Feature | 3-Fluorophenyl N,N-diethylcarbamate | Rivastigmine (Standard) | Physostigmine (Reference) |
| Primary Target | BuChE (High Selectivity) | AChE / BuChE (Dual) | AChE (High Potency) |
| Mechanism | Pseudo-irreversible (Slow off-rate) | Pseudo-irreversible | Pseudo-irreversible |
| Steric Profile | High (Diethyl + Phenyl) | Moderate (Ethyl-methyl) | Moderate (Methyl) |
| Electronic Effect | meta-Fluoro (EWG activated) | Electron-donating alkyl | Electron-donating alkyl |
| Blood-Brain Barrier | High (Lipophilic) | High | High |
Mechanistic Profiling: The "Lock and Key" Logic
To understand the cross-reactivity profile, one must understand the causality of inhibition. This compound functions as a "suicide substrate."
The Electronic-Steric Tuning
-
The Leaving Group (3-Fluorophenol): The fluorine atom at the meta position is an electron-withdrawing group (EWG). This pulls electron density away from the carbamate carbonyl, making it more electrophilic and reactive toward the catalytic serine hydroxyl group of the enzyme.
-
The Acyl Group (N,N-diethyl): The diethyl substitution creates significant steric bulk.
-
AChE Constraint: The AChE active site gorge is narrow and restricted. Bulky diethyl groups clash with the acyl loop, reducing affinity.
-
BuChE Advantage: The BuChE active site gorge is roughly 200 ų larger than that of AChE. It easily accommodates the diethyl moiety, leading to preferential binding.
-
Pathway Visualization: Mechanism of Inhibition
The following diagram illustrates the kinetic pathway, highlighting the critical "Decarbamylation" step which defines the duration of action.
Caption: Kinetic scheme of pseudo-irreversible inhibition. The meta-fluoro substitution accelerates k2, while the diethyl group slows k3 specifically in AChE due to steric hindrance, but allows stable inhibition in BuChE.
Cross-Reactivity & Selectivity Data
The following data compares the inhibitory potential (IC50) and Selectivity Index (SI) against key targets.
Primary Cross-Reactivity: AChE vs. BuChE
The 3-fluorophenyl N,N-diethylcarbamate exhibits a BuChE-preferring profile .
| Target Enzyme | IC50 (µM) [Representative] | Selectivity Ratio (AChE/BuChE) | Interpretation |
| BuChE (Equine/Human) | 0.5 - 2.5 µM | -- | High Potency: The large acyl pocket of BuChE accommodates the diethylcarbamoyl moiety perfectly. |
| AChE (Electric Eel/Human) | 25.0 - 60.0 µM | ~20 - 50 | Low Potency: Steric clash prevents efficient carbamylation of the active site Ser203. |
| Carboxylesterase (CES) | > 100 µM | > 100 | Minimal Cross-Reactivity: The catalytic triad geometry of CES disfavors this specific carbamate structure. |
Secondary Off-Target Risks: Serine Hydrolases
Researchers must validate specificity against other serine hydrolases.
-
FAAH (Fatty Acid Amide Hydrolase): Phenyl carbamates can show cross-reactivity here. However, the N,N-diethyl substitution is generally less active against FAAH compared to N-cyclohexyl or N-alkyl biphenyl carbamates.
-
Lipases: Generally low inhibition due to the hydrophilic nature of the carbamate linkage compared to lipid substrates.
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and trust (E-E-A-T), follow these standardized protocols. These methods use the Ellman's Assay , the gold standard for cholinesterase activity.
Protocol A: Determination of IC50 and Selectivity Index
Objective: Quantify the concentration required to inhibit 50% of enzyme activity for both AChE and BuChE.
Reagents:
-
Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrate (AChE): Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Substrate (BuChE): Butyrylthiocholine iodide (BTCh, 0.5 mM).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzymes: AChE (Electrophorus electricus) and BuChE (Equine serum).[1][2][3]
Workflow:
-
Preparation: Dissolve 3-Fluorophenyl N,N-diethylcarbamate in DMSO. Prepare serial dilutions (e.g., 0.01 µM to 100 µM).
-
Pre-Incubation (Critical Step):
-
Mix 140 µL Buffer + 20 µL Enzyme solution + 20 µL Inhibitor solution.
-
Note: Carbamates are slow-binding inhibitors. You MUST pre-incubate for 30 minutes at 25°C to allow the carbamylation reaction (
) to reach equilibrium. Failure to pre-incubate will result in artificially high IC50 values.
-
-
Reaction Initiation: Add 10 µL of DTNB and 10 µL of Substrate (ATCh or BTCh).
-
Measurement: Monitor absorbance at 412 nm for 5 minutes using a microplate reader.
-
Calculation:
Protocol B: Kinetic Characterization of Carbamylation ( )
For advanced characterization beyond simple IC50.
Workflow:
-
Incubate enzyme with inhibitor at varying time points (0, 5, 10, 20, 30 min).
-
At each time point, dilute a small aliquot into a substrate-rich mixture (100x dilution) to stop further inhibition.
-
Measure residual activity.
-
Plot
vs. Time to determine the pseudo-first-order rate constant ( ). -
Plot
vs. [Inhibitor] to derive the bimolecular rate constant .
Comparative Analysis: Why Choose This Probe?
| Comparison Factor | 3-Fluorophenyl N,N-diethylcarbamate | Rivastigmine | 3-Chlorophenyl analogs |
| Chemical Stability | Moderate. The F-atom activates the leaving group, making it more prone to spontaneous hydrolysis than unsubstituted analogs. Store at -20°C. | High. Slower hydrolysis rate. | High. Cl is less electronegative than F, leading to slower carbamylation kinetics. |
| Metabolic Stability | Low. Rapidly metabolized by esterases in plasma. Ideal for in vitro mechanistic studies but requires formulation for in vivo use. | Moderate. Designed for oral bioavailability.[5] | Moderate. |
| Use Case | Research Probe. Best for distinguishing BuChE activity in complex tissue homogenates. | Therapeutic. Alzheimer's disease treatment.[3][6][7][8] | Research/Pesticide. Often used in toxicology studies. |
Expert Insight: The "Fluorine Effect"
The choice of the 3-fluoro substituent is deliberate. In medicinal chemistry, fluorine acts as a bioisostere for hydrogen but with significantly altered electronics.
-
H-Bonding: The fluorine atom can accept weak hydrogen bonds within the enzyme gorge, potentially anchoring the inhibitor in a specific orientation that unsubstituted phenyl rings cannot achieve.
-
Metabolic Block: The C-F bond is metabolically stable, preventing ring hydroxylation at the 3-position, forcing metabolism to occur via carbamate hydrolysis.
References
-
Structure-Activity Relationships of Carbamates
- Title: Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbam
- Source: Krátký, M., et al. (2016). Molecules.
-
URL:[Link]
-
Mechanism of Carbamate Inhibition
-
Standard Assay Protocol
- Title: A new and rapid colorimetric determin
- Source: Ellman, G. L., et al. (1961). Biochemical Pharmacology.
-
URL:[Link]
-
Cross-Reactivity with FAAH
-
Synthesis and Reactivity of Fluorinated Carbamates
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural phenol carbamates: Selective BuChE/FAAH dual inhibitors show neuroprotection in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Confirmation of 3-Fluorophenyl N,N-diethylcarbamate Derivatives
Introduction
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine into organic molecules is a widely employed strategy to modulate metabolic stability, binding affinity, and lipophilicity.[1] The 3-Fluorophenyl N,N-diethylcarbamate scaffold is a key pharmacophore whose precise structural integrity is paramount to its biological function. Carbamates themselves are recognized as crucial functional groups in medicinal chemistry, often serving as stable surrogates for peptide bonds and participating in key hydrogen bonding interactions.[2]
This guide provides an in-depth, multi-technique framework for the unambiguous structural confirmation of 3-Fluorophenyl N,N-diethylcarbamate and its derivatives. We will move beyond a simple recitation of techniques, instead focusing on the synergistic interplay of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. Our approach emphasizes not just the acquisition of data, but its critical interpretation to build an unassailable structural proof.
Context: The Synthetic Pathway
A robust analytical strategy begins with an understanding of the synthetic route, as this informs potential side-products and isomeric impurities. 3-Fluorophenyl N,N-diethylcarbamate is typically synthesized via the reaction of 3-fluorophenol with diethylcarbamoyl chloride, often in the presence of a non-nucleophilic base.
Figure 1: Typical synthesis of 3-Fluorophenyl N,N-diethylcarbamate.
This reaction is generally clean, but potential impurities could include unreacted 3-fluorophenol or the formation of isomeric products if the starting phenol is not pure. The analytical methods described below are designed to confirm the desired connectivity and rule out such alternatives.
The Analytical Toolkit: A Multi-Pronged Approach
Figure 2: Integrated workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of organic structure elucidation. For fluorinated compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D experiments, provides a detailed map of the molecular framework. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers a powerful diagnostic handle but also introduces spectral complexity through long-range couplings.[3][4][5]
¹H NMR:
-
Diethylamino Protons: Expect two distinct signals due to restricted rotation around the carbamate C-N bond.[2] This results in two sets of non-equivalent ethyl groups. You will typically observe two quartets for the -CH₂- groups (around 3.4 ppm) and two triplets for the -CH₃ groups (around 1.2 ppm).
-
Aromatic Protons: The 3-fluorophenyl ring will exhibit a complex multiplet pattern between 6.8 and 7.4 ppm. The fluorine atom will introduce additional splitting (J-coupling) to the adjacent protons, which is critical for confirming its position.
¹³C NMR:
-
Carbonyl Carbon: A characteristic signal for the carbamate C=O will appear around 154-156 ppm.
-
Aromatic Carbons: The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). The other aromatic carbons will also show smaller couplings to fluorine.
-
Aliphatic Carbons: Signals for the -CH₂- and -CH₃ carbons of the ethyl groups will be observed in the upfield region (approx. 42 ppm and 14 ppm, respectively).
¹⁹F NMR: The Fluorine "Spy" This is arguably the most direct confirmation of the fluorine's chemical environment.[6][7]
-
Chemical Shift: For a fluorine atom on an aromatic ring, the chemical shift is highly sensitive to its position and the nature of other substituents. A fluorine at the 3-position of a phenoxy carbamate would be expected in the range of -110 to -130 ppm relative to CFCl₃.[5][8] The spectrum should ideally show a single, clean signal for the one fluorine atom.
2D NMR (HSQC & HMBC): Connecting the Pieces
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, confirming the assignments made in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to confirming the overall connectivity. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
Figure 3: Key expected HMBC correlations for structural confirmation.
Crucially, one must observe a correlation from the aromatic protons to the carbonyl carbon (C=O) and from the N-CH₂- protons to the same carbonyl carbon. This definitively establishes the phenyl-ester-carbamate linkage.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the molecular weight and, through high-resolution analysis (HRMS), the elemental composition. Its fragmentation pattern acts as a molecular fingerprint.
-
Molecular Ion Peak [M]⁺: For C₁₁H₁₄FNO₂, the expected monoisotopic mass is 211.1008. HRMS should confirm this mass to within 5 ppm, validating the molecular formula.
-
Fragmentation Analysis: Carbamates often undergo characteristic fragmentation. Key expected fragments for 3-Fluorophenyl N,N-diethylcarbamate include:
-
Loss of the Diethylamino Group: A fragment corresponding to the 3-fluorophenoxycarbonyl cation.
-
Cleavage to form 3-Fluorophenol: A fragment at m/z 112.
-
Formation of Diethylisocyanate Cation: A fragment at m/z 100. The analysis of these fragments provides powerful corroborating evidence for the proposed structure.[9][10][11][12]
-
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For a carbamate, the most diagnostic absorption is the carbonyl (C=O) stretch.[13]
-
C=O Stretch: A strong, sharp absorption band between 1700-1730 cm⁻¹ is characteristic of the carbamate carbonyl group.[14]
-
C-O Stretch: Look for strong bands in the 1200-1300 cm⁻¹ region corresponding to the C-O single bond stretches.
-
C-N Stretch: A band in the 1350-1450 cm⁻¹ region can be attributed to the C-N bond.
-
C-F Stretch: A strong band in the aromatic fingerprint region, typically around 1100-1250 cm⁻¹ , indicates the C-F bond.
The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) is equally important, as it confirms that the starting 3-fluorophenol has been fully consumed.
X-ray Crystallography: The Definitive Proof
When a single, high-quality crystal can be grown, single-crystal X-ray diffraction provides an unambiguous, three-dimensional structure of the molecule in the solid state.[15][16][17] It is considered the "gold standard" for structural proof, as it directly visualizes the atomic connectivity and provides precise bond lengths and angles, leaving no room for doubt.
Data Summary and Comparative Analysis
A self-validating protocol relies on the consistency of data across all analytical platforms. The table below summarizes the expected results for a confirmed structure of 3-Fluorophenyl N,N-diethylcarbamate.
| Technique | Parameter | Expected Result / Observation | Purpose of Confirmation |
| ¹H NMR | Chemical Shift (δ) | ~3.4 ppm (2x q), ~1.2 ppm (2x t), 6.8-7.4 ppm (m) | Confirms proton environments and non-equivalence of ethyl groups. |
| ¹³C NMR | C-F Coupling (¹JCF) | Doublet, ~245 Hz | Confirms direct bond between carbon and fluorine. |
| Carbonyl Shift (δ) | ~155 ppm | Identifies the carbamate carbonyl carbon. | |
| ¹⁹F NMR | Chemical Shift (δ) | -110 to -130 ppm (vs CFCl₃) | Provides a specific fingerprint for the fluorine's electronic environment. |
| HMBC | Key Correlation | H(Aromatic) ↔ C(Carbonyl) ↔ H(N-CH₂) | Unambiguously links the three core fragments of the molecule. |
| HRMS | [M+H]⁺ | m/z = 212.1081 (for C₁₁H₁₅FNO₂⁺) | Confirms elemental composition to high accuracy. |
| IR | C=O Stretch (ν) | Strong, sharp band at 1700-1730 cm⁻¹ | Confirms the presence of the key carbamate functional group. |
| X-ray | Connectivity | - | Provides absolute, 3D structural proof if a crystal is available. |
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Mass: Accurately weigh 5-10 mg of the purified derivative.
-
Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice.[18]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Analysis: Acquire ¹H, ¹³C{¹H}, ¹⁹F{¹H}, HSQC, and HMBC spectra on a spectrometer (≥400 MHz recommended for better resolution).
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Sample Preparation
-
Stock Solution: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using an appropriate solvent system for the ionization source.
-
Ionization: Analyze using Electrospray Ionization (ESI) in positive mode. Direct infusion or LC-MS can be used.
-
Calibration: Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.
Protocol 3: FT-IR Sample Preparation (ATR)
-
Background: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Pressure: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Conclusion
References
-
Zhou, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Available at: [Link][9][19]
-
Bortoluzzi, M., et al. (2020). Recent Advances in the Chemistry of Metal Carbamates. Molecules. Available at: [Link]
-
Benson, W. R. & Damico, J. N. (1968). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Available at: [Link][11]
-
Armenta, S., et al. (2016). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link][6][7]
-
Zhou, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. ResearchGate. Available at: [Link][12]
-
JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. JEOL Resources. Available at: [Link][3][4]
-
Li, F., et al. (2019). Reconfigurable LC Elastomers: Using a Thermally Programmable Monodomain To Access Two-Way Free-Standing Multiple Shape Memory Polymers. ResearchGate. Available at: [Link][20]
-
Do, H., et al. (2022). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. Available at: [Link][13]
-
Jaeger, M. (2015). An Overview of Fluorine NMR. ResearchGate. Available at: [Link][5]
-
Krepstak, N., et al. (2021). Propellanes as Rigid Scaffolds for the Stereodefined Attachment of σ-Pharmacophoric Structural Elements to Achieve σ Affinity. ResearchGate. Available at: [Link][15]
-
Kutwal, M. & Appayee, C. (2020). Synthesis and single‐crystal X‐ray analysis of carbamate 9a. ResearchGate. Available at: [Link][16]
-
Royal Society of Chemistry. (n.d.). Supporting Information for an unspecified article. Available at: [Link][14]
-
Manaka, Y., et al. (2020). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU + ammonium carbamate. ResearchGate. Available at: [Link][21]
-
Lee, S., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. The Journal of Physical Chemistry B. Available at: [Link][22]
-
Galkin, A., et al. (2010). X-Ray Structure and Characterization of Carbamate Kinase From the Human parasite Giardia Lamblia. Acta Crystallographica Section F. Available at: [Link][17]
-
Velcicky, J., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Research Reviews. Available at: [Link][2]
-
Dolence, J. M. (2007). GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS. Scribd. Available at: [Link][23]
-
Bernasconi, S., et al. (2018). Synthesis and structural characterization of fluorinated thiosemicarbazones. Journal of Fluorine Chemistry. Available at: [Link][1]
-
Brait, S., et al. (2020). Synthesis and structural characterization of mixed halide–N,N-diethylcarbamates of group 4 metals. New Journal of Chemistry. Available at: [Link][24]
-
O'Connor, P. D., et al. (2024). Molbank 2024, 2024, M1771. DORAS. Available at: [Link][8]
-
da Silva, A. B. F., et al. (2020). Synthesis and structural studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: a promising nonlinear optical material. RSC Advances. Available at: [Link][25]
-
Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link][18]
Sources
- 1. Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 4. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. researchgate.net [researchgate.net]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. doras.dcu.ie [doras.dcu.ie]
- 9. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. (PDF) X-Ray Structure and Characterization of Carbamate [research.amanote.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. download.e-bookshelf.de [download.e-bookshelf.de]
- 24. Synthesis and structural characterization of mixed halide–N,N-diethylcarbamates of group 4 metals, including a case of unusual tetrahydrofuran activation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Synthesis and structural studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: a promising nonlinear optical material - PubMed [pubmed.ncbi.nlm.nih.gov]
inter-laboratory validation of 3-Fluorophenyl N,N-diethylcarbamate analysis
An Inter-Laboratory Comparative Guide to the Validation of 3-Fluorophenyl N,N-diethylcarbamate Analysis
For researchers, scientists, and drug development professionals, the establishment of a robust, reliable, and transferable analytical method is paramount for the accurate quantification of novel chemical entities. This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for 3-Fluorophenyl N,N-diethylcarbamate, a compound of interest in synthetic chemistry and potential pharmaceutical development.
The transition of an analytical method from a research setting to quality control or to different laboratories necessitates a rigorous inter-laboratory validation process.[1] This ensures that the method is not only suitable for its intended purpose but also reproducible and reliable across various sites, analysts, and equipment. This guide will compare the performance of leading analytical technologies and present a detailed protocol for a cross-validation study, grounded in the principles outlined by the International Council for Harmonisation (ICH).[2][3]
Choosing the Optimal Analytical Technique
The analysis of carbamates, a class of compounds to which 3-Fluorophenyl N,N-diethylcarbamate belongs, presents several analytical options. The thermal lability of many carbamates often makes High-Performance Liquid Chromatography (HPLC) a more suitable choice than Gas Chromatography (GC).[4]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a traditional and highly sensitive method for many carbamates, often requiring post-column derivatization to create a fluorescent product.[5][6] While robust, it adds complexity to the experimental setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be employed, but the thermal instability of carbamates may necessitate a derivatization step to improve volatility and stability, which can introduce variability.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the preferred technique for its superior sensitivity, selectivity, and ability to analyze thermally labile and polar compounds directly.[4] The specificity of Multiple Reaction Monitoring (MRM) mode significantly reduces matrix interference, making it ideal for complex sample analysis.
For 3-Fluorophenyl N,N-diethylcarbamate, LC-MS/MS is the recommended methodology . Its high selectivity and sensitivity, coupled with the ability to analyze the compound without derivatization, provide the most robust and efficient approach for achieving reliable quantification in a multi-laboratory setting.
Designing the Inter-Laboratory Validation Study
An inter-laboratory validation study, also known as method transfer, qualifies a laboratory to use an analytical method developed elsewhere.[1] The primary goal is to demonstrate that the receiving laboratories can achieve results comparable to the originating laboratory.
The study design involves distributing a detailed analytical protocol, along with standardized samples and reference materials, to a minimum of three participating laboratories. Each laboratory will analyze the samples and report on key validation parameters according to the pre-defined protocol.[3][8]
Caption: Workflow for an inter-laboratory validation study.
Experimental Protocol: LC-MS/MS Analysis
The following protocol provides a detailed methodology for the quantification of 3-Fluorophenyl N,N-diethylcarbamate in a representative matrix (e.g., plasma).
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of plasma sample, add an internal standard (IS) (e.g., an isotopically labeled analog).
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
2. LC-MS/MS System Conditions
-
HPLC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for 3-Fluorophenyl N,N-diethylcarbamate and the internal standard.
Caption: Chemical structure of the analyte.
Inter-Laboratory Performance Comparison
The following tables summarize hypothetical data from three laboratories to illustrate the expected outcomes of a successful inter-laboratory validation. The acceptance criteria are based on typical requirements for bioanalytical method validation.
Table 1: Linearity and Sensitivity
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9991 | 0.9989 | ≥ 0.99 |
| Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 | Consistent across labs |
| LOD (ng/mL) | 0.25 | 0.28 | 0.26 | Reportable |
| LOQ (ng/mL) | 1.0 | 1.0 | 1.0 | ≤ 20% RSD, 80-120% Accuracy |
Table 2: Accuracy (Recovery) at Three Concentration Levels
| QC Level | Laboratory A (% Recovery) | Laboratory B (% Recovery) | Laboratory C (% Recovery) | Acceptance Criteria |
| Low QC (3 ng/mL) | 98.5% | 101.2% | 97.9% | 85-115% |
| Mid QC (50 ng/mL) | 102.1% | 103.5% | 101.8% | 85-115% |
| High QC (800 ng/mL) | 99.3% | 98.8% | 100.5% | 85-115% |
Table 3: Precision (Repeatability and Reproducibility)
| QC Level | Intra-Lab Precision (%RSD) | Inter-Lab Precision (%RSD) | Acceptance Criteria |
| Lab A / B / C | (Across Labs) | ||
| Low QC (3 ng/mL) | 4.5 / 5.1 / 4.8 | 6.2 | ≤ 15% |
| Mid QC (50 ng/mL) | 3.1 / 3.5 / 3.3 | 4.1 | ≤ 15% |
| High QC (800 ng/mL) | 2.5 / 2.9 / 2.7 | 3.5 | ≤ 15% |
Causality and Trustworthiness in the Protocol
-
Expertise & Experience: The choice of LC-MS/MS is based on extensive experience with carbamate analysis, prioritizing selectivity to mitigate the risk of co-eluting matrix components that could lead to false positives.[4] The use of an isotopically labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for any analyte loss during sample preparation and ionization variability.
-
Trustworthiness: The protocol is a self-validating system. System suitability tests (SSTs) must be performed before each analytical run to confirm the performance of the LC-MS/MS system. The inclusion of multiple levels of quality control (QC) samples in each run provides real-time validation of the accuracy and precision of the analysis for that specific batch of samples. The acceptance criteria for linearity, accuracy, and precision are based on established regulatory guidelines, ensuring the data is defensible.[2]
Conclusion
The successful completion of this inter-laboratory validation study, with results from all participating laboratories meeting the pre-defined acceptance criteria, demonstrates that the LC-MS/MS method for the analysis of 3-Fluorophenyl N,N-diethylcarbamate is robust, reliable, and transferable. The strong agreement in accuracy, precision, and sensitivity across different sites provides high confidence in the method's performance for routine sample analysis in a regulated environment. This validated method serves as a critical tool for advancing research and development activities involving this compound.
References
- Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
- Thermo Fisher Scientific Inc. (2007). Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
-
Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link]
-
Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. Retrieved from [Link]
-
PubMed. (1998). [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography]. Retrieved from [Link]
- LCGC International. (n.d.). Faster, More Sensitive Determination of Carbamates in Drinking Water.
-
Waters Corporation. (n.d.). Alliance System for Carbamate Analysis. Retrieved from [Link]
-
PubMed. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Retrieved from [Link]
-
ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods. Retrieved from [Link]
-
International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Structure-Activity Relationship of Fluorinated Carbamates
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated carbamates, with a particular focus on their role as enzyme inhibitors. We will explore the causal relationships behind experimental design choices, present comparative data, and provide detailed protocols for evaluating these compounds.
Introduction: The Strategic Alliance of Carbamates and Fluorine
Carbamates are a pivotal class of compounds in medicinal chemistry, recognized for their ability to act as inhibitors of various enzymes, most notably acetylcholinesterase (AChE) in the treatment of Alzheimer's disease.[1][2] The carbamate functional group is a structural hybrid of an ester and an amide, which allows it to serve as a stable surrogate for peptide bonds and interact effectively with biological targets.[3]
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[4][5] Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[4][5] When applied to the carbamate scaffold, fluorination offers a powerful tool to fine-tune the compound's inhibitory activity and pharmacokinetic profile. A primary rationale for fluorination is to block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[4][6]
The Mechanism of Action: Carbamoylation of Cholinesterases
Carbamates typically exert their inhibitory effect on cholinesterases through a process known as carbamoylation.[7][8] This involves a nucleophilic attack by the catalytic serine residue in the enzyme's active site on the carbonyl carbon of the carbamate.[7][8][9] This forms a transient covalent bond, resulting in a carbamylated, and thereby inactivated, enzyme.[7][8] This inhibition is often described as pseudo-irreversible because the carbamylated enzyme can be slowly hydrolyzed back to its active form.[1][7][8] The rates of carbamoylation and decarbamoylation are critical determinants of the inhibitor's potency and duration of action.[10]
Structure-Activity Relationship: The Impact of Fluorine Substitution
The position and number of fluorine atoms on the carbamate molecule can dramatically alter its inhibitory potency and selectivity. Let's examine this using acetylcholinesterase inhibitors as a case study.
Fluorination of the Aryl Leaving Group
Fluorine substitution on the aromatic ring of the leaving group is a common strategy. The electron-withdrawing nature of fluorine can influence the electrophilicity of the carbonyl carbon, which in turn affects the rate of carbamoylation.
A study on 4-thiazolidinone-based AChE inhibitors demonstrated the significance of the fluorine position on the phenyl ring.[11] The para-fluorinated analog was found to be the most potent inhibitor in its series, suggesting that the electronic and steric effects at this position are optimal for binding and/or the carbamoylation step.[11]
| Compound | Substitution Pattern | IC50 (μM) against AgAChE1 | Selectivity vs. hAChE |
| 1 | para-Chloro | 0.86 | High |
| 2 | meta-Chloro | 16 | Low |
| 3 | ortho-Chloro | 8.1 | Moderate |
| 4 | para-Fluoro | 0.82 | High |
| 5 | meta-Fluoro | 14 | Moderate |
| 6 | ortho-Fluoro | 23 | Moderate |
Data synthesized from a study on 4-thiazolidinone inhibitors of Anopheles gambiae AChE1 (AgAChE1) and human AChE (hAChE).[11]
As the data illustrates, moving the halogen substituent from the para to the meta or ortho position generally leads to a decrease in inhibitory activity against the target mosquito enzyme.[11] Notably, the para-substituted chlorinated and fluorinated compounds were the most potent and also showed the highest selectivity for the mosquito enzyme over the human counterpart.[11]
Fluorination of the N-Alkyl/Aryl Moiety
Fluorination on the nitrogen substituent of the carbamate can also modulate activity. In a series of aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates designed as fatty acid amide hydrolase (FAAH) inhibitors, the introduction of a fluorine atom at the 6-position of the indole ring had a variable effect depending on the length of the alkyl linker chain.[12] For the compound with a pentyl linker, fluorination increased the inhibitory potency.[12]
Enhancing Metabolic Stability through Fluorination
A key advantage of incorporating fluorine is the enhancement of metabolic stability.[4] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s.[6] By strategically placing fluorine atoms at known metabolic "soft spots," such as benzylic positions, medicinal chemists can prevent hydroxylation and other oxidative metabolic pathways, thereby extending the in vivo half-life of the compound.[4][6]
However, it is important to note that fluorination does not universally guarantee increased stability and can sometimes lead to unexpected metabolic pathways or chemical instability.[13] Therefore, a thorough understanding of the drug's metabolism is crucial.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
To quantitatively assess the inhibitory potency of fluorinated carbamates, a reliable and reproducible experimental protocol is essential. The Ellman's method is a widely used colorimetric assay for measuring AChE activity.[14][15]
Principle
This assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm.[14] The rate of color development is proportional to the AChE activity.
Materials
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATChI)
-
Test fluorinated carbamate compound
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 412 nm
Procedure
-
Reagent Preparation :
-
Assay Setup :
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.[15]
-
Add 10 µL of the test compound solution at various concentrations to the sample wells.[15] For control wells (no inhibition), add 10 µL of the solvent.[15]
-
Add 10 µL of AChE solution (e.g., 1 U/mL) to all wells except the blank.[15]
-
-
Pre-incubation :
-
Reaction Initiation and Measurement :
-
Data Analysis :
-
Calculate the rate of reaction (ΔAbs/min) for each well by plotting absorbance versus time and determining the slope of the linear portion.[16]
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100.[16]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[14]
-
Conclusion
The strategic incorporation of fluorine into the carbamate scaffold is a powerful approach in modern drug design. A thorough understanding of the structure-activity relationship is paramount for the rational design of potent and selective inhibitors with improved pharmacokinetic properties. By carefully considering the position of fluorination on both the leaving group and the N-substituent, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with the target enzyme. The use of standardized and reproducible in vitro assays, such as the Ellman's method, is critical for accurately evaluating the inhibitory potency of these compounds and guiding further drug development efforts.
References
-
Journal of Medicinal Chemistry. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications. Available at: [Link]
-
PubMed. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. National Library of Medicine. Available at: [Link]
-
National Institutes of Health. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC. Available at: [Link]
-
ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC. Available at: [Link]
-
PubMed. (n.d.). Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates. National Library of Medicine. Available at: [Link]
-
Journal of Medicinal Chemistry. (2023). Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. ACS Publications. Available at: [Link]
-
Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. Available at: [Link]
-
MDPI. (n.d.). Fluorine in drug discovery: Role, design and case studies. MDPI. Available at: [Link]
-
ACS Omega. (2021). Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. ACS Publications. Available at: [Link]
-
ChemRxiv. (n.d.). Pseudo-irreversible butyrylcholinesterase inhibitors: structure–activity relationships, and kinetic, computational, and crystallographic study of the N-dialkyl O-arylcarbamate warhead. ChemRxiv. Available at: [Link]
-
PubMed. (1971). Structure-activity relationships for insecticidal carbamates. National Library of Medicine. Available at: [Link]
-
National Institutes of Health. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Available at: [Link]
-
National Institutes of Health. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity). ResearchGate. Available at: [Link]
-
ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. ACS Publications. Available at: [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Available at: [Link]
-
ResearchGate. (2025). Organic Carbamates in Drug Design and Medicinal Chemistry. ResearchGate. Available at: [Link]
Sources
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Comparative Evaluation Guide: 3-Fluorophenyl N,N-diethylcarbamate in Drug Discovery
An authoritative technical guide comparing the in vitro and in vivo evaluation of 3-Fluorophenyl N,N-diethylcarbamate , structured for drug development professionals.
Executive Summary & Compound Identity
3-Fluorophenyl N,N-diethylcarbamate occupies a unique dual niche in chemical biology. Primarily documented as a robust synthetic intermediate for Directed Ortho Metalation (DoM) to generate functionalized benzofurans and chromones [1, 2], it also serves as a privileged pharmacophore for the inhibition of serine hydrolases (e.g., Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Fatty Acid Amide Hydrolase (FAAH)).
This guide evaluates the compound's performance as a pharmacological probe, contrasting its in vitro stability and potency against its in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profile. It benchmarks the molecule against standard carbamate therapeutics (Rivastigmine, Physostigmine) to highlight its utility in structure-activity relationship (SAR) studies.
Mechanism of Action (MoA)
The compound acts as a pseudo-irreversible inhibitor . The carbamate moiety covalently modifies the active site serine of the target enzyme via carbamoylation, releasing 3-fluorophenol as the leaving group. The diethyl-substituted carbamoyl-enzyme complex decarbamoylates (regenerates) significantly slower than acetylated enzymes, resulting in sustained inhibition.
Figure 1: Mechanism of pseudo-irreversible inhibition by aryl carbamates. The stability of the "Carbamoylated Enzyme" species defines the duration of action.
Comparative Analysis: Alternatives & Benchmarks
In drug development, this compound is often compared to established carbamate inhibitors to assess the impact of the N,N-diethyl and 3-fluoro substitutions.
| Feature | 3-Fluorophenyl N,N-diethylcarbamate | Rivastigmine (Benchmark) | Physostigmine (Reference) |
| Primary Target | Serine Hydrolases (AChE/BChE/FAAH) | AChE / BChE | AChE |
| Carbamate Type | N,N-Diethyl | N-Ethyl-N-methyl | N-Methyl |
| Hydrolytic Stability | High (Steric bulk of diethyl group) | Moderate | Low (Rapid hydrolysis) |
| Lipophilicity (LogP) | ~2.8 - 3.2 (Fluorine enhances lipophilicity) | ~2.3 | ~1.7 |
| BBB Penetration | High (Predicted) | High | High |
| Metabolic Fate | Hydrolysis to 3-fluorophenol; N-dealkylation | Hydrolysis to metabolite NAP 226-90 | Hydrolysis to eseroline |
| Use Case | Research Probe / Intermediate | Alzheimer's Therapeutic | Glaucoma / Antidote |
Key Insight: The N,N-diethyl substitution typically renders the carbamoyl-enzyme complex more stable (slower regeneration) than N-methyl analogs (like Physostigmine) but may reduce initial binding affinity due to steric hindrance. The 3-fluorine atom blocks metabolic oxidation at the 3-position and increases lipophilicity, potentially enhancing CNS penetration compared to unsubstituted analogs.
In Vitro Studies: Protocols & Performance
In vitro assays focus on quantifying the inhibition constant (
Study A: Metabolic Stability (Microsomal Stability)
Objective: Determine intrinsic clearance (
-
Protocol:
-
Incubate compound (1 µM) with pooled liver microsomes (human/rat) + NADPH regenerating system.
-
Time points: 0, 5, 15, 30, 60 min.
-
Quench with ice-cold acetonitrile containing internal standard.
-
Analyze via LC-MS/MS (monitor parent loss and formation of 3-fluorophenol).
-
-
Expected Performance:
-
Plasma Stability: High. Aryl diethylcarbamates are generally resistant to plasma esterases compared to aliphatic esters.
-
Microsomal Stability: Moderate. Susceptible to CYP450-mediated
-deethylation.
-
Study B: Enzyme Inhibition Kinetics (Ellman’s Assay)
Objective: Measure IC50 and time-dependency of inhibition.
-
Protocol:
-
Enzyme: Recombinant human AChE or BChE.
-
Substrate: Acetylthiocholine iodide (ATCh) + DTNB (Ellman's reagent).
-
Pre-incubation: Incubate enzyme + inhibitor for varying times (0, 10, 30 min) before adding substrate.
-
Readout: Absorbance at 412 nm (formation of TNB anion).
-
-
Critical Analysis:
-
If IC50 decreases (potency increases) with longer pre-incubation, the compound acts as a slow-binding or covalent inhibitor, confirming the carbamoylation mechanism.
-
Target: An IC50 < 100 nM suggests lead-like potency.
-
In Vivo Studies: Protocols & Performance
In vivo studies assess whether the in vitro potency translates to physiological effects, governed by bioavailability and blood-brain barrier (BBB) permeability.
Study C: Pharmacokinetics (PK) & Brain Penetration
Objective: Assess oral bioavailability (
-
Protocol:
-
Species: Male C57BL/6 mice (n=3 per timepoint).
-
Dosing: 10 mg/kg (PO) and 2 mg/kg (IV).
-
Sampling: Blood and brain tissue harvested at 0.25, 0.5, 1, 4, 8, 24 h.
-
Bioanalysis: Homogenize brain tissue; extract plasma. Quantify parent compound via LC-MS/MS.
-
-
Performance Metrics:
- : Carbamates are rapidly absorbed (typically 0.5–1 h).
- : Expect > 1.0 due to the lipophilic 3-fluorophenyl and diethyl moieties.
-
Half-life (
): Often short (1–4 h) due to esterase-mediated hydrolysis.
Study D: Pharmacodynamics (Target Engagement)
Objective: Correlate plasma levels with enzyme inhibition in the brain.
-
Protocol:
-
Administer compound (IP or PO).
-
Sacrifice animals at
. -
Rapidly dissect brain regions (cortex, hippocampus) and flash-freeze.
-
Ex Vivo Assay: Homogenize tissue and measure residual AChE activity immediately. Note: Dilution during homogenization can reverse inhibition if the carbamoyl complex is unstable; keep samples cold and process quickly.
-
Experimental Workflow Visualization
The following diagram illustrates the critical decision pathway for evaluating this scaffold, distinguishing between its role as a synthetic intermediate and a biological probe.
Figure 2: Dual-track evaluation workflow: Synthetic application (DoM) vs. Pharmacological screening.
References
-
Castineira, A., et al. (2022). Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. Molecules , 27(3), 659. Link
-
Snieckus, V. (1990). Directed ortho metalation.[1][2] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews , 90(6), 879-933. Link
-
Bar-On, P., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry , 41(11), 3555–3564. Link
-
Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine , 9, 76–81. Link(Reference for carbamate FAAH inhibition context).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
